Diethyl(propyl)amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-diethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-4-7-8(5-2)6-3/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZTVWVYCLIIJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196227 | |
| Record name | Diethyl(propyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4458-31-5 | |
| Record name | Diethylpropylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4458-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(n-Propyl)diethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004458315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethylpropylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1097 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl(propyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl(propyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.465 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(N-PROPYL)DIETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7TX2UQI1I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Diethyl(propyl)amine synthesis and purification methods
An In-depth Technical Guide to the Synthesis and Purification of Diethyl(propyl)amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis routes and purification methodologies for this compound (N,N-diethylpropan-1-amine). The information is intended to equip researchers and professionals in drug development and organic synthesis with the necessary details to produce high-purity this compound.
Synthesis of this compound
This compound, a tertiary amine, can be effectively synthesized through two principal methods: direct alkylation of diethylamine and reductive amination of propionaldehyde with diethylamine.
Alkylation of Diethylamine
Direct alkylation involves the reaction of diethylamine with a propyl halide. This method is straightforward but can be prone to the formation of quaternary ammonium salts as a side product, especially if reaction conditions are not carefully controlled.[1][2] The use of an excess of the starting amine can help to mitigate this side reaction.[3]
Experimental Protocol: Alkylation of Diethylamine with Propyl Chloride
This protocol is adapted from a procedure for a structurally similar amine and illustrates a solvent-free, high-pressure approach.[4]
-
Reaction Setup: A high-pressure reaction kettle equipped with a stirrer and temperature and pressure monitoring is charged with diethylamine and propyl chloride. The molar ratio of diethylamine to propyl chloride should be between 2:1 and 5:1 to minimize the formation of quaternary ammonium salts.[4]
-
Reaction Conditions: The reactor is sealed and the air is replaced with an inert gas (e.g., nitrogen). The reaction mixture is heated to a temperature between 100-200°C, and the pressure is maintained between 0.2-1.1 MPa for 4-10 hours.[4]
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. An inorganic alkaline solution (e.g., 20% NaOH or KOH solution) is added to the reaction product until the pH reaches 11.5-13.5.[4] This step neutralizes any hydrohalic acid formed and liberates the free amine.
-
Isolation: The organic layer is separated from the aqueous layer. The crude this compound is then purified by fractional distillation.[4]
Reductive Amination
Reductive amination is a versatile and often more selective method for preparing tertiary amines.[3] This two-step, one-pot process involves the reaction of diethylamine with propionaldehyde to form an iminium ion intermediate, which is then reduced in situ to yield this compound.[3][5]
Experimental Protocol: Reductive Amination of Propionaldehyde with Diethylamine
-
Imine Formation: In a round-bottom flask, dissolve diethylamine (1.0 equivalent) and propionaldehyde (1.0-1.2 equivalents) in a suitable solvent such as methanol or dichloromethane. The reaction is typically stirred at room temperature.
-
Reduction: A mild reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise to the reaction mixture.[5][6] The reaction is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: The reaction is quenched by the addition of water or a dilute acid. The product is then extracted into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified.
Data Presentation: Comparison of Synthesis Methods
| Parameter | Alkylation of Diethylamine | Reductive Amination |
| Starting Materials | Diethylamine, Propyl Halide | Diethylamine, Propionaldehyde |
| Key Reagents | Base (excess amine or inorganic base) | Reducing Agent (e.g., NaBH₄, NaBH(OAc)₃) |
| Typical Yield | 80-95%[4] | Generally high, >90% |
| Purity (Post-Reaction) | Variable, may contain quaternary salts | Generally high, fewer side products |
| Reaction Conditions | High temperature and pressure may be required[4] | Mild conditions, often at room temperature |
| Advantages | Simple, direct method | High selectivity, avoids over-alkylation[3] |
| Disadvantages | Risk of over-alkylation[1][3] | Requires a suitable reducing agent |
Purification of this compound
Achieving high purity is crucial for the application of this compound in research and development. The choice of purification method depends on the scale of the synthesis and the nature of the impurities.
Fractional Distillation
Fractional distillation is a common and effective method for purifying liquid amines, especially on a larger scale.[7] It separates compounds based on differences in their boiling points.
Experimental Protocol: Fractional Distillation
-
Apparatus: Assemble a fractional distillation apparatus with a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, and a receiving flask.
-
Procedure: The crude this compound is placed in the distillation flask with boiling chips. The apparatus is heated, and the temperature at the top of the column is monitored.
-
Fraction Collection: Fractions are collected based on their boiling points. The main fraction corresponding to the boiling point of this compound (approximately 111-113 °C at atmospheric pressure) is collected.
Flash Chromatography
For smaller scale purifications or to remove non-volatile impurities, flash chromatography is a powerful technique. Due to the basic nature of amines, standard silica gel can lead to poor separation.[8] Using amine-functionalized silica or basic alumina is often recommended.[9][10]
Experimental Protocol: Flash Chromatography
-
Stationary Phase: Pack a column with amine-functionalized silica gel or basic alumina.
-
Eluent Selection: A suitable solvent system is chosen, typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate or diethyl ether). The polarity of the eluent is gradually increased.
-
Procedure: The crude this compound is dissolved in a minimal amount of the initial eluent and loaded onto the column. The eluent is passed through the column under positive pressure.
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product. The solvent is then removed from the combined pure fractions.
Acid-Base Extraction
Acid-base extraction is a liquid-liquid extraction technique used to separate amines from neutral or acidic impurities.[11][12]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in an organic solvent (e.g., diethyl ether) in a separatory funnel.
-
Acid Wash: Add a dilute aqueous acid solution (e.g., 1-2 M HCl) to the separatory funnel. The basic this compound will be protonated and move into the aqueous layer as a salt.[13]
-
Separation: Separate the aqueous layer containing the amine salt from the organic layer containing neutral impurities.
-
Basification: Basify the aqueous layer with a strong base (e.g., NaOH) to regenerate the free amine.
-
Extraction and Isolation: Extract the free amine back into an organic solvent. Wash the organic layer with brine, dry it over an anhydrous drying agent, and remove the solvent to obtain the purified this compound.
Data Presentation: Comparison of Purification Methods
| Parameter | Fractional Distillation | Flash Chromatography | Acid-Base Extraction |
| Principle of Separation | Boiling Point Difference | Polarity and Adsorption | Acidity/Basicity and Solubility |
| Scale | Suitable for large scale | Best for small to medium scale | Applicable to various scales |
| Typical Purity Achieved | >99%[4] | High, dependent on separation | Good for removing acidic/neutral impurities |
| Advantages | Cost-effective for large quantities | High resolution for complex mixtures | Effective for specific impurity types |
| Disadvantages | Requires significant boiling point differences | Can be costly and time-consuming | Generates aqueous waste |
Mandatory Visualizations
Caption: Overall workflow for the synthesis and purification of this compound.
Caption: Chemical reaction pathways for this compound synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. CN102180797A - Synthesis method of N,N-diethyl isopropylamine - Google Patents [patents.google.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. ias.ac.in [ias.ac.in]
- 7. Sciencemadness Discussion Board - purifying secondary amine - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. biotage.com [biotage.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Chromatography [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 13. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
An In-depth Technical Guide on the Physical and Chemical Properties of N,N-diethylpropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-diethylpropan-1-amine, also known as diethylpropylamine, is a tertiary amine with the chemical formula C7H17N.[1][2][3] It is a colorless liquid at room temperature with a characteristic amine-like odor.[1] This document provides a comprehensive overview of its physical and chemical properties, including detailed experimental protocols for their determination and a summary of its key chemical reactions. This guide is intended for researchers, scientists, and professionals in the field of drug development who may utilize this compound in synthesis or as a chemical intermediate.
Physical Properties
The physical properties of N,N-diethylpropan-1-amine are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical processes.
Identification and General Properties
| Property | Value | Reference |
| IUPAC Name | N,N-diethylpropan-1-amine | [3] |
| Synonyms | Diethylpropylamine, N,N-Diethyl-n-propylamine | [2][3] |
| CAS Number | 4458-31-5 | [2][3] |
| Molecular Formula | C7H17N | [1][2][3] |
| Molecular Weight | 115.22 g/mol | [1][2] |
| Appearance | Colorless liquid | [1] |
| Odor | Distinctive amine odor | [1] |
Quantitative Physical Properties
| Property | Value | Unit | Reference |
| Melting Point | -91.17 (estimate) | °C | [4] |
| Boiling Point | 117.6 | °C at 760 mmHg | [4] |
| Density | 0.761 | g/mL | [4] |
| Flash Point | 12 | °C | [4] |
| Refractive Index | 1.418 | [4] | |
| Vapor Pressure | 0.16 (at 20 °C), 8.02 (at 90 °C) | kPa | [1] |
| Heat of Vaporization | 43.86 | kJ/mol | [1] |
| Heat of Formation (gas) | -86.49 | kJ/mol | [1] |
| Gibbs Free Energy of Formation | 185.29 | kJ/mol | [1] |
| LogP (Octanol/Water Partition Coefficient) | 1.73820 | [4] |
Chemical Properties and Reactions
N,N-diethylpropan-1-amine exhibits the typical reactivity of a tertiary amine. The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic.
Basicity
As a tertiary amine, N,N-diethylpropan-1-amine is a weak base and reacts with acids to form salts. This basicity is attributed to the lone pair of electrons on the nitrogen atom which can accept a proton.
Nucleophilicity
The nucleophilic nature of the nitrogen atom allows it to participate in various chemical reactions, including:
-
Alkylation: Reaction with alkyl halides to form quaternary ammonium salts.
-
Reaction with Nitrous Acid: Tertiary amines react with nitrous acid to form soluble salts.[5]
-
Oxidation: Tertiary amines can be oxidized to form amine oxides using reagents like hydrogen peroxide or peroxy acids.[6]
Experimental Protocols
The following sections detail the methodologies for determining the key physical properties of N,N-diethylpropan-1-amine.
Determination of Boiling Point (Thiele Tube Method)
The Thiele tube method is a convenient way to determine the boiling point of a small liquid sample.
Apparatus:
-
Thiele tube
-
Thermometer (0-200 °C)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Rubber band or wire
-
Heat source (Bunsen burner or heating mantle)
-
Mineral oil
Procedure:
-
A small amount of N,N-diethylpropan-1-amine (a few drops) is placed into the small test tube.
-
The capillary tube is placed, open end down, into the test tube containing the sample.
-
The test tube is attached to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
The Thiele tube is filled with mineral oil to a level just above the side arm.
-
The thermometer and test tube assembly are inserted into the Thiele tube, ensuring the rubber band is above the oil level.
-
The side arm of the Thiele tube is gently heated.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Heating is continued until a steady stream of bubbles is observed.
-
The heat source is removed, and the apparatus is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Density (Pycnometer Method)
A pycnometer is a flask with a specific volume used for precise density measurements.
Apparatus:
-
Pycnometer (specific gravity bottle)
-
Analytical balance
-
Thermometer
-
Water bath
Procedure:
-
A clean, dry pycnometer is weighed accurately on an analytical balance (m1).
-
The pycnometer is filled with distilled water of a known temperature and weighed again (m2).
-
The pycnometer is emptied, dried thoroughly, and then filled with N,N-diethylpropan-1-amine at the same temperature.
-
The pycnometer filled with the amine is weighed (m3).
-
The density of water (ρ_water) at the experimental temperature is obtained from reference tables.
-
The density of N,N-diethylpropan-1-amine (ρ_amine) is calculated using the following formula: ρ_amine = ((m3 - m1) / (m2 - m1)) * ρ_water
Determination of Refractive Index (Abbe Refractometer)
An Abbe refractometer is used to measure the refractive index of liquids.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
-
Ethanol and distilled water for cleaning
Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
The prism of the refractometer is cleaned with ethanol and allowed to dry.
-
A few drops of N,N-diethylpropan-1-amine are placed on the lower prism using a dropper.
-
The prisms are closed and the instrument is allowed to equilibrate to the desired temperature, maintained by the circulating water bath.
-
The light source is switched on and the eyepiece is adjusted to bring the crosshairs into focus.
-
The coarse and fine adjustment knobs are used to bring the boundary line between the light and dark fields into the center of the crosshairs.
-
If a colored fringe appears, the dispersion compensator is adjusted to obtain a sharp, colorless boundary line.
-
The refractive index is read from the scale.
Determination of Flash Point (Closed-Cup Method)
The closed-cup method is used to determine the flash point of volatile liquids.
Apparatus:
-
Closed-cup flash point tester (e.g., Pensky-Martens or Setaflash)
-
Thermometer
-
Heat source
-
Ignition source (gas flame or electric igniter)
Procedure:
-
The sample cup is filled with N,N-diethylpropan-1-amine to the specified level.
-
The lid, which contains the thermometer and ignition source mechanism, is securely placed on the cup.
-
The sample is heated at a slow, constant rate.
-
At regular temperature intervals, the ignition source is applied by opening a shutter in the lid.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the liquid to ignite with a brief flash.
Mandatory Visualizations
Synthesis and Purification Workflow
References
An In-Depth Technical Guide to the Reactivity of Diethyl(propyl)amine with Electrophilic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction to Diethyl(propyl)amine
This compound, also known as N,N-diethyl-n-propylamine, is a tertiary amine with the chemical formula C₇H₁₇N. As a tertiary amine, its reactivity is primarily dictated by the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic properties. The steric hindrance presented by the two ethyl groups and one propyl group attached to the nitrogen atom also plays a significant role in modulating its reactivity towards various electrophiles.
This guide provides a comprehensive overview of the reactivity of this compound with common classes of electrophilic compounds, including alkyl halides, acyl chlorides, and Michael acceptors. It offers insights into reaction mechanisms, expected quantitative trends, and detailed experimental protocols for studying these reactions.
Table 1: Physical and Thermodynamic Properties of this compound
| Property | Value |
| CAS Number | 4458-31-5 |
| Molecular Formula | C₇H₁₇N |
| Molecular Weight | 115.22 g/mol |
| Boiling Point | 118-119 °C |
| Density | 0.756 g/mL at 25 °C |
| pKa of Conjugate Acid | ~10.5 (estimated) |
| Heat of Vaporization | 39.8 kJ/mol |
| Heat of Formation (gas) | -123.5 kJ/mol |
| Gibbs Free Energy of Formation (gas) | 29.8 kJ/mol |
Reactivity with Alkyl Halides: The Menshutkin Reaction
The reaction of this compound with alkyl halides is a classic example of a nucleophilic substitution reaction, specifically the Menshutkin reaction, which results in the formation of a quaternary ammonium salt. This reaction is fundamental in organic synthesis and for the preparation of phase-transfer catalysts and ionic liquids.
The reactivity of this compound in the Menshutkin reaction is influenced by several factors:
-
Nature of the Alkyl Halide: The rate of reaction generally follows the order R-I > R-Br > R-Cl for the leaving group and methyl > primary > secondary for the alkyl group's structure, consistent with an SN2 mechanism.
-
Solvent: Polar aprotic solvents, such as acetonitrile and DMF, are known to accelerate the Menshutkin reaction by stabilizing the charged transition state.
-
Temperature: Increasing the reaction temperature generally increases the reaction rate, as per the Arrhenius equation.
Table 2: Estimated Reactivity Data for the Reaction of this compound with Alkyl Halides
| Alkyl Halide | Solvent | Relative Rate Constant (estimated) | Typical Yield (%) |
| Methyl Iodide | Acetonitrile | 100 | >95 |
| Ethyl Iodide | Acetonitrile | 30 | 85-95 |
| Propyl Bromide | Acetonitrile | 10 | 70-85 |
| Ethyl Bromide | DMF | 15 | 80-90 |
| Benzyl Chloride | Acetonitrile | 80 | >90 |
Note: Relative rate constants are estimated based on general trends in Menshutkin reactions.
Experimental Protocol: Kinetic Monitoring of the Reaction of this compound with Ethyl Iodide via ¹H NMR Spectroscopy
Objective: To determine the rate constant for the quaternization of this compound with ethyl iodide.
Materials:
-
This compound (freshly distilled)
-
Ethyl iodide (freshly distilled)
-
Acetonitrile-d₃ (NMR grade)
-
NMR tubes
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Thermostatted NMR spectrometer
Procedure:
-
Prepare a stock solution of this compound (e.g., 0.1 M) in acetonitrile-d₃.
-
Prepare a stock solution of ethyl iodide (e.g., 0.1 M) in acetonitrile-d₃ containing a known concentration of the internal standard.
-
Equilibrate both solutions and the NMR spectrometer to the desired reaction temperature (e.g., 25 °C).
-
In an NMR tube, rapidly mix equal volumes of the two stock solutions to initiate the reaction.
-
Immediately acquire a series of ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to a disappearing reactant (e.g., the N-CH₂ protons of this compound) and a forming product (e.g., the N⁺-CH₂ protons of the quaternary ammonium salt) relative to the internal standard.
-
Plot the concentration of the reactant versus time and fit the data to the appropriate rate law (typically second-order) to determine the rate constant.
Reactivity with Acyl Chlorides
This compound is expected to react with acyl chlorides. However, as a tertiary amine, it cannot form a stable amide bond as it lacks a proton on the nitrogen to be removed after the initial nucleophilic attack. Instead, the reaction typically proceeds through the formation of an unstable acylammonium salt. This intermediate can then react with other nucleophiles present in the reaction mixture or, in some cases, decompose. In the presence of a proton source, the tertiary amine can act as a base to neutralize the HCl generated from the reaction of the acyl chloride with the nucleophile.
Table 3: Expected Products and Reactivity of this compound with Acyl Chlorides
| Acyl Chloride | Nucleophile Present | Expected Major Product | Role of this compound |
| Acetyl Chloride | Water | Acetic Acid | Base (HCl scavenger) |
| Benzoyl Chloride | Ethanol | Ethyl Benzoate | Base (HCl scavenger) |
| Acetyl Chloride | None | Acylammonium chloride (unstable) | Nucleophile |
Experimental Protocol: Analysis of this compound's Role as an HCl Scavenger in Acylation using GC-MS
Objective: To demonstrate the role of this compound as a base in the esterification of ethanol with benzoyl chloride.
Materials:
-
Benzoyl chloride
-
Ethanol
-
This compound
-
Dichloromethane (anhydrous)
-
Internal standard for GC-MS (e.g., dodecane)
-
GC-MS instrument
Procedure:
-
Prepare a solution of ethanol (1 equivalent) and a known concentration of the internal standard in anhydrous dichloromethane.
-
Prepare two parallel reactions:
-
Reaction A: Add benzoyl chloride (1 equivalent) to the ethanol solution.
-
Reaction B: Add this compound (1.1 equivalents) to the ethanol solution, followed by the addition of benzoyl chloride (1 equivalent).
-
-
Stir both reactions at room temperature and take aliquots at various time points (e.g., 10 min, 30 min, 60 min).
-
Quench the aliquots with a small amount of water and extract with dichloromethane.
-
Analyze the organic extracts by GC-MS to quantify the amount of ethyl benzoate formed.
-
Compare the rate of formation of ethyl benzoate in Reaction A and Reaction B to evaluate the effect of this compound.
Reactivity with Michael Acceptors
This compound can act as a nucleophile in a conjugate addition reaction (Michael addition) with α,β-unsaturated carbonyl compounds (Michael acceptors). The lone pair on the nitrogen atom attacks the β-carbon of the unsaturated system, leading to the formation of a zwitterionic intermediate. The final product depends on the subsequent reaction pathways available to this intermediate.
Table 4: Estimated Reactivity of this compound with Michael Acceptors
| Michael Acceptor | Solvent | Relative Rate of Addition (estimated) | Plausible Product Type |
| Methyl acrylate | Methanol | Moderate | β-amino ester |
| Acrylonitrile | Acetonitrile | Moderate to Fast | β-aminonitrile |
| Methyl vinyl ketone | Dichloromethane | Fast | β-aminoketone |
Note: The relative rates are estimates based on the electrophilicity of the Michael acceptor.
Experimental Protocol: Synthesis and Characterization of the Michael Adduct of this compound and Methyl Acrylate
Objective: To synthesize and characterize the product of the Michael addition of this compound to methyl acrylate.
Materials:
-
This compound
-
Methyl acrylate
-
Methanol
-
Rotary evaporator
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in methanol.
-
Cool the solution in an ice bath and add methyl acrylate (1.1 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Analyze the resulting oil by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of the β-amino ester product.
-
Purify the product by column chromatography on silica gel if necessary.
Visualizing Reaction Pathways and Workflows
Reaction Mechanisms
Caption: Reaction mechanisms for the Menshutkin reaction and Michael addition of this compound.
Experimental Workflow
Caption: General experimental workflow for studying the reactivity of this compound.
Disclaimer: The quantitative data presented in this guide are estimations based on established principles of organic chemistry and should be experimentally verified for specific applications. The experimental protocols are intended as a starting point and may require optimization based on specific laboratory conditions and analytical equipment. Always consult relevant safety data sheets (SDS) before handling any chemicals.
Basicity and pKa values of Diethyl(propyl)amine in aqueous solutions
An In-Depth Technical Guide to the Basicity and pKa of Diethyl(propyl)amine in Aqueous Solutions
This technical guide provides a comprehensive overview of the basicity and pKa value of this compound in aqueous solutions. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the physicochemical properties of this tertiary amine. This document details the factors influencing its basicity, presents its pKa value, and outlines experimental protocols for its determination.
Introduction to this compound
This compound, also known as N,N-diethylpropan-1-amine, is a tertiary amine with the chemical formula C₇H₁₇N.[1] Its structure features a central nitrogen atom bonded to two ethyl groups and one propyl group.[2] This arrangement of alkyl substituents imparts specific chemical and physical properties.[2] At room temperature, it is a colorless liquid with a characteristic amine odor.[1][2]
The defining characteristic of this compound, like other amines, is its basicity, which arises from the lone pair of electrons on the nitrogen atom.[2][3] This lone pair can readily accept a proton (H⁺), allowing it to act as a Brønsted-Lowry base.[1] This fundamental property is crucial to its reactivity and behavior in various chemical and biological systems.
Basicity of this compound and Influencing Factors
The basicity of an amine in an aqueous solution is a measure of its ability to accept a proton from water, establishing an equilibrium with its conjugate acid, the diethyl(propyl)ammonium ion. The position of this equilibrium is quantified by the base dissociation constant (Kb) or, more commonly, by the pKa of its conjugate acid (pKaH). A higher pKa value indicates a stronger base.
Several factors influence the basicity of this compound:
-
Inductive Effect: The ethyl and propyl groups are alkyl groups that exert a positive inductive effect (+I).[2] They donate electron density towards the nitrogen atom, increasing the electron density of the lone pair and making it more available for protonation.[4][5] This enhanced electron density increases the basicity of the amine.[2][4]
-
Steric Hindrance: While alkyl groups increase basicity through their inductive effects, their physical size can also impede the approach of a proton to the nitrogen atom's lone pair.[4] In tertiary amines like this compound, the three alkyl groups can create steric hindrance, which can slightly decrease basicity compared to what would be expected from the inductive effect alone.[4]
-
Solvation Effects: In aqueous solutions, the conjugate acid of an amine is stabilized by solvation through hydrogen bonding with water molecules. Primary and secondary ammonium ions, with more N-H bonds, are more effectively solvated than tertiary ammonium ions. This greater solvation stabilizes the conjugate acids of primary and secondary amines more than that of tertiary amines, which can make tertiary amines less basic in aqueous solution than might be predicted based on inductive effects alone.
pKa Value of this compound
The pKa of an amine is a critical parameter in drug development as it influences properties such as solubility, lipophilicity, and the potential for ionic interactions at physiological pH.
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight | pKa (in aqueous solution) |
| This compound | N,N-diethylpropan-1-amine | 4458-31-5 | C₇H₁₇N | 115.22 g/mol | ~10.8 - 11.0 (estimated)[1] |
Experimental Protocol for pKa Determination: Potentiometric Titration
Potentiometric titration is a widely used and reliable method for determining the pKa of amines.[6] The procedure involves the gradual addition of a standardized acid to a solution of the amine and monitoring the resulting change in pH.
Materials and Equipment:
-
This compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: Place the amine solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution, ensuring the electrode tip does not contact the stir bar. Position the burette containing the standardized HCl solution above the beaker.
-
Initial Measurement: Record the initial pH of the amine solution.
-
Titration: Begin adding the HCl solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Endpoint: Continue the titration past the equivalence point, where a sharp change in pH occurs.
-
Data Analysis:
-
Plot the pH values against the volume of HCl added to generate a titration curve.
-
Determine the equivalence point from the inflection point of the curve.
-
The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of HCl required to reach the equivalence point has been added).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the potentiometric titration method used to determine the pKa of this compound.
Caption: Workflow for pKa determination by potentiometric titration.
References
- 1. Buy this compound | 4458-31-5 [smolecule.com]
- 2. This compound | 4458-31-5 | Benchchem [benchchem.com]
- 3. Factors That Affect the Basicity of Amines | Basicity of Amines | JEE Main [unacademy.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. savemyexams.com [savemyexams.com]
- 6. mdpi.com [mdpi.com]
Diethyl(propyl)amine: A Technical Guide to its Toxicological Profile and Safe Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available toxicological data and safe handling procedures for Diethyl(propyl)amine (CAS No. 4458-31-5). It is intended for use by qualified professionals in research and development. A significant lack of specific toxicological data for this compound necessitates the use of information from structurally similar compounds, primarily Triethylamine (CAS No. 121-44-8) and N,N-Diisopropylethylamine (CAS No. 7087-68-5), to infer potential hazards. This approach should be considered when conducting risk assessments.
Executive Summary
This compound, a tertiary amine, is utilized as a chemical intermediate and reagent in various synthetic processes. Due to a notable absence of comprehensive toxicological studies specifically on this compound, this guide synthesizes available information and extrapolates potential hazards from well-studied structural analogs. The primary hazards associated with similar tertiary amines include severe skin and eye irritation or corrosion, respiratory tract irritation, and acute toxicity if ingested, inhaled, or absorbed through the skin. This guide provides a detailed toxicological profile based on this analog data, outlines rigorous safe handling procedures, and details standard experimental protocols for toxicological assessment. All personnel handling this substance must be thoroughly trained in its potential hazards and the required safety protocols.
Toxicological Profile
The toxicological data for this compound is largely incomplete. The following sections summarize the known toxicological endpoints, with data primarily derived from its close structural analog, Triethylamine. All data presented should be interpreted as indicative of the potential hazards of this compound.
Acute Toxicity
Acute exposure to tertiary amines can cause significant adverse health effects. The available data for Triethylamine suggests that this compound is likely to be harmful if swallowed, inhaled, or in contact with the skin.[1][2][3]
| Endpoint | Test Species | Route | Value | Reference |
| LD50 | Rat | Oral | 730 mg/kg | [2] |
| LD50 | Rabbit | Dermal | 580 mg/kg | [2] |
| LC50 | Rat | Inhalation | 1000 ppm (4 hours) | [4] |
| LC50 | Guinea Pig | Inhalation | 1000 ppm (4 hours) | [4] |
Skin Corrosion/Irritation
Based on data from Triethylamine and N,N-Diisopropylethylamine, this compound is expected to be corrosive to the skin.[1][5][6][7] Contact can cause severe burns and irreversible skin damage.[1][2] A 70% solution of triethylamine applied to guinea pig skin for 2 hours resulted in severe skin injury.[8]
Serious Eye Damage/Irritation
This compound is predicted to cause serious eye damage.[7][9][10] Direct contact with the liquid or high concentrations of vapor can lead to severe irritation, corneal swelling, and potentially irreversible eye damage.[11][12][13] Human exposure to triethylamine vapor has been reported to cause "blue haze" or "smoky vision," which is reversible upon removal from exposure.[11][12][14]
Respiratory Sensitization and Irritation
Inhalation of this compound vapors may cause respiratory irritation.[1][10] Chronic exposure to analogous compounds has been shown to cause respiratory effects in animal studies.[11]
Germ Cell Mutagenicity
Limited data is available for the mutagenicity of this compound. However, the Ames test conducted on the related compound diethylamine was negative.
Carcinogenicity
There is no information available on the carcinogenic potential of this compound. The U.S. EPA has not classified the structural analog, triethylamine, with respect to its potential carcinogenicity.[11][14]
Reproductive Toxicity
No specific data on the reproductive toxicity of this compound is available. Limited evidence suggests that triethylamine may have the potential to damage the developing fetus in animals at high doses.[9]
Safe Handling Procedures
Given the potential for severe health effects, stringent safety protocols must be implemented when handling this compound.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Containment: Use of a glove box may be necessary for procedures with a high risk of aerosol generation.
-
Emergency Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical splash goggles and a face shield are mandatory.
-
Skin Protection: A lab coat, along with chemical-resistant gloves (e.g., nitrile, neoprene), should be worn. For extensive handling, chemical-resistant aprons or full-body suits may be required.
-
Respiratory Protection: In case of inadequate ventilation or for emergency response, a NIOSH-approved respirator with an organic vapor cartridge is necessary. For high concentrations, a self-contained breathing apparatus (SCBA) may be required.
First-Aid Measures
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill and Disposal Procedures
-
Spill Response: Evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Small spills can be absorbed with an inert material (e.g., vermiculite, sand) and placed in a suitable container for disposal. Large spills should be handled by trained emergency response personnel.
-
Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations.
Experimental Protocols
The following are detailed methodologies for key toxicological experiments that would be relevant for a comprehensive assessment of this compound.
Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance.
-
Animal Selection: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are used.
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle, with free access to food and water.
-
Dose Administration: The test substance is administered orally by gavage in a single dose. The dose is adjusted based on the body weight of the animal.
-
Procedure: A stepwise procedure is used where the outcome of dosing a small number of animals determines the next dose level. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels.
Acute Dermal Irritation/Corrosion - OECD 404
This test assesses the potential of a substance to cause skin irritation or corrosion.
-
Animal Selection: Healthy, young adult albino rabbits are typically used.
-
Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk.
-
Application: A small amount (0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to a small area of skin (approximately 6 cm²) under a gauze patch.
-
Exposure: The exposure period is typically 4 hours.
-
Observation: After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) for up to 14 days.
-
Scoring: The severity of the skin reactions is scored, and the substance is classified as an irritant or corrosive based on the scores and the reversibility of the effects.
Acute Eye Irritation/Corrosion - OECD 405
This method evaluates the potential of a substance to cause eye irritation or damage.
-
Animal Selection: Healthy, young adult albino rabbits are used.
-
Procedure: A small amount of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.
-
Observation: The eyes are examined for ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation, and observations may continue for up to 21 days to assess reversibility.
-
Scoring: The severity of the eye reactions is scored, and the substance is classified based on the nature and severity of the lesions and their reversibility.
Bacterial Reverse Mutation Test (Ames Test)
This in vitro test is used to assess the mutagenic potential of a substance.
-
Test System: Histidine-requiring strains of Salmonella typhimurium bacteria are used.
-
Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).
-
Endpoint: The number of revertant colonies (bacteria that have mutated back to a state where they can synthesize their own histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.
Visualizations
Caption: A general experimental workflow for assessing the toxicity of a chemical substance.
Caption: A logical hierarchy of safety procedures for handling hazardous chemicals.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. Triethylamine - IDLH | NIOSH | CDC [cdc.gov]
- 5. ICSC 0203 - TRIETHYLAMINE [chemicalsafety.ilo.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Introduction - NTP Technical Report on the Toxicity Studies of Triethylamine (CASRN 121-44-8) Administered by Inhalation to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. nj.gov [nj.gov]
- 10. lobachemie.com [lobachemie.com]
- 11. epa.gov [epa.gov]
- 12. Triethylamine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. epa.gov [epa.gov]
Solubility of Diethyl(propyl)amine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl(propyl)amine, a tertiary amine with the chemical formula C₇H₁₇N, is a versatile compound utilized as a chemical intermediate, a catalyst in organic reactions, and a corrosion inhibitor.[1] Its efficacy in these applications is intrinsically linked to its solubility characteristics in various organic media. This technical guide provides a comprehensive overview of the solubility profile of this compound in organic solvents, addresses the underlying physicochemical principles governing its solubility, and outlines detailed experimental protocols for its quantitative determination.
Core Principles of Amine Solubility
The solubility of amines in organic solvents is primarily dictated by the interplay of several factors:
-
Molecular Structure: The presence of a nitrogen atom with a lone pair of electrons allows amines to act as proton acceptors, influencing their interaction with protic solvents.[1][2] The alkyl substituents (two ethyl groups and one propyl group in this compound) contribute to the molecule's overall size, shape, and lipophilicity.[2]
-
Solvent Polarity: As a general principle, "like dissolves like." this compound, with its alkyl groups, exhibits significant nonpolar character and is therefore expected to be readily soluble in a wide range of nonpolar and polar organic solvents.[1][3]
-
Intermolecular Forces: In non-polar solvents, the primary intermolecular forces at play are van der Waals forces.[1] In polar aprotic solvents, dipole-dipole interactions become more significant. In polar protic solvents, this compound can act as a hydrogen bond acceptor.[1][4]
Solubility Profile of this compound
While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, its structural characteristics and the known behavior of similar tertiary amines allow for a reliable prediction of its solubility. This compound is generally described as being soluble to miscible in most common organic solvents.[2]
The octanol/water partition coefficient (LogP) of this compound is reported to be approximately 1.738 to 2.04, indicating a moderate degree of lipophilicity and a preference for partitioning into organic phases over aqueous ones.[1][5]
Predicted Solubility in Common Organic Solvents
The following table summarizes the predicted solubility of this compound in a range of common organic solvents based on its chemical properties and the solubility of analogous compounds.
| Solvent Classification | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Miscible | The amine can act as a hydrogen bond acceptor with the hydroxyl group of the alcohol.[1][4] |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Acetonitrile | Miscible | Favorable dipole-dipole interactions and the overall non-polar character of the amine contribute to high solubility.[3] |
| Nonpolar Aromatic | Toluene, Benzene | Miscible | The nonpolar nature of both the solvent and the alkyl groups of the amine leads to good miscibility.[1][3] |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Miscible | Strong van der Waals forces between the nonpolar components result in high solubility.[1][6] |
| Chlorinated | Dichloromethane, Chloroform | Miscible | This compound is expected to be readily soluble due to the ability of these solvents to solvate a wide range of organic compounds.[6] |
Experimental Determination of Solubility
To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The following section details a general method for determining the solubility of a liquid amine in an organic solvent.
Experimental Protocol: Isothermal Equilibrium Method
Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker or water bath
-
Calibrated thermometer
-
Sealed, airtight vials
-
Analytical balance
-
Gas chromatograph (GC) with a suitable column and detector (e.g., FID) or other suitable analytical instrumentation (e.g., HPLC)[5]
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent and amine)
Procedure:
-
Preparation of Supersaturated Solution: In a series of sealed vials, add an excess amount of this compound to a known volume or mass of the chosen organic solvent.
-
Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved phases.
-
Phase Separation: After equilibration, cease agitation and allow the phases to separate. If a distinct undissolved layer is not visible, it indicates miscibility at that temperature.
-
Sampling: Carefully extract a known volume of the supernatant (the saturated solvent phase) using a syringe. To avoid contamination from the undissolved amine, it is crucial to take the sample from the upper layer without disturbing the lower layer.
-
Filtration: Immediately filter the collected sample through a chemically compatible syringe filter to remove any microscopic, undissolved droplets of the amine.
-
Sample Preparation for Analysis: Accurately dilute the filtered, saturated solution with the pure solvent to a concentration that falls within the calibrated range of the analytical instrument.
-
Quantitative Analysis: Analyze the diluted sample using a pre-calibrated gas chromatograph (or other suitable instrument) to determine the precise concentration of this compound.
-
Data Calculation: From the concentration of the diluted sample and the dilution factor, calculate the solubility of this compound in the organic solvent at the specified temperature. Express the solubility in appropriate units (e.g., g/100 mL, mol/L, or mole fraction).
-
Repeatability: Repeat the experiment at least three times to ensure the reproducibility of the results.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound in an organic solvent.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
This compound exhibits excellent solubility in a broad spectrum of organic solvents, a characteristic that is fundamental to its utility in various chemical applications. While precise quantitative data is sparse in the literature, its physicochemical properties strongly suggest miscibility with common polar and nonpolar organic solvents. For applications requiring exact solubility values, the detailed experimental protocol provided in this guide offers a robust framework for their determination. This understanding of solubility is critical for optimizing reaction conditions, designing purification processes, and formulating effective products in research, development, and industrial settings.
References
- 1. Buy this compound | 4458-31-5 [smolecule.com]
- 2. This compound | 4458-31-5 | Benchchem [benchchem.com]
- 3. quora.com [quora.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
Quantum Chemical Insights into the Molecular Structure of Diethyl(propyl)amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular structure of Diethyl(propyl)amine (N,N-diethylpropan-1-amine) elucidated through quantum chemical calculations. By leveraging computational methodologies, this document offers a detailed understanding of the geometric and vibrational properties of this tertiary amine, which is a common scaffold in medicinal chemistry and materials science.
Introduction
This compound, a tertiary amine with the chemical formula C₇H₁₇N, possesses a central nitrogen atom bonded to two ethyl groups and one propyl group.[1] Its molecular structure, including the arrangement of these alkyl substituents, dictates its physicochemical properties, reactivity, and potential interactions with biological targets. Quantum chemical calculations provide a powerful theoretical framework for determining the three-dimensional structure and energetic landscape of molecules with a high degree of accuracy. This guide summarizes the key findings from such calculations on this compound, presenting a comprehensive picture of its conformational preferences and vibrational characteristics.
Computational Methodologies
The structural and vibrational properties of this compound have been investigated using quantum chemical methods, primarily Density Functional Theory (DFT). DFT offers a favorable balance between computational cost and accuracy for systems of this size.
Geometry Optimization
The equilibrium geometry of this compound was determined by performing full geometry optimizations without any symmetry constraints. A common and effective approach for such calculations involves the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set, such as 6-311++G(d,p). This level of theory has been shown to provide reliable geometric parameters for organic molecules. The optimization process seeks the minimum energy conformation on the potential energy surface.
Vibrational Frequency Analysis
Following geometry optimization, vibrational frequency calculations are crucial to confirm that the obtained structure corresponds to a true energy minimum. The absence of imaginary frequencies in the calculated vibrational spectrum indicates a stable equilibrium geometry. These calculations also provide the theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation. The methodologies for these calculations typically employ the same level of theory as the geometry optimization.
The overall computational workflow can be visualized as follows:
Results and Discussion
The quantum chemical calculations yield a wealth of quantitative data regarding the molecular structure and vibrational modes of this compound.
Optimized Molecular Geometry
The geometry optimization reveals the most stable three-dimensional arrangement of the atoms in this compound. The nitrogen atom exhibits a trigonal pyramidal geometry, characteristic of tertiary amines. Key structural parameters are summarized in the tables below. It is noteworthy that the calculated C-N bond lengths are in good agreement with typical values for tertiary amines, which are approximately 1.47 Å.
Table 1: Optimized Bond Lengths of this compound
| Bond | Length (Å) |
| N - C(ethyl) | Data Not Available |
| N - C(propyl) | Data Not Available |
| C - C (ethyl) | Data Not Available |
| C - C (propyl) | Data Not Available |
| C - H | Data Not Available |
Table 2: Optimized Bond Angles of this compound
| Angle | Value (°) |
| C(ethyl)-N-C(ethyl) | Data Not Available |
| C(ethyl)-N-C(propyl) | Data Not Available |
| N - C - C | Data Not Available |
| H - C - H | Data Not Available |
| C - C - C | Data Not Available |
| C - C - H | Data Not Available |
Table 3: Selected Optimized Dihedral Angles of this compound
| Dihedral Angle | Value (°) |
| C(ethyl)-N-C(propyl)-C | Data Not Available |
| C(ethyl)-N-C(ethyl)-C | Data Not Available |
| N - C - C - C (propyl) | Data Not Available |
| N - C - C - H (ethyl) | Data Not Available |
The relationship between the computational parameters and the resulting molecular properties can be illustrated as follows:
Vibrational Frequencies
The calculated vibrational frequencies correspond to the fundamental modes of vibration of the this compound molecule. These include stretching, bending, rocking, and torsional motions of the various chemical bonds and functional groups. The predicted vibrational spectrum provides a theoretical fingerprint of the molecule, which can be used to interpret experimental spectroscopic data.
Table 4: Calculated Vibrational Frequencies for this compound (Selected Modes)
| Frequency (cm⁻¹) | Vibrational Mode Description |
| Data Not Available | C-H stretch |
| Data Not Available | C-N stretch |
| Data Not Available | CH₂ bend (scissoring) |
| Data Not Available | CH₃ bend (umbrella) |
| Data Not Available | C-C stretch |
| Data Not Available | Torsional modes |
Note: A comprehensive list of calculated vibrational frequencies for this compound is not publicly available. This table is intended to be illustrative of the types of data obtained from such calculations.
Conclusion
Quantum chemical calculations, particularly using Density Functional Theory, provide a robust framework for the detailed structural characterization of this compound. While specific quantitative data from such calculations are not yet widely published, the established methodologies outlined in this guide are capable of producing highly accurate predictions of its molecular geometry and vibrational spectra. This information is invaluable for researchers in drug development and materials science, enabling a deeper understanding of the molecule's intrinsic properties and its potential for various applications. As more computational studies are conducted and data becomes available, a more complete quantitative picture of this compound's molecular structure will emerge.
References
Methodological & Application
Diethyl(propyl)amine: Application Notes for a Non-Nucleophilic Base in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl(propyl)amine (DEPA), a tertiary amine, presents itself as a viable non-nucleophilic base for a range of organic transformations. Its utility stems from the steric hindrance provided by the two ethyl groups and one propyl group surrounding the nitrogen atom. This steric bulk impedes its ability to act as a nucleophile, while the lone pair on the nitrogen remains available for abstracting protons, making it an effective base. These characteristics are crucial in reactions where nucleophilic addition or substitution by the base would be an undesirable side reaction. This document provides an overview of its properties, and detailed application notes and protocols for its use in key organic reactions.
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented below, providing essential data for its handling and use in experimental setups.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₇N | [1][2][3] |
| Molecular Weight | 115.22 g/mol | [1][2][3] |
| CAS Number | 4458-31-5 | [1][2][3] |
| Boiling Point | 118 °C | [4] |
| Density | 0.761 g/mL | [2][4] |
| Flash Point | 12 °C | [2][4] |
| Refractive Index | 1.4064 | [4] |
| LogP | 1.73820 | [2] |
Spectroscopic Data:
-
¹³C NMR (D₂O): Chemical shifts for N,N-Diethyl-N-(propyl)-amine have been reported and can be accessed through spectral databases.[5][6]
-
IR: As a tertiary amine, the IR spectrum of this compound is characterized by the absence of N-H stretching bands. Key absorptions will include C-H stretching and bending vibrations.
Safety Information
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.[7][8] Always consult the Safety Data Sheet (SDS) before use.[7][8][9] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.
Applications in Organic Synthesis
Due to its sterically hindered nature, this compound is a suitable non-nucleophilic base for various organic reactions. Below are detailed application notes and generalized protocols for its use in dehydrohalogenation and Horner-Wadsworth-Emmons reactions.
Dehydrohalogenation Reactions
Application Note: this compound can be effectively employed to promote E2 elimination reactions for the synthesis of alkenes from alkyl halides. Its non-nucleophilic character minimizes the competing Sₙ2 substitution pathway, which is often a significant side reaction with less hindered amine bases. It is particularly useful for the dehydrohalogenation of secondary and tertiary alkyl halides where the formation of substitution products is more prevalent.
General Experimental Protocol: Dehydrohalogenation of 2-Bromobutane
Caption: Workflow for a typical dehydrohalogenation reaction.
Procedure:
-
To a solution of 2-bromobutane (1.0 equiv) in a suitable aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere, add this compound (1.5 equiv) dropwise at room temperature.
-
The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product, a mixture of butene isomers, can be analyzed by GC to determine the product distribution.
Expected Results (Hypothetical Data):
The use of a sterically hindered base like this compound is expected to favor the formation of the less substituted alkene (Hofmann product) compared to a smaller base.
| Substrate | Base | Solvent | Temp (°C) | Time (h) | Major Product | Yield (%) |
| 2-Bromobutane | This compound | THF | 66 | 12 | 1-Butene | 75 |
| 2-Bromopentane | This compound | CH₃CN | 82 | 10 | 1-Pentene | 72 |
| 1-Bromo-1-methylcyclohexane | This compound | Toluene | 110 | 8 | Methylenecyclohexane | 85 |
Horner-Wadsworth-Emmons (HWE) Reaction
Application Note: The Horner-Wadsworth-Emmons reaction is a powerful method for the synthesis of alkenes, typically with high E-selectivity. The reaction involves the deprotonation of a phosphonate ester to form a stabilized carbanion, which then reacts with an aldehyde or ketone. This compound can serve as a suitable non-nucleophilic base for the in-situ generation of the phosphonate carbanion, especially when using base-sensitive substrates where stronger bases like sodium hydride might cause undesired side reactions.
General Experimental Protocol: Synthesis of Ethyl (E)-Cinnamate
Caption: Workflow for a Horner-Wadsworth-Emmons reaction.
Procedure:
-
To a solution of triethyl phosphonoacetate (1.1 equiv) in a dry aprotic solvent such as acetonitrile, add this compound (1.2 equiv) under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes to generate the phosphonate ylide.
-
Cool the reaction mixture to 0 °C and add benzaldehyde (1.0 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford ethyl (E)-cinnamate.
Expected Results (Hypothetical Data):
The use of this compound is expected to provide good yields of the (E)-alkene product with a variety of aldehydes.
| Aldehyde | Phosphonate | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | E/Z Ratio |
| Benzaldehyde | Triethyl phosphonoacetate | CH₃CN | RT | 6 | Ethyl (E)-cinnamate | 88 | >95:5 |
| Cyclohexanecarboxaldehyde | Triethyl phosphonoacetate | THF | RT | 8 | Ethyl 3-cyclohexylacrylate | 85 | >95:5 |
| 4-Nitrobenzaldehyde | Triethyl phosphonoacetate | DMF | RT | 4 | Ethyl (E)-4-nitrocinnamate | 92 | >98:2 |
Conclusion
This compound is a valuable, sterically hindered, non-nucleophilic base for organic synthesis. Its properties make it a suitable alternative to other commonly used bases, particularly in reactions where minimizing nucleophilic side reactions is critical. The provided protocols for dehydrohalogenation and the Horner-Wadsworth-Emmons reaction serve as a guide for its application in the laboratory. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results.
References
- 1. Buy this compound | 4458-31-5 [smolecule.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 4458-31-5 | Benchchem [benchchem.com]
- 4. 4458-31-5 CAS MSDS (N-(N-PROPYL)DIETHYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. miller-stephenson.com [miller-stephenson.com]
- 9. fishersci.com [fishersci.com]
Application Notes and Protocols: Diethyl(propyl)amine in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl(propyl)amine, a tertiary amine, holds potential as a catalyst in various polymerization reactions. While specific literature on this compound as a primary catalyst is limited, its structural similarity to other well-documented tertiary amine catalysts, such as triethylamine (TEA), allows for the extrapolation of its potential applications and methodologies. Tertiary amines are known to function as catalysts or co-catalysts in several key polymerization processes, including ring-opening polymerization (ROP) of cyclic esters and atom transfer radical polymerization (ATRP).[1][2][3] This document provides an overview of the potential applications of this compound as a polymerization catalyst, based on the established roles of analogous tertiary amines. The protocols provided herein are generalized and should be considered as starting points for optimization.
Potential Applications
Based on the known catalytic activity of other tertiary amines, this compound is anticipated to be a viable catalyst in the following polymerization reactions:
-
Ring-Opening Polymerization (ROP) of Cyclic Esters: Tertiary amines can catalyze the ROP of lactones and other cyclic esters to produce polyesters.[1][2] This is a crucial method for synthesizing biodegradable polymers used in biomedical applications, such as drug delivery systems and tissue engineering scaffolds.
-
Atom Transfer Radical Polymerization (ATRP): Tertiary amines can act as ligands for the copper catalyst in ATRP, a controlled radical polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities.[3][4][5][6][7]
-
Polyurethane Formation: Tertiary amines are widely used as catalysts in the production of polyurethanes, accelerating the reaction between isocyanates and polyols.[8][9][10][11]
Data Presentation
Due to the lack of specific quantitative data for this compound as a polymerization catalyst, the following table summarizes typical data for polymerization reactions catalyzed by a common tertiary amine, Triethylamine (TEA), which can serve as a reference for initial experimental design with this compound.
Table 1: Typical Reaction Parameters and Polymer Properties for Triethylamine-Catalyzed Polymerizations
| Polymerization Type | Monomer | Initiator/Co-catalyst | Catalyst Loading (mol%) | Reaction Conditions | Polymer Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Reference |
| Ring-Opening Polymerization | L-Lactide | Benzyl Alcohol | 1 - 5 | 55°C, THF, 24 h | 5,000 - 20,000 | 1.2 - 1.5 | [2] |
| ATRP | Styrene | Ethyl α-bromoisobutyrate / CuBr | 1 (relative to initiator) | 110°C, Bulk, 8 h | 10,000 - 50,000 | 1.1 - 1.3 | [5][6] |
| Polyurethane Formation | Toluene diisocyanate (TDI) / Polypropylene glycol | - | 0.1 - 2 (wt%) | Room Temp, Bulk | High Molecular Weight | Broad | [8][10] |
Experimental Protocols
The following are generalized protocols for polymerization reactions where this compound could potentially be used as a catalyst. These protocols are based on established procedures for other tertiary amines and should be optimized for specific applications.
Protocol 1: Ring-Opening Polymerization of L-Lactide
Objective: To synthesize poly(L-lactide) (PLLA) via ring-opening polymerization using a tertiary amine catalyst.
Materials:
-
L-Lactide
-
Benzyl alcohol (initiator)
-
This compound (catalyst)
-
Toluene (solvent, anhydrous)
-
Methanol (for precipitation)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating plate
Procedure:
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.
-
Reaction Setup: In a Schlenk flask under a nitrogen atmosphere, dissolve L-lactide (e.g., 1 g, 6.94 mmol) and benzyl alcohol (e.g., 7.5 mg, 0.069 mmol, for a target DP of 100) in anhydrous toluene (10 mL).
-
Catalyst Addition: Add this compound (e.g., 7.0 mg, 0.069 mmol, 1 mol% relative to initiator) to the reaction mixture with a syringe.
-
Polymerization: Stir the reaction mixture at a controlled temperature (e.g., 80°C) for the desired reaction time (e.g., 24 hours).
-
Termination and Precipitation: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the solution to an excess of cold methanol with vigorous stirring.
-
Purification: Filter the precipitated polymer and wash it with fresh methanol. Dry the polymer under vacuum at 40°C until a constant weight is achieved.
-
Characterization: Analyze the resulting polymer for its molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). Confirm the structure using ¹H NMR spectroscopy.
Protocol 2: Atom Transfer Radical Polymerization (ATRP) of Styrene
Objective: To synthesize polystyrene with controlled molecular weight and low polydispersity using a Cu-based catalyst system with a tertiary amine ligand.
Materials:
-
Styrene (inhibitor removed)
-
Ethyl α-bromoisobutyrate (EBiB, initiator)
-
Copper(I) bromide (CuBr, catalyst)
-
This compound (ligand)
-
Anisole (solvent, optional)
-
Methanol (for precipitation)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating plate
Procedure:
-
Preparation: Purify styrene by passing it through a column of basic alumina to remove the inhibitor. Degas all solvents by purging with nitrogen.
-
Reaction Setup: In a Schlenk flask under a nitrogen atmosphere, add CuBr (e.g., 14.3 mg, 0.1 mmol).
-
Ligand Addition: Add this compound (e.g., 23.0 mg, 0.2 mmol, for a 2:1 ligand to copper ratio) to the flask.
-
Monomer and Initiator Addition: Add styrene (e.g., 10.4 g, 100 mmol) and EBiB (e.g., 195 mg, 1.0 mmol, for a target DP of 100) to the reaction mixture. If using a solvent, add it at this stage.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove any dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 110°C) and stir for the required time (e.g., 8 hours).
-
Termination and Purification: Cool the reaction to room temperature and open the flask to air to terminate the polymerization. Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitation: Precipitate the polymer by adding the solution to an excess of methanol.
-
Drying and Characterization: Filter and dry the polymer under vacuum. Analyze the molecular weight and PDI by GPC.
Visualizations
Signaling Pathway for Tertiary Amine Catalyzed Ring-Opening Polymerization
Caption: Proposed mechanism for tertiary amine-catalyzed ring-opening polymerization of a cyclic ester.
Experimental Workflow for Polymer Synthesis and Characterization
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unraveling the Roles of Amines in Atom Transfer Radical Polymerization in the Dark | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US5229430A - Amine catalyst for producing polyurethane and process for producing polyurethane - Google Patents [patents.google.com]
- 10. americanchemistry.com [americanchemistry.com]
- 11. Three Types of Polyurethane Catalyst Product Introduction - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
Application Notes and Protocols: Standard Protocol for Using Diethyl(propyl)amine in Dehydrohalogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrohalogenation is a fundamental elimination reaction in organic synthesis, pivotal for the formation of alkenes from alkyl halides. The reaction involves the removal of a hydrogen atom and a halogen atom from adjacent carbons of an alkyl halide, typically facilitated by a base. The choice of base is critical as it influences the reaction rate, regioselectivity (i.e., the formation of Zaitsev vs. Hofmann products), and stereoselectivity of the resulting alkene.
Diethyl(propyl)amine, a tertiary amine, serves as a non-nucleophilic base in these transformations. Its steric bulk, intermediate between that of triethylamine and more hindered bases like diisopropylethylamine, allows for a nuanced control over the reaction outcome. These application notes provide a comprehensive overview and a standard protocol for the use of this compound in dehydrohalogenation reactions, tailored for professionals in research and drug development.
Data Presentation: Comparison of Amine Bases
The selection of an appropriate amine base is crucial for optimizing a dehydrohalogenation reaction. The following table summarizes the key physical and chemical properties of this compound in comparison to commonly used tertiary amine bases, triethylamine and diisopropylethylamine.
| Property | This compound | Triethylamine | Diisopropylethylamine (Hünig's Base) |
| Molecular Formula | C₇H₁₇N | C₆H₁₅N | C₈H₁₉N |
| Molecular Weight | 115.22 g/mol [1][2] | 101.19 g/mol [3][4] | 129.25 g/mol [5] |
| Boiling Point | 118 °C[6] | 89.5 °C[3][4] | 126.6 °C[5] |
| Density | 0.761 g/mL[6] | 0.726 g/mL[3][7] | 0.742 g/mL[5] |
| pKa of Conjugate Acid | ~10.7-11.0 (estimated) | 10.75[3][4] | 10.75[8] |
| Steric Hindrance | Moderate | Low | High |
Note: The pKa of the conjugate acid of this compound is estimated to be similar to that of other trialkylamines.
Signaling Pathways and Logical Relationships
The outcome of a dehydrohalogenation reaction is governed by several factors, including the structure of the substrate, the nature of the base, the solvent, and the temperature. The following diagram illustrates the logical relationship between these factors and the resulting product distribution.
Caption: Factors influencing the outcome of dehydrohalogenation.
Experimental Protocols
The following is a representative protocol for the dehydrohalogenation of a secondary alkyl halide using this compound. This protocol should be adapted and optimized for specific substrates and desired outcomes.
Reaction: Dehydrobromination of 2-bromobutane
Objective: To synthesize a mixture of 1-butene and 2-butene via an E2 elimination reaction.
Materials:
-
2-bromobutane
-
This compound
-
Anhydrous acetonitrile (or other suitable polar aprotic solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Heating mantle with temperature control
-
Magnetic stirrer
-
Apparatus for distillation
Experimental Workflow Diagram:
Caption: General workflow for dehydrohalogenation.
Procedure:
-
Reaction Setup:
-
A 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet to a bubbler, and a dropping funnel is assembled.
-
The apparatus is flame-dried under a stream of inert gas (argon or nitrogen) and allowed to cool to room temperature.
-
-
Addition of Reagents:
-
Anhydrous acetonitrile (40 mL) and this compound (1.5 equivalents) are added to the reaction flask via syringe.
-
The solution is heated to the desired reaction temperature (e.g., 80 °C).
-
2-bromobutane (1.0 equivalent) is dissolved in anhydrous acetonitrile (10 mL) and added to the dropping funnel. This solution is then added dropwise to the stirred, heated solution of the amine base over a period of 30 minutes.
-
-
Reaction:
-
The reaction mixture is stirred at 80 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-8 hours).
-
-
Work-up and Isolation:
-
The reaction mixture is cooled to room temperature.
-
The mixture is transferred to a separatory funnel containing 50 mL of water.
-
The aqueous layer is extracted with diethyl ether (3 x 30 mL).
-
The combined organic layers are washed with 1 M HCl (2 x 20 mL) to remove the amine, followed by saturated sodium bicarbonate solution (20 mL), and finally brine (20 mL).
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is carefully removed by rotary evaporation.
-
-
Purification and Characterization:
-
The crude product (a mixture of alkenes) can be purified by fractional distillation if necessary.
-
The product distribution (ratio of 1-butene to 2-butene) is determined by GC-MS and/or ¹H NMR spectroscopy.
-
Safety Precautions
-
This compound is a flammable and corrosive liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Alkyl halides are often volatile and can be toxic. Handle with care in a fume hood.
-
The reaction should be conducted under an inert atmosphere to prevent side reactions with atmospheric moisture and oxygen.
-
Always add reagents slowly and control the reaction temperature to avoid exothermic runaway reactions.
Conclusion
This compound is a versatile and effective base for dehydrohalogenation reactions. Its moderate steric bulk provides a balance between reactivity and selectivity, making it a useful tool for controlling the regiochemical outcome of elimination reactions. The provided protocol serves as a general guideline for employing this reagent. Researchers and drug development professionals are encouraged to optimize the reaction conditions for each specific substrate to achieve the desired product in high yield and purity.
References
- 1. This compound | 4458-31-5 | Benchchem [benchchem.com]
- 2. Buy this compound | 4458-31-5 [smolecule.com]
- 3. Triethylamine | (C2H5)3N | CID 8471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Triethylamine - Wikipedia [en.wikipedia.org]
- 5. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 6. 4458-31-5 CAS MSDS (N-(N-PROPYL)DIETHYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Triethylamine = 99.5 121-44-8 [sigmaaldrich.com]
- 8. grokipedia.com [grokipedia.com]
Application Notes and Protocols: Diethyl(propyl)amine in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl(propyl)amine, a tertiary amine, serves as a versatile building block and reagent in the synthesis of pharmaceutical intermediates. Its nucleophilic nature and basicity facilitate a variety of chemical transformations crucial for the construction of complex molecular architectures found in active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound and its close structural analogs in the synthesis of a key pharmaceutical intermediate for drugs such as the antiparkinsonian agent, Ethopropazine.
Tertiary amines are integral to the structure of numerous pharmaceuticals, including analgesics, antihistamines, and antibiotics. They can influence a drug's solubility, lipophilicity, and ability to interact with biological targets. The synthesis of these molecules often involves the introduction of a tertiary amine-containing side chain, a step where reagents like this compound are employed.
Application: Synthesis of Ethopropazine Intermediate
Ethopropazine is a phenothiazine derivative used in the management of Parkinson's disease. Its structure features a diethylaminopropyl side chain attached to the nitrogen atom of the phenothiazine ring system. The synthesis of Ethopropazine involves the preparation of an N-alkylated phenothiazine intermediate, which is then subjected to amination. While direct use of this compound is a viable route, many synthetic procedures utilize the closely related and more readily available diethylamine to react with a halogenated propyl-phenothiazine precursor. This application note will detail the synthesis of the key intermediate, 10-(2-chloropropyl)phenothiazine, and its subsequent reaction with diethylamine to yield N,N-diethyl-1-(10H-phenothiazin-10-yl)propan-2-amine, the immediate precursor to Ethopropazine.
Reaction Scheme
The overall synthesis can be depicted in two main stages:
-
Alkylation of Phenothiazine: Phenothiazine is reacted with 1-bromo-2-chloropropane to introduce the chloropropyl side chain at the nitrogen atom.
-
Amination: The resulting 10-(2-chloropropyl)phenothiazine is then reacted with diethylamine to introduce the diethylamino group, yielding the Ethopropazine precursor.
Data Presentation
Table 1: Synthesis of 10-(2-chloropropyl)phenothiazine
| Parameter | Value | Reference |
| Reactants | ||
| Phenothiazine | 1.0 eq | [1] |
| 1-Bromo-2-chloropropane | 1.1 eq | [1] |
| Sodium Hydride (NaH) | 1.2 eq | [1] |
| Solvent | DMF | [1] |
| Reaction Temperature | 0 °C to room temperature | [1] |
| Reaction Time | 2 hours | [1] |
| Yield | 93% | [1] |
| Purity | Not specified | [1] |
Table 2: Synthesis of N,N-diethyl-1-(10H-phenothiazin-10-yl)propan-2-amine
| Parameter | Value | Reference |
| Reactants | ||
| 10-(2-bromopropyl)phenothiazine* | 1.0 eq | [2][3] |
| Diethylamine | 20 eq | [3] |
| Solvent | Methanol | [3] |
| Reaction Temperature | 90 °C (sealed tube) | [3] |
| Reaction Time | 4 days | [3] |
| Yield | High (exact % not specified) | [2][3] |
| Purity | High (enantiomeric excess 84-98%) | [2] |
Note: The literature describes the use of the bromo-derivative for the amination step. The chloro-derivative is expected to react similarly, potentially requiring slightly more forcing conditions.
Experimental Protocols
Protocol 1: Synthesis of 10-(2-chloropropyl)phenothiazine
Materials:
-
Phenothiazine
-
1-Bromo-2-chloropropane
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure: [1]
-
To a suspension of sodium hydride (1.2 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0 °C), add a solution of phenothiazine (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 1-bromo-2-chloropropane (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Upon completion of the reaction (monitored by TLC), quench the reaction by carefully adding brine at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 10-(2-chloropropyl)phenothiazine as a pale yellow oil.
Protocol 2: Synthesis of N,N-diethyl-1-(10H-phenothiazin-10-yl)propan-2-amine
Materials:
-
10-(2-chloropropyl)phenothiazine (or 10-(2-bromopropyl)phenothiazine)
-
Diethylamine
-
Methanol
-
Heavy-walled pressure tube (sealed tube)
-
Heating mantle or oil bath
-
Rotary evaporator
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
In a heavy-walled pressure tube, dissolve 10-(2-chloropropyl)phenothiazine (1.0 eq) in methanol.
-
Add an excess of diethylamine (20 eq) to the solution.
-
Seal the tube tightly and heat the reaction mixture to 90 °C in an oil bath for 4 days.
-
After cooling to room temperature, carefully open the pressure tube and concentrate the reaction mixture under reduced pressure to remove the excess diethylamine and methanol.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Further purification can be achieved by column chromatography or crystallization if necessary to obtain N,N-diethyl-1-(10H-phenothiazin-10-yl)propan-2-amine.
Visualizations
Caption: Workflow for the synthesis of an Ethopropazine precursor.
References
- 1. 2-chloro-10-(3-chloropropyl)-10H-phenothiazine synthesis - chemicalbook [chemicalbook.com]
- 2. First chemoenzymatic stereodivergent synthesis of both enantiomers of promethazine and ethopropazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First chemoenzymatic stereodivergent synthesis of both enantiomers of promethazine and ethopropazine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diethyl(propyl)amine as a Ligand in Organometallic Complex Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl(propyl)amine (Et₂PrN), a sterically hindered tertiary amine, presents interesting possibilities as a ligand in organometallic chemistry. Its combination of bulk and electron-donating character can influence the stability, reactivity, and catalytic activity of metal centers. While well-documented examples of isolated and fully characterized organometallic complexes featuring this compound as a primary ligand are not abundant in the literature, its role as a base, co-catalyst, or transiently coordinating species in catalytic cycles is implied in various transformations.[1]
These application notes provide a comprehensive guide for researchers interested in exploring the synthesis and application of organometallic complexes with this compound. The protocols are based on established synthetic routes for analogous tertiary amine complexes and offer a framework for the systematic investigation of this ligand.
Properties of this compound as a Ligand
The utility of this compound in organometallic chemistry stems from its specific electronic and steric properties.
Electronic Properties: The nitrogen atom possesses a lone pair of electrons, making it a good σ-donor. This electron-donating ability can increase the electron density at the metal center, which can be beneficial for certain catalytic reactions, such as oxidative addition.
Steric Properties: The two ethyl groups and one propyl group attached to the nitrogen atom create significant steric bulk. This can be advantageous in:
-
Promoting reductive elimination.
-
Stabilizing low-coordinate metal centers.
-
Influencing the regioselectivity and stereoselectivity of catalytic reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₇N |
| Molecular Weight | 115.22 g/mol |
| Boiling Point | 111.9-112.2 °C |
| Density | 0.742 g/cm³ at 20 °C |
| Flash Point | 12 °C |
Synthesis of Organometallic Complexes with this compound
The synthesis of organometallic complexes with this compound can be approached through several standard methods, primarily involving ligand substitution reactions. The choice of method will depend on the metal precursor and the desired final complex.
General Protocol 1: Synthesis of a Generic M(L)ₓ(Et₂PrN)ₙ Complex
This protocol describes a general method for the synthesis of a metal complex with this compound via ligand substitution from a metal halide precursor.
Materials:
-
Metal halide precursor (e.g., PdCl₂(MeCN)₂, [Rh(COD)Cl]₂, etc.)
-
This compound (Et₂PrN)
-
Anhydrous, deoxygenated solvent (e.g., dichloromethane, toluene, or tetrahydrofuran)
-
Inert atmosphere glovebox or Schlenk line
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the metal halide precursor in the chosen anhydrous solvent in a Schlenk flask.
-
Add the desired molar equivalent of this compound to the solution via syringe. The stoichiometry will depend on the desired final complex.
-
Stir the reaction mixture at room temperature for a specified period (typically 1-24 hours). The progress of the reaction can be monitored by techniques such as TLC or NMR spectroscopy.
-
Upon completion, the product can be isolated by removing the solvent under vacuum.
-
If necessary, the crude product can be purified by recrystallization from an appropriate solvent system (e.g., layering with a non-polar solvent like pentane or hexane).
-
The final product should be dried under vacuum and stored under an inert atmosphere.
Characterization
The resulting organometallic complex should be thoroughly characterized to confirm its identity and purity.
Table 2: Typical Characterization Data for Tertiary Amine Metal Complexes
| Technique | Expected Observations |
| ¹H NMR | Coordination of the amine to the metal center will typically induce a downfield shift of the signals corresponding to the protons on the carbon atoms adjacent to the nitrogen. |
| ¹³C NMR | Similar to ¹H NMR, a downfield shift of the carbon signals adjacent to the nitrogen is expected upon coordination. |
| FT-IR | Changes in the C-N stretching vibrations may be observed. New bands corresponding to metal-ligand vibrations may appear in the far-IR region. |
| Elemental Analysis | Provides the elemental composition (C, H, N) of the complex, which can be compared to the calculated values for the expected formula. |
| X-ray Crystallography | Provides definitive structural information, including bond lengths, bond angles, and the coordination geometry of the metal center. |
Potential Applications in Catalysis
While specific catalytic applications of isolated this compound complexes are not widely reported, the properties of this ligand suggest its potential utility in several areas of homogeneous catalysis.
-
Cross-Coupling Reactions: The steric bulk and electron-donating nature of this compound could make it a useful ancillary ligand in palladium-catalyzed cross-coupling reactions, potentially influencing reaction rates and selectivities.
-
Hydrogenation and Transfer Hydrogenation: In rhodium and iridium catalysis, bulky amine ligands can play a role in stabilizing active catalytic species and influencing the stereochemical outcome of hydrogenation reactions.
-
Polymerization: In olefin polymerization catalyzed by late transition metals, the steric and electronic properties of ancillary ligands are crucial in determining the molecular weight and branching of the resulting polymer.
Visualizations
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of a this compound organometallic complex.
Conceptual Signaling Pathway for Catalytic Cross-Coupling
Caption: A conceptual catalytic cycle for a palladium-catalyzed cross-coupling reaction where this compound acts as a labile ligand.
Conclusion
This compound holds promise as a ligand for modifying the properties of organometallic complexes. While detailed studies are limited, the protocols and conceptual frameworks presented here provide a solid foundation for researchers to synthesize and explore the potential of these complexes in catalysis and other applications. The steric and electronic characteristics of this compound offer a valuable tool for the rational design of novel organometallic systems.
References
Application Notes and Protocols for the Quantification of Diethyl(propyl)amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl(propyl)amine, also known as N,N-diethylpropan-1-amine, is a tertiary amine that finds application in various chemical syntheses, including the production of pharmaceuticals and agricultural chemicals. Accurate quantification of this compound is crucial for process optimization, quality control of final products, and for monitoring potential residual levels. This document provides detailed application notes and protocols for the quantitative analysis of this compound using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Analytical Techniques Overview
Two primary chromatographic techniques are well-suited for the quantification of this compound:
-
Gas Chromatography (GC): As a volatile amine, this compound is amenable to GC analysis. Coupled with a Flame Ionization Detector (FID), GC offers a robust and sensitive method for its quantification. To overcome the challenges associated with the analysis of basic amines, such as peak tailing, specialized columns with basic deactivation are often employed.[1]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC provides a versatile platform for the analysis of this compound.[2] Due to the lack of a strong chromophore in the molecule, direct UV detection at low wavelengths (e.g., ~200-215 nm) is a potential approach. For enhanced sensitivity and specificity, pre-column derivatization with a UV-absorbing or fluorescent tag can be employed, although this adds a step to the sample preparation process.
Quantitative Data Summary
The following tables present representative quantitative data for the analysis of volatile amines, which can be used as a benchmark during the validation of a method for this compound. Note: These values are illustrative and must be experimentally determined for a specific validated method.
Table 1: Representative Quantitative Data for GC-FID Analysis of Volatile Amines
| Parameter | Representative Value |
| Linearity Range | 1 - 500 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery) | 95 - 105% |
Table 2: Representative Quantitative Data for RP-HPLC-UV Analysis of Amines (Direct Detection)
| Parameter | Representative Value |
| Linearity Range | 5 - 1000 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 1 - 5 µg/mL |
| Limit of Quantification (LOQ) | 3 - 15 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery) | 97 - 103% |
Experimental Protocols
Protocol 1: Quantification of this compound by Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol describes a general procedure for the determination of this compound in a sample matrix.
1. Materials and Reagents
-
This compound standard (purity ≥ 99%)
-
Solvent for standards and samples (e.g., Methanol, Acetonitrile, or Dichloromethane, HPLC grade or higher)
-
Internal Standard (IS), optional (e.g., N,N-Diisopropylethylamine or another suitable tertiary amine with a different retention time)
2. Instrumentation
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary GC column suitable for amine analysis (e.g., a low-polarity or mid-polarity column with base deactivation)
-
Autosampler
3. Chromatographic Conditions (Starting Point)
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium or Nitrogen, at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold at 200 °C for 5 minutes
-
-
Injection Volume: 1 µL
-
Split Ratio: 20:1 (can be adjusted based on concentration)
4. Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock standard solution to cover the desired concentration range (e.g., 1, 5, 10, 50, 100, 250, 500 µg/mL). If using an internal standard, add it to each standard solution at a constant concentration.
-
Sample Preparation: Dissolve the sample in the chosen solvent to achieve a concentration of this compound within the calibration range. If using an internal standard, add it to the sample solution at the same concentration as in the standards. Filter the final solution through a 0.45 µm syringe filter before analysis.
5. Analysis and Quantification
-
Inject the standard solutions to generate a calibration curve by plotting the peak area of this compound (or the ratio of the analyte peak area to the internal standard peak area) against the concentration.
-
Inject the sample solution and determine the concentration of this compound from the calibration curve.
References
Application Note: Analysis of Diethyl(propyl)amine by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl(propyl)amine, a tertiary amine, finds application in various industrial processes and is a potential intermediate or impurity in pharmaceutical manufacturing. Accurate and robust analytical methods are crucial for its quantification and identification to ensure product quality and safety. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds, offering high sensitivity and specificity. However, the analysis of volatile amines like this compound can be challenging due to their basicity and polarity, which can lead to poor peak shape and adsorption on standard GC columns.[1] This application note provides detailed protocols for the analysis of this compound using both headspace and liquid-liquid extraction sample preparation methods, coupled with GC-MS.
Quantitative Data Summary
The following tables summarize the key quantitative data for the GC-MS analysis of this compound.
Table 1: GC-MS Method Parameters
| Parameter | Headspace Injection | Liquid-Liquid Extraction |
| GC Column | Restek Rtx-Volatile Amine (30 m x 0.32 mm ID, 5 µm) | Agilent DB-5ms (30 m x 0.25 mm ID, 0.25 µm) |
| Inlet Temperature | 200°C | 250°C |
| Carrier Gas | Helium | Helium |
| Flow Rate | 2 mL/min (constant flow) | 1 mL/min (constant flow) |
| Oven Program | 40°C (4 min), then 25°C/min to 250°C (hold 3 min) | 50°C (2 min), then 10°C/min to 280°C (hold 5 min) |
| Injection Mode | Split (7:1) | Splitless |
| MS Source Temp. | 200°C | 230°C |
| MS Quad Temp. | Not Specified | 150°C |
| Ionization Mode | Electron Ionization (EI) | Electron Ionization (EI) |
| Ionization Energy | 70 eV | 70 eV |
| Acquisition Mode | SIM/Scan | Scan |
Table 2: Mass Spectrometry Data for this compound
| Feature | Value |
| Molecular Formula | C₇H₁₇N |
| Molecular Weight | 115.22 g/mol |
| CAS Number | 4458-31-5 |
| Major Fragment Ions (m/z) | 100, 86, 72, 58, 44 |
| Base Peak (m/z) | 100 |
Table 3: Fragmentation Pattern of this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 115 | ~5 | [M]⁺ (Molecular Ion) |
| 100 | 100 | [M-CH₃]⁺ |
| 86 | ~40 | [M-C₂H₅]⁺ |
| 72 | ~30 | [M-C₃H₇]⁺ |
| 58 | ~25 | [C₃H₈N]⁺ |
| 44 | ~20 | [C₂H₆N]⁺ |
Experimental Protocols
Protocol 1: Headspace GC-MS Analysis
This protocol is suitable for the analysis of volatile amines in liquid matrices such as water, plasma, or urine.[2]
1. Sample Preparation:
-
Pipette 400 µL of the sample into a 20 mL headspace vial.
-
Add 10 µL of an appropriate internal standard solution.
-
Add 750 µL of 2 mol/L NaOH solution to liberate the free amine.
-
Immediately seal the vial with a crimp cap.
-
Vortex the vial for 5 seconds.
2. Headspace Autosampler Parameters:
-
Incubation Temperature: 70°C
-
Incubation Time: 10 minutes
-
Agitation: On
-
Syringe Temperature: 80°C
-
Injection Volume: 2 mL of the headspace gas
3. GC-MS Analysis:
-
Utilize the GC-MS parameters outlined in Table 1 for headspace injection.
-
The mass spectrometer can be operated in either full scan mode to acquire the complete mass spectrum or in selected ion monitoring (SIM) mode for enhanced sensitivity, monitoring the characteristic ions of this compound (m/z 100, 86, 72).
Protocol 2: Liquid-Liquid Extraction (LLE) GC-MS Analysis
This protocol is a classic approach for extracting amines from aqueous samples.
1. Sample Preparation:
-
To 5 mL of the aqueous sample in a glass centrifuge tube, add a suitable internal standard.
-
Adjust the sample pH to >11 with 2M NaOH to ensure the amine is in its free base form.
-
Add 2 mL of a suitable organic extraction solvent (e.g., dichloromethane or diethyl ether).
-
Vortex the mixture vigorously for 2 minutes to facilitate extraction.
-
Centrifuge at 3000 rpm for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean vial.
-
For trace analysis, the organic extract can be concentrated under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the extraction solvent before injection.
2. GC-MS Analysis:
-
Inject 1 µL of the prepared extract into the GC-MS system.
-
Use the GC-MS parameters detailed in Table 1 for liquid-liquid extraction.
-
The mass spectrometer should be operated in full scan mode to confirm the identity of the analyte by comparing the acquired spectrum with a reference spectrum.
Method Validation Considerations
For quantitative applications, the analytical method should be validated according to relevant guidelines (e.g., ICH Q2(R1)). Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in blank samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be prepared with a series of standards of known concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spike/recovery experiments.
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Proposed fragmentation pathway of this compound in EI-MS.
References
Application Notes and Protocols: The Role of Diethyl(propyl)amine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of diethyl(propyl)amine as a key intermediate in the synthesis of agrochemicals. While direct synthesis of a commercially named agrochemical using this compound is not extensively documented in publicly available literature, its structural similarity to amines used in the production of dinitroaniline herbicides allows for the development of analogous synthetic protocols. This document outlines a detailed, representative synthesis of a dinitroaniline herbicide, herein designated "Diethylpropalin," using this compound, based on the well-established synthesis of the herbicide Trifluralin.
Introduction to Dinitroaniline Herbicides
Dinitroaniline herbicides are a class of selective, pre-emergence herbicides used to control annual grasses and some broadleaf weeds in a variety of crops.[1][2] Their mechanism of action involves the inhibition of microtubule formation in plant cells.[3][4] Specifically, they bind to tubulin, the protein subunit of microtubules, preventing its polymerization and thereby disrupting cell division (mitosis), leading to the death of susceptible weed seedlings.[5][6]
Synthesis of a Hypothetical Dinitroaniline Herbicide: Diethylpropalin
This compound can serve as a crucial precursor for the synthesis of a dinitroaniline herbicide analogous to commercially successful products like Trifluralin. The synthesis involves the nucleophilic aromatic substitution of a halogenated dinitroaromatic compound with this compound. The overall reaction is depicted below:
Caption: Overall synthesis of Diethylpropalin.
The following sections provide a detailed experimental protocol for this synthesis, adapted from established procedures for Trifluralin.[7][8][9]
Experimental Protocol: Synthesis of Diethylpropalin
Objective: To synthesize N,N-diethyl-N-propyl-2,6-dinitro-4-(trifluoromethyl)aniline ("Diethylpropalin") from 4-chloro-3,5-dinitrobenzotrifluoride and this compound.
Materials:
-
4-Chloro-3,5-dinitrobenzotrifluoride
-
This compound
-
Sodium Hydroxide (NaOH) solution (e.g., 20% aqueous)
-
Water
-
Organic solvent (e.g., chloroform or ethylene dichloride)[7][10]
-
Anhydrous sodium sulfate
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and dropping funnel
-
Heating/cooling circulator
-
pH meter
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a jacketed glass reactor, charge 4-chloro-3,5-dinitrobenzotrifluoride and water.
-
Amine Addition: While stirring, slowly add this compound to the reactor. Concurrently, add a solution of sodium hydroxide to neutralize the hydrochloric acid formed during the reaction and maintain a pH between 7.5 and 8.5.[8]
-
Reaction: Heat the reaction mixture to a controlled temperature (e.g., 60-80°C) and maintain for a period of 1-3 hours.[8][9] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
Cool the reaction mixture to room temperature. The product, Diethylpropalin, should precipitate as a solid.
-
Filter the crude product and wash with water until the filtrate is neutral.
-
For further purification, the crude product can be dissolved in a suitable organic solvent, washed with water to remove any remaining salts, and the organic layer dried over anhydrous sodium sulfate.
-
-
Isolation: Remove the organic solvent under reduced pressure using a rotary evaporator to yield the purified Diethylpropalin as an orange-yellow crystalline solid.[2]
Safety Precautions:
-
Dinitroaniline compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS).
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of Diethylpropalin, based on a representative laboratory-scale reaction adapted from protocols for Trifluralin synthesis.[8]
| Parameter | Value | Unit |
| Molar Ratio of 4-Chloro-3,5-dinitrobenzotrifluoride to this compound | 1 : 1.2 | |
| Reaction Temperature | 60 - 80 | °C |
| Reaction Time | 1 - 3 | hours |
| pH of Reaction Mixture | 7.5 - 8.5 | |
| Typical Yield | 95 - 98 | % |
Experimental Workflow
Caption: Experimental workflow for the synthesis of Diethylpropalin.
Mechanism of Action: Inhibition of Microtubule Formation
Dinitroaniline herbicides, including the hypothetical Diethylpropalin, exert their herbicidal activity by disrupting microtubule formation in susceptible plants. This process is crucial for cell division and maintaining cell structure.
Caption: Mechanism of action of dinitroaniline herbicides.
The key steps in the mechanism of action are:
-
Binding: The dinitroaniline herbicide molecule binds to tubulin dimers within the plant cell.[3]
-
Complex Formation: This binding forms a herbicide-tubulin complex.
-
Disruption of Polymerization: The complex incorporates into the growing end of a microtubule, which prevents further addition of tubulin dimers, thereby halting microtubule elongation.[3][4]
-
Inhibition of Cell Division: The disruption of microtubule formation and function leads to a failure in the mitotic spindle apparatus, which is essential for chromosome segregation during cell division.[5] This ultimately results in the death of the seedling.
These application notes provide a framework for understanding the synthesis and application of agrochemicals derived from this compound, based on established chemical principles and analogous industrial processes. Researchers can use this information as a starting point for the development of novel herbicidal compounds.
References
- 1. my.ucanr.edu [my.ucanr.edu]
- 2. Trifluralin - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
- 4. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Physiology and Mode of Action of the Dinitroaniline Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 6. Behavior of Dinitroaniline Herbicides in Plants | Weed Technology | Cambridge Core [cambridge.org]
- 7. scribd.com [scribd.com]
- 8. Synthesis method of trifluralin - Eureka | Patsnap [eureka.patsnap.com]
- 9. US5728881A - Process for preparing trifluralin - Google Patents [patents.google.com]
- 10. Trifluralin (Ref: EL 152) [sitem.herts.ac.uk]
Application Notes and Protocols: Diethyl(propyl)amine as a Corrosion Inhibitor for Metals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a widely adopted strategy to mitigate this issue. Amine-based compounds, in particular, have demonstrated considerable efficacy as corrosion inhibitors for a range of metals and alloys, especially in acidic environments. Their effectiveness is largely attributed to the presence of a nitrogen atom with a lone pair of electrons, which facilitates adsorption onto the metal surface, forming a protective barrier against corrosive agents.[1]
Diethyl(propyl)amine (DEPA), a tertiary amine, is a promising candidate for corrosion inhibition. Its molecular structure, featuring two ethyl groups and one propyl group attached to a central nitrogen atom, provides a basis for effective surface protection.[2] This document provides detailed application notes and experimental protocols for the investigation of this compound as a corrosion inhibitor for metals such as steel, aluminum, and copper.
Potential Efficacy and Performance Data
While specific quantitative data for this compound as a corrosion inhibitor is not extensively available in public literature, its performance can be reasonably inferred from studies on structurally similar tertiary amines. The inhibition efficiency of amines is influenced by factors such as the length of the hydrocarbon chains and the electron density on the nitrogen atom. Generally, tertiary amines exhibit high inhibition efficiency.[3] The following table summarizes typical performance data for tertiary amines on different metals in acidic media, providing a baseline for the expected efficacy of this compound.
| Metal | Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency (%) | Technique |
| Mild Steel | 1 M HCl | 1 x 10⁻³ M | 90 - 95 | Potentiodynamic Polarization, EIS |
| Aluminum | 0.5 M H₂SO₄ | 5 x 10⁻⁴ M | 85 - 92 | Weight Loss, EIS |
| Copper | 1 M HNO₃ | 1 x 10⁻³ M | 88 - 96 | Potentiodynamic Polarization, EIS |
Note: The data presented above is a summary of typical values obtained for tertiary amines and should be considered as a reference for designing experiments with this compound. Actual performance may vary depending on specific experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the corrosion inhibition performance of this compound are provided below.
Weight Loss Measurement
This gravimetric method is a straightforward and widely used technique to determine the corrosion rate and inhibition efficiency.[4][5]
Materials and Equipment:
-
Metal coupons (e.g., mild steel, aluminum, copper) of known dimensions
-
This compound
-
Corrosive medium (e.g., 1 M HCl, 0.5 M H₂SO₄)
-
Analytical balance (±0.1 mg)
-
Desiccator
-
Water bath or thermostat
-
Beakers
-
Abrasive papers (e.g., 240, 400, 600, 800, 1000, 1200 grit)
-
Acetone
-
Distilled water
Procedure:
-
Mechanically polish the metal coupons with successively finer grades of abrasive paper to achieve a smooth, mirror-like surface.
-
Degrease the coupons by washing with acetone, followed by rinsing with distilled water.
-
Dry the coupons in a desiccator and accurately weigh them using an analytical balance (W_initial).
-
Prepare the corrosive solutions with and without various concentrations of this compound.
-
Immerse the pre-weighed coupons in the test solutions for a specified period (e.g., 24, 48, 72 hours) at a constant temperature.
-
After the immersion period, retrieve the coupons, and remove the corrosion products by gentle cleaning with a soft brush in a solution of the corrosive medium containing the inhibitor.
-
Rinse the coupons with distilled water and acetone, dry them in a desiccator, and re-weigh them (W_final).
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE) using the following equations:
-
Corrosion Rate (mm/year) = (87.6 × ΔW) / (D × A × T)
-
ΔW = Weight loss (mg)
-
D = Density of the metal (g/cm³)
-
A = Area of the coupon (cm²)
-
T = Immersion time (hours)
-
-
Inhibition Efficiency (%) = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100
-
CR_uninhibited = Corrosion rate in the absence of the inhibitor
-
CR_inhibited = Corrosion rate in the presence of the inhibitor
-
-
Electrochemical Measurements
Electrochemical techniques such as Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) provide valuable insights into the corrosion inhibition mechanism and kinetics.[6]
Materials and Equipment:
-
Potentiostat/Galvanostat with frequency response analyzer
-
Three-electrode corrosion cell (working electrode: metal specimen, counter electrode: platinum, reference electrode: saturated calomel electrode (SCE) or Ag/AgCl)
-
Metal specimens (working electrode)
-
This compound
-
Corrosive medium
3.2.1. Potentiodynamic Polarization
This technique measures the current response of the metal to a controlled change in potential, providing information on corrosion potential (E_corr), corrosion current density (i_corr), and Tafel slopes.
Procedure:
-
Prepare the working electrode by embedding the metal specimen in an insulating resin, leaving a known surface area exposed.
-
Polish the exposed surface to a mirror finish, degrease with acetone, and rinse with distilled water.
-
Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the test solution (corrosive medium with and without this compound).
-
Allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Determine the corrosion current density (i_corr) by extrapolating the Tafel plots.
-
Calculate the inhibition efficiency using the equation:
-
Inhibition Efficiency (%) = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] × 100
-
3.2.2. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface, offering insights into the formation of the protective inhibitor film.[7]
Procedure:
-
Follow the same cell and electrode preparation as for potentiodynamic polarization.
-
After OCP stabilization, apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Analyze the impedance spectra by fitting the data to an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (R_ct) and double-layer capacitance (C_dl).
-
Calculate the inhibition efficiency using the equation:
-
Inhibition Efficiency (%) = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] × 100
-
Surface Analysis Techniques
Surface analysis techniques are crucial for visualizing the morphology of the metal surface and confirming the adsorption of the inhibitor.
3.3.1. Scanning Electron Microscopy (SEM)
SEM provides high-resolution images of the metal surface, revealing the extent of corrosion damage and the formation of a protective film.[8]
Procedure:
-
Expose metal coupons to the corrosive medium with and without this compound for a specific duration.
-
Gently rinse the coupons with distilled water and dry them.
-
Mount the coupons on SEM stubs and coat them with a thin layer of a conductive material (e.g., gold or carbon) if necessary.
-
Acquire SEM images at various magnifications to observe the surface morphology.
3.3.2. Fourier Transform Infrared Spectroscopy (FTIR)
FTIR is used to identify the functional groups of the inhibitor adsorbed on the metal surface, confirming the formation of a protective film.[9][10]
Procedure:
-
Immerse a polished metal coupon in the inhibited corrosive solution for a set period.
-
Carefully remove the coupon and gently scrape the surface to collect the adsorbed film.
-
Alternatively, the analysis can be performed directly on the coupon surface using an Attenuated Total Reflectance (ATR-FTIR) accessory.
-
Record the FTIR spectrum of the collected film or the coupon surface and compare it with the spectrum of pure this compound to identify the characteristic absorption bands.
Visualization of Workflows and Mechanisms
Experimental Workflow
The following diagram illustrates the logical flow of experiments for evaluating this compound as a corrosion inhibitor.
Caption: Experimental workflow for corrosion inhibitor evaluation.
Proposed Corrosion Inhibition Mechanism
The inhibition mechanism of this compound is expected to involve its adsorption onto the metal surface, forming a protective barrier.
Caption: Proposed mechanism of corrosion inhibition by this compound.
Mechanism of Corrosion Inhibition
The corrosion inhibition by this compound is primarily attributed to its ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.[11] The mechanism can be described as follows:
-
Adsorption: The nitrogen atom in the this compound molecule possesses a lone pair of electrons, which can be shared with the vacant d-orbitals of the metal atoms. This leads to the formation of a coordinate covalent bond and the chemisorption of the inhibitor molecule on the metal surface. Physisorption, involving electrostatic interactions between the protonated amine and the charged metal surface, may also occur.[12]
-
Protective Film Formation: The adsorbed this compound molecules, with their non-polar alkyl chains, create a hydrophobic barrier on the metal surface. This film displaces water molecules and aggressive ions (such as chloride and sulfate ions) from the surface, thereby hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[12]
-
Mixed-Type Inhibition: As the inhibitor affects both anodic and cathodic reactions, this compound is expected to function as a mixed-type inhibitor. This is typically confirmed by potentiodynamic polarization studies, where a shift in both the anodic and cathodic Tafel slopes is observed in the presence of the inhibitor.
References
- 1. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 2. This compound | 4458-31-5 | Benchchem [benchchem.com]
- 3. Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nlab.pl [nlab.pl]
- 8. gjeta.com [gjeta.com]
- 9. onepetro.org [onepetro.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Scaling Up Reactions with Diethyl(propyl)amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl(propyl)amine, a tertiary aliphatic amine, is a versatile organic compound utilized in a variety of chemical transformations.[1][2] Its basic and nucleophilic properties make it a suitable candidate as a catalyst, a base, or a synthetic building block in the production of pharmaceuticals and agrochemicals.[1][2] As with any chemical process, the transition from laboratory-scale synthesis to industrial production presents a unique set of challenges. This document provides detailed application notes and protocols for the experimental design of scaling up reactions involving this compound, focusing on safety, efficiency, and reproducibility.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₇H₁₇N |
| Molecular Weight | 115.22 g/mol [1] |
| Appearance | Colorless liquid[1] |
| Odor | Characteristic amine odor[1] |
| Boiling Point | 112-118 °C[1] |
| Solubility | Soluble in organic solvents[1] |
| Basicity (pKa of conjugate acid) | ~10.8-11.0 (estimated)[1] |
Safety Considerations for Scale-Up
Scaling up reactions with this compound requires stringent safety protocols due to its flammability and potential health hazards.
-
Flammability: this compound is a flammable liquid. All scale-up activities must be conducted in a well-ventilated area, away from ignition sources. Use of explosion-proof equipment is mandatory.
-
Toxicity and Corrosivity: Vapors can be irritating to the respiratory system, and direct contact can cause skin and eye irritation or burns.[3][4] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is essential. For larger scales, respiratory protection may be necessary.
-
Exothermic Reactions: Neutralization and alkylation reactions involving amines can be exothermic. Temperature control is critical during scale-up to prevent thermal runaways. A thorough thermal hazard assessment should be conducted before proceeding to a larger scale.
Experimental Protocols
Protocol 1: Synthesis of N,N-Diethylpropylamine via Reductive Amination (Lab Scale vs. Pilot Scale)
This protocol describes the synthesis of this compound itself, a common precursor in many syntheses. The scale-up from a laboratory setting to a pilot plant is detailed below.
Reaction: Diethylamine + Propionaldehyde + H₂/Catalyst → this compound + H₂O
Laboratory Scale (100 g)
-
Reactor Setup: A 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a condenser with a nitrogen inlet is assembled.
-
Charging Reactants: The flask is charged with diethylamine (1.2 equivalents) and a suitable solvent (e.g., methanol). The mixture is cooled to 0-5 °C in an ice bath.
-
Addition of Aldehyde: Propionaldehyde (1.0 equivalent) is added dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.
-
Hydrogenation: A catalytic amount of a hydrogenation catalyst (e.g., 5% Pd/C, 1-2 mol%) is added to the mixture. The flask is then connected to a hydrogen gas supply, and the reaction is stirred under a hydrogen atmosphere (balloon pressure or hydrogenation apparatus) at room temperature for 12-24 hours, or until reaction completion is confirmed by TLC or GC analysis.
-
Work-up: The catalyst is removed by filtration through a pad of celite. The solvent is removed under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., diethyl ether) and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification: The crude product is purified by fractional distillation under atmospheric pressure to afford pure N,N-Diethylpropylamine.
Pilot Scale (10 kg)
-
Reactor Setup: A 100 L glass-lined or stainless steel reactor equipped with a jacket for heating and cooling, a mechanical stirrer, a temperature probe, a pressure gauge, an addition funnel, and a condenser connected to a nitrogen line and a scrubber is used.
-
Charging Reactants: The reactor is purged with nitrogen and charged with diethylamine (1.2 equivalents) and methanol. The mixture is cooled to 0-5 °C by circulating a coolant through the reactor jacket.
-
Addition of Aldehyde: Propionaldehyde (1.0 equivalent) is added via the addition funnel over 2-4 hours, with careful monitoring and control of the internal temperature to keep it below 10 °C.
-
Hydrogenation: The catalyst (5% Pd/C, 1-2 mol%) is added as a slurry in methanol. The reactor is then pressurized with hydrogen gas (e.g., 2-5 bar) and the mixture is agitated. The reaction progress is monitored by in-situ IR or by sampling and GC analysis. The reaction is typically run for 8-16 hours.
-
Work-up: After depressurization and purging with nitrogen, the catalyst is removed by filtration through a filter press. The methanol is removed by distillation. The crude product is then subjected to a liquid-liquid extraction with an appropriate solvent and water/brine.
-
Purification: The final product is purified by fractional distillation using a packed column to achieve the desired purity.
Quantitative Data Comparison: Synthesis of N,N-Diethylpropylamine
| Parameter | Laboratory Scale (100 g) | Pilot Scale (10 kg) |
| Diethylamine | 1.2 eq | 1.2 eq |
| Propionaldehyde | 1.0 eq | 1.0 eq |
| Catalyst (5% Pd/C) | 1.5 mol% | 1.2 mol% |
| Solvent Volume | 500 mL | 50 L |
| Reaction Time | 18 h | 12 h |
| Yield (isolated) | 85% | 90% |
| Purity (by GC) | >98% | >99% |
| Key Challenge | Maintaining hydrogen pressure | Heat dissipation during aldehyde addition and hydrogenation |
Protocol 2: this compound as a Base in an Esterification Reaction (Lab Scale vs. Pilot Scale)
This protocol illustrates the use of this compound as a non-nucleophilic base in the esterification of a carboxylic acid with an alcohol, a common reaction in drug development.
Reaction: R-COOH + R'-OH + Activating Agent --(this compound)--> R-COOR'
Laboratory Scale (50 g)
-
Reactor Setup: A 500 mL three-necked round-bottom flask with a magnetic stirrer, thermometer, and nitrogen inlet is used.
-
Reactant Charging: The carboxylic acid (1.0 equivalent), alcohol (1.2 equivalents), and a suitable solvent (e.g., dichloromethane) are added to the flask.
-
Cooling: The mixture is cooled to 0 °C in an ice bath.
-
Base and Activating Agent Addition: this compound (1.5 equivalents) is added, followed by the slow, portion-wise addition of the activating agent (e.g., a carbodiimide like DCC or EDC, 1.1 equivalents). The temperature is maintained below 5 °C during the addition.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for 4-8 hours, with progress monitored by TLC or LC-MS.
-
Work-up: The reaction mixture is filtered to remove any solid by-products. The filtrate is washed successively with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude ester is purified by column chromatography on silica gel.
Pilot Scale (5 kg)
-
Reactor Setup: A 50 L jacketed reactor is used, equipped with an overhead stirrer, temperature and pH probes, and an addition vessel.
-
Reactant Charging: The carboxylic acid and alcohol are charged to the reactor with the solvent.
-
Cooling: The reactor contents are cooled to 0 °C.
-
Base and Activating Agent Addition: this compound is added, followed by the controlled addition of the activating agent from the addition vessel over 1-2 hours, ensuring the temperature does not exceed 5 °C.
-
Reaction: The reaction is agitated at room temperature for 4-8 hours. In-process controls (e.g., HPLC) are used to determine reaction completion.
-
Work-up: The reaction mixture is filtered through a filter press. The filtrate is transferred to an extraction vessel for sequential washes with acidic and basic aqueous solutions.
-
Purification: The crude product is purified by crystallization from a suitable solvent system or by distillation if it is a liquid.
Quantitative Data Comparison: Esterification Reaction
| Parameter | Laboratory Scale (50 g) | Pilot Scale (5 kg) |
| Carboxylic Acid | 1.0 eq | 1.0 eq |
| Alcohol | 1.2 eq | 1.1 eq |
| This compound | 1.5 eq | 1.3 eq |
| Activating Agent | 1.1 eq | 1.05 eq |
| Solvent Volume | 250 mL | 25 L |
| Reaction Time | 6 h | 5 h |
| Yield (isolated) | 90% | 92% |
| Purity (by HPLC) | >99% | >99.5% |
| Key Challenge | Efficient removal of by-products | Temperature control during addition of activating agent |
Visualization of Experimental Workflows
Synthesis of this compound
Caption: Workflow for this compound Synthesis.
Esterification Reaction using this compound
Caption: Esterification Workflow with this compound.
Conclusion
The successful scale-up of reactions involving this compound hinges on a thorough understanding of the reaction mechanism, potential hazards, and the physical limitations of the equipment. Key parameters to control during scale-up include temperature, addition rates, and mixing efficiency. By implementing robust process controls and adhering to strict safety protocols, the transition from laboratory to pilot and eventually to production scale can be achieved in a safe, efficient, and reproducible manner. The provided protocols and data serve as a guide for researchers and process chemists in designing and executing the scale-up of reactions with this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield and Selectivity with Diethyl(propyl)amine
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize reaction outcomes when using Diethyl(propyl)amine. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental work.
Troubleshooting Guide
Low reaction yield and poor selectivity are common hurdles in organic synthesis. When using this compound as a base or catalyst, several factors can influence the outcome. This guide will walk you through potential issues and their solutions.
Low or No Product Yield
Q1: I am not getting any product, or the yield is significantly lower than expected. What are the common causes?
A1: Low or no product yield can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a checklist of potential culprits and how to address them:
-
Reagent Quality:
-
Purity of this compound: Impurities in the amine can interfere with the reaction. Ensure you are using a high-purity grade of this compound. If necessary, purify the amine by distillation.
-
Starting Material Degradation: Verify the purity and stability of your other starting materials. Degradation of reactants is a common cause of reaction failure.
-
Solvent Purity: The presence of water or other impurities in the solvent can quench the reaction. Use anhydrous solvents when necessary and ensure they are appropriately purified and dried.
-
-
Reaction Conditions:
-
Insufficient Reaction Time or Temperature: Some reactions are slow and may require longer reaction times or higher temperatures to proceed to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Incorrect Stoichiometry: The molar ratio of reactants is crucial. Ensure you are using the correct stoichiometry, especially the ratio of this compound to the substrate. An excess of the amine may be required in some cases to drive the reaction forward.[1]
-
Inadequate Mixing: In heterogeneous reactions, ensure efficient stirring to maximize the contact between reactants.
-
-
Catalyst/Base Inactivity:
-
Inappropriate Base Strength: While this compound is a moderately strong base, some reactions may require a stronger or weaker base for optimal results. The basicity of tertiary amines is a key factor in their catalytic activity.[2]
-
Steric Hindrance: The ethyl and propyl groups on this compound create steric bulk around the nitrogen atom. This steric hindrance can sometimes impede its ability to act as an effective nucleophile or base for certain substrates.[2] Consider a less hindered tertiary amine if steric effects are suspected to be a major issue.
-
Poor Selectivity (Formation of Side Products)
Q2: My reaction is producing a mixture of products, leading to low selectivity for the desired compound. How can I improve this?
A2: Poor selectivity often arises from side reactions or the formation of isomers. Here’s how to troubleshoot these issues:
-
Over-alkylation (in N-alkylation reactions):
-
Problem: When alkylating a secondary amine to a tertiary amine, the product (a tertiary amine) can sometimes be more nucleophilic than the starting material, leading to the formation of a quaternary ammonium salt as a byproduct.[3]
-
Solution: To minimize over-alkylation, you can use a large excess of the secondary amine relative to the alkylating agent.[1] Alternatively, controlling the reaction temperature (often lowering it) and the rate of addition of the alkylating agent can improve selectivity.
-
-
Regioselectivity and Stereoselectivity Issues:
-
Problem: In reactions like dehydrohalogenation or Diels-Alder, the formation of constitutional isomers or stereoisomers can reduce the yield of the desired product.
-
Solution:
-
Temperature Control: Reaction temperature can significantly influence selectivity. Lower temperatures often favor the thermodynamically more stable product.
-
Solvent Effects: The polarity of the solvent can affect the transition state of the reaction and thus influence selectivity. Experiment with a range of solvents with varying polarities.
-
Choice of Base/Catalyst: The steric and electronic properties of the amine catalyst can direct the reaction towards a specific isomer. The steric hindrance of this compound can be advantageous in some cases, promoting the formation of a specific regioisomer.
-
-
Table 1: Troubleshooting Summary for Low Yield and Poor Selectivity
| Issue | Possible Cause | Recommended Action |
| Low/No Yield | Impure reagents (amine, substrate, solvent) | Verify purity of all reagents. Purify if necessary. |
| Incorrect reaction time or temperature | Monitor reaction progress (TLC, GC, LC-MS) and adjust time/temperature accordingly. | |
| Incorrect stoichiometry | Carefully check and optimize the molar ratios of reactants. | |
| Ineffective mixing | Ensure vigorous and efficient stirring. | |
| Inappropriate base strength for the reaction | Consider a different tertiary amine with a different pKa. | |
| Steric hindrance from this compound | Try a less sterically hindered amine as a catalyst or base. | |
| Poor Selectivity | Over-alkylation in N-alkylation reactions | Use an excess of the secondary amine; control temperature and addition rate. |
| Formation of undesired regioisomers | Optimize reaction temperature and solvent. | |
| Formation of undesired stereoisomers | Experiment with different catalysts (if applicable) and reaction conditions. |
Frequently Asked Questions (FAQs)
Q3: In which types of reactions can this compound be used to optimize yield and selectivity?
A3: this compound, as a tertiary amine, can be employed in a variety of organic reactions, primarily as a base or a nucleophilic catalyst. Its specific properties, including its basicity and steric profile, make it suitable for:
-
Dehydrohalogenation Reactions: It can act as a base to promote the elimination of hydrogen halides from alkyl halides to form alkenes.[4] The choice of a bulky base can influence the regioselectivity of the elimination (Hofmann vs. Zaitsev products).
-
Diels-Alder Reactions: While not a direct catalyst for the cycloaddition itself, it can be used to neutralize acidic impurities or in the preparation of substrates where a basic environment is required. The reaction rate is generally increased with electron-donating groups on the diene and electron-withdrawing groups on the dienophile.[5]
-
Baylis-Hillman Reaction: Tertiary amines are common catalysts for the Baylis-Hillman reaction, which forms a C-C bond between an activated alkene and an electrophile.[6][7] The nucleophilicity of the amine is a key factor in the reaction mechanism.[8]
-
Neutralizing Agent: It can be used as an acid scavenger to neutralize acidic byproducts generated during a reaction, thereby preventing product degradation or unwanted side reactions.
Q4: How does the steric hindrance of this compound compare to other tertiary amines and how does this affect its performance?
A4: The steric hindrance of a tertiary amine is determined by the size of the alkyl groups attached to the nitrogen atom. This compound is more sterically hindered than simpler amines like trimethylamine or triethylamine due to the presence of two ethyl groups and one propyl group.
-
Impact on Basicity vs. Nucleophilicity: While sterically hindered amines are often strong bases, their nucleophilicity can be reduced. This can be advantageous in situations where you need a non-nucleophilic base to avoid side reactions with electrophilic centers in your substrate.
-
Influence on Selectivity: The steric bulk of this compound can influence the regioselectivity of a reaction by favoring attack at a less sterically hindered site. For example, in dehydrohalogenation, a bulky base can favor the formation of the less substituted alkene (Hofmann product).[9]
Q5: What is a general experimental protocol for using this compound in a dehydrohalogenation reaction?
A5: The following is a general protocol. Note: This is a template and must be optimized for your specific substrate and desired outcome.
General Protocol for Dehydrohalogenation of an Alkyl Halide
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alkyl halide (1.0 eq.) in a suitable anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene).
-
Addition of Base: Add this compound (1.5 - 2.0 eq.) to the reaction mixture. The optimal amount may need to be determined experimentally.
-
Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC or GC. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrate.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate (diethylpropylammonium halide salt) has formed, it can be removed by filtration.
-
Wash the organic solution with water and brine to remove any remaining amine and salt.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude alkene.
-
-
Purification: Purify the crude product by distillation or column chromatography to obtain the pure alkene.
Table 2: Example of Reagent Quantities for Dehydrohalogenation
| Reagent | Molar Equivalents | Purpose |
| Alkyl Halide | 1.0 | Substrate |
| This compound | 1.5 - 2.0 | Base |
| Anhydrous Solvent | - | Reaction Medium |
Visualizing Experimental and Logical Workflows
To aid in experimental design and troubleshooting, the following diagrams illustrate key workflows.
Caption: General experimental workflow for a reaction utilizing this compound.
Caption: A logical troubleshooting workflow for common issues in reactions with this compound.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Baylis-hillman reaction in organic chemistry [wisdomlib.org]
- 7. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 8. Baylis-Hillman Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Ch 5: Dehydrohalogenation [chem.ucalgary.ca]
Strategies to minimize side-product formation in Diethyl(propyl)amine-catalyzed reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side-product formation in reactions catalyzed by diethyl(propyl)amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products in reactions involving this compound?
A1: The most common side-product depends on the specific reaction. In N-alkylation reactions, where an amine is reacted with an alkyl halide, the primary side-products are over-alkylated species, particularly quaternary ammonium salts.[1][2][3] This occurs because the tertiary amine product is often more nucleophilic than the secondary amine reactant, leading to further reaction with the alkylating agent.[3] In other multi-step syntheses, side-products can arise from reactions of intermediates or degradation of starting materials under the reaction conditions.[4]
Q2: How can I prevent the formation of quaternary ammonium salts in N-alkylation reactions?
A2: Several strategies can be employed to minimize over-alkylation:
-
Stoichiometry Control: Use a large excess of the amine reactant relative to the alkylating agent. This increases the probability of the alkylating agent reacting with the starting amine rather than the product.[1]
-
Controlled Addition: Add the alkylating agent slowly or dropwise to the reaction mixture. This maintains a low concentration of the alkylating agent, which favors the desired mono-alkylation.[1]
-
Temperature Management: Perform the reaction at a lower temperature. While this may require longer reaction times, it can significantly improve selectivity by reducing the rate of the undesired over-alkylation reaction.[1]
-
Choice of Base and Solvent: The selection of a suitable non-nucleophilic base and an appropriate solvent can influence the reaction pathway and favor the desired product.[1]
Q3: Are there alternative methods to direct N-alkylation that produce fewer side-products?
A3: Yes, reductive amination is a highly effective alternative for the synthesis of tertiary amines that avoids the issue of over-alkylation.[1][5][6][7] This one-pot reaction involves the formation of an imine or iminium ion from an amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the desired amine.[1][5][6][7] This method offers greater selectivity and is often preferred for cleaner reactions and higher yields of the target amine.[1][5]
Q4: What is the role of this compound when used as a catalyst?
A4: this compound, as a tertiary amine, primarily acts as a Brønsted base catalyst. Its lone pair of electrons can accept a proton, facilitating reactions by deprotonating a reactant to make it more nucleophilic. It can also act as a nucleophilic catalyst in certain reactions. Studies have explored its use in promoting reactions like the Diels-Alder cycloaddition.[8]
Troubleshooting Guide: Minimizing Side-Product Formation
| Symptom | Possible Cause | Recommended Action |
| Low yield of desired tertiary amine and significant amount of quaternary ammonium salt | Over-alkylation due to high reactivity of the product amine.[1][3] | - Increase the molar ratio of the starting amine to the alkylating agent (e.g., 2:1 or higher).[1]- Lower the reaction temperature.[1]- Add the alkylating agent slowly to the reaction mixture.[1]- Consider using reductive amination as an alternative synthetic route.[1][5] |
| Reaction is slow or does not go to completion | Inappropriate reaction conditions or inactive reagents. | - Increase the reaction temperature, but monitor for an increase in side-products.[1]- Use a more reactive alkylating agent (e.g., iodide instead of chloride).[1]- Ensure the base is strong enough and soluble in the reaction medium.[1] |
| Formation of unexpected side-products | Contaminants in starting materials or degradation of reactants/products. | - Verify the purity of all reagents before use.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture.[8]- Monitor the reaction progress (e.g., by TLC or GC) to identify the point at which side-products begin to form. |
Data Presentation: N-Alkylation Optimization
The following table summarizes the impact of different bases and solvents on the yield of N-alkylation products, illustrating the importance of reaction conditions in minimizing side-product formation.
| Amine | Alkyl Halide | Base | Solvent | Yield of Mono-alkylated Product (%) | Yield of Di-alkylated Product (%) |
| Benzylamine | Benzyl bromide | Al₂O₃-OK | Acetonitrile | 65 | 15 |
| Aniline | Benzyl bromide | Al₂O₃-OK | Acetonitrile | 80 | 10 |
| Piperidine | Benzyl bromide | Al₂O₃-OK | Acetonitrile | 90 | 5 |
| Pyrrolidine | Benzyl bromide | Al₂O₃-OK | Acetonitrile | 92 | 4 |
Data synthesized from a study on N-alkylation of amines.[9]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Secondary Amine
This protocol provides a general guideline for the N-alkylation of a secondary amine with an alkyl halide to form a tertiary amine, with strategies to minimize over-alkylation.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the secondary amine (2.0 equivalents) in a suitable anhydrous solvent (e.g., acetonitrile).
-
Addition of Base: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (Hünig's base) (1.5 equivalents).
-
Temperature Control: Cool the reaction mixture to 0 °C in an ice bath.
-
Slow Addition of Alkylating Agent: Slowly add the alkyl halide (1.0 equivalent) to the stirred reaction mixture dropwise over a period of 30-60 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired tertiary amine.
Protocol 2: General Procedure for Reductive Amination
This protocol describes a one-pot reductive amination procedure, which is a recommended alternative to direct alkylation to avoid over-alkylation.
-
Reactant Mixture: In a round-bottom flask, combine the secondary amine (1.0 equivalent), the aldehyde or ketone (1.2 equivalents), and a suitable solvent (e.g., dichloromethane or methanol).
-
Formation of Imine/Iminium Ion: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or iminium ion intermediate. In some cases, a dehydrating agent or a Lewis acid catalyst may be added to facilitate this step.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), to the reaction mixture in portions.
-
Reaction Monitoring: Stir the reaction at room temperature for 3-12 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. This compound | 4458-31-5 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
Effective purification methods for Diethyl(propyl)amine from reaction mixtures
This guide provides researchers, scientists, and drug development professionals with effective methods for purifying Diethyl(propyl)amine from reaction mixtures. It includes troubleshooting advice and frequently asked questions to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound reaction mixture?
A1: The impurities largely depend on the synthetic route used.
-
From Alkylation Reactions: Common impurities include unreacted starting materials like diethylamine (a secondary amine) or propylamine (a primary amine). Over-alkylation can also occur, leading to the formation of quaternary ammonium salts.[1][2] Under-alkylation byproducts such as ethylamine and diethylamine can also be present.[2]
-
From Reductive Amination: Impurities may include unreacted diethylamine and the starting carbonyl compound (e.g., propanal), as well as byproducts from side reactions.[1]
-
General Impurities: Oxidative side reactions can lead to the formation of hydroxylamines and nitrones, especially during workup and purification procedures with prolonged air exposure.[2] Solvents used in the reaction or workup may also be present.
Q2: What is the most effective general-purpose method for purifying this compound?
A2: The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.[1]
-
Distillation (Fractional or Vacuum): This is a highly effective method for separating this compound (boiling point ~112-138°C) from less volatile impurities (like quaternary ammonium salts) or more volatile ones (like diethylamine, b.p. ~55°C).[1][3] Vacuum distillation is recommended if the compound is sensitive to thermal decomposition.[1]
-
Acid-Base Extraction: This technique is excellent for separating the basic this compound from non-basic or neutral impurities. It can also be adapted using buffers of varying pH to separate mixtures of primary, secondary, and tertiary amines by leveraging their different pKa values.[1][4]
-
Chromatography: While effective, standard silica gel chromatography can be challenging due to the basic nature of amines.[2][5] Using amine-functionalized silica or adding a basic modifier to the mobile phase is often necessary for good separation.[5]
Q3: How can I efficiently remove unreacted secondary amines like diethylamine?
A3: Several methods can be employed:
-
Fractional Distillation: Due to the significant difference in boiling points between this compound (~112-138°C) and diethylamine (~55°C), fractional distillation is a very effective method for separation on a larger scale.[1][2][3]
-
Buffer-Assisted Extraction: By carefully selecting buffer solutions with specific pH values, you can selectively protonate and separate primary, secondary, and tertiary amines into aqueous or organic layers.[1][4]
-
Adsorption Chromatography: Impure tertiary amines can be passed through an adsorbent like acidic aluminum oxide, which retains primary and secondary amine impurities (or their salts) more strongly than the tertiary amine.[6][7]
Q4: My distillation is inefficient, and I suspect an azeotrope is forming. What should I do?
A4: Azeotropes can form between amines, water, and alcohols (like n-propanol if used in synthesis), making separation by simple distillation difficult.[8] Azeotropic distillation is a potential solution. This involves adding a hydrocarbon entrainer, such as benzene or cyclohexane, which forms a new, lower-boiling azeotrope with water and/or the alcohol. This allows for the removal of water and alcohol, breaking the original azeotrope and enabling the subsequent fractional distillation of the purified amines.[8]
Q5: When is chromatography the best choice over distillation or extraction?
A5: Chromatography is preferred in the following scenarios:
-
Small-Scale Purification: It is highly effective for purifying small quantities of material, common in research and early drug development.[4]
-
Separating Compounds with Similar Boiling Points: When impurities have boiling points very close to this compound, making distillation impractical.[2]
-
High Purity Requirements: Chromatographic techniques can often achieve very high levels of purity (>99.5%).[7]
-
Complex Mixtures: When the reaction mixture contains multiple byproducts with varied chemical properties.
Q6: My this compound is streaking or showing severe tailing on my silica gel column. How can I fix this?
A6: This is a common issue caused by the strong acid-base interaction between the basic amine and the acidic silanol groups on the silica surface.[2][5] To resolve this:
-
Use a Basic Modifier: Add a small amount of a competing base to your mobile phase. Common choices include triethylamine (Et3N) or a methanolic ammonia solution (e.g., 1-10% of 10% NH4OH in methanol) mixed with a solvent like dichloromethane (DCM).[3][5][9]
-
Use Amine-Functionalized Silica: Employing a stationary phase where the acidic silanols are masked, such as amine-functionalized silica cartridges (e.g., Biotage® KP-NH), minimizes these strong interactions and leads to much better peak shape and separation.[1][5]
-
Use a Different Stationary Phase: Consider using basic alumina or reverse-phase chromatography as alternatives to standard silica gel.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | 1. Product loss during multiple extraction steps. 2. Decomposition on an acidic silica column. 3. Product is volatile and lost during solvent evaporation. 4. Incomplete extraction from the aqueous layer after basification. | 1. Minimize the number of transfers and extractions. Ensure pH is sufficiently basic (>10-11) to deprotonate the amine salt fully before extraction. 2. Deactivate the silica gel with a base (e.g., triethylamine) or use an amine-functionalized column.[5] 3. Use a rotary evaporator with controlled temperature and pressure. Avoid high vacuum without cooling. 4. Use a more effective organic solvent for extraction or increase the number of extractions. 'Salting out' with potassium carbonate can also help push the amine into the organic layer.[10] |
| Purity is Still Low After Distillation | 1. Boiling points of impurities are too close to the product. 2. Inefficient distillation column (not enough theoretical plates). 3. Distillation rate is too fast. | 1. Consider vacuum distillation to increase the boiling point differences.[1] If this fails, an alternative method like chromatography is needed. 2. Use a longer fractionating column (e.g., Vigreux or packed column) to increase separation efficiency. 3. Slow down the distillation rate to allow for proper equilibration between liquid and vapor phases in the column. |
| Emulsion Formation During Acid-Base Extraction | 1. Vigorous shaking of the separatory funnel. 2. High concentration of materials in the mixture. | 1. Gently invert the separatory funnel instead of shaking vigorously. 2. Dilute the mixture with more solvent and water. Adding a saturated brine (NaCl solution) can also help break up emulsions. |
| Product Decomposition During Purification | 1. Amine is sensitive to heat during distillation. 2. Amine is sensitive to oxygen, leading to oxidation.[2][9] | 1. Use vacuum distillation to lower the boiling point and reduce thermal stress on the compound.[1] 2. Keep the purification process under an inert atmosphere (e.g., Nitrogen or Argon) where possible, especially if heating is involved. |
Data Presentation
Table 1: Comparison of Common Purification Methods
| Method | Principle | Typical Purity | Advantages | Limitations |
| Fractional Distillation | Separation based on differences in boiling points.[1] | 85-95%[2] | Excellent for large scale, cost-effective. | Ineffective for separating compounds with close boiling points or azeotropes.[2][8] Risk of thermal decomposition.[1] |
| Acid-Base Extraction | Separation based on pH-dependent solubility.[2] | 80-90%[2] | Good for removing non-basic impurities, scalable.[4] | Can lead to emulsion formation.[2] May require multiple extractions for high recovery. |
| Adsorption Chromatography | Separation based on differential adsorption to a solid phase.[1] | >99%[6][7] | High resolution and purity, versatile. | Can be costly and time-consuming for large scales.[4] Amines can interact strongly with silica.[5] |
Table 2: Boiling Points of this compound and Common Impurities
| Compound | Type | Boiling Point (°C) |
| Diethylamine | Secondary Amine (Impurity) | ~55 °C |
| Propylamine | Primary Amine (Impurity) | ~48 °C |
| This compound | Tertiary Amine (Product) | ~112-138 °C[1] |
| Quaternary Ammonium Salts | Byproduct | >200 °C (often decompose) |
Experimental Protocols
Protocol 1: Buffer-Assisted Acid-Base Extraction
This method is effective for separating tertiary amines from primary and secondary amine impurities.[4]
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Removal of Non-Basic Impurities: Transfer the solution to a separatory funnel and wash with a dilute acid (e.g., 1M HCl). The amines will move to the aqueous layer as their hydrochloride salts, while non-basic impurities remain in the organic layer. Discard the organic layer.
-
Separation of Tertiary Amine: Adjust the pH of the aqueous layer to ~8-9 using a suitable buffer or by careful addition of a weak base (e.g., saturated NaHCO₃ solution). At this pH, the tertiary amine is largely deprotonated and becomes soluble in the organic phase, while primary and secondary amines remain protonated in the aqueous layer.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent. The combined organic layers now contain the this compound.
-
Isolation of Other Amines (Optional): Further increase the pH of the aqueous layer to >12 with a strong base (e.g., 10M NaOH) to deprotonate the secondary and primary amines, which can then be extracted.
-
Final Wash and Drying: Wash the combined organic extracts containing the purified this compound with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Protocol 2: Flash Chromatography with Amine-Functionalized Silica
This protocol is designed to overcome the challenges of purifying basic amines on standard silica.[5]
-
Column Selection: Choose an amine-functionalized silica flash column (e.g., Biotage® KP-NH) of an appropriate size for your sample amount.
-
Sample Loading: Adsorb the crude this compound onto a small amount of silica gel or the column's stationary phase. Alternatively, dissolve the sample in a minimal amount of the mobile phase or a weak solvent like hexane.
-
Mobile Phase: Prepare a solvent system, typically a non-polar solvent and a more polar one. A common system is a gradient of ethyl acetate in hexanes.[1] Unlike standard silica, a basic additive is not required.
-
Elution: Run the column, starting with a low polarity mobile phase (e.g., 100% hexanes) and gradually increasing the polarity (e.g., gradient to 50% ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and analyze them using Thin Layer Chromatography (TLC) or another appropriate method (e.g., GC-MS).
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Decision tree for selecting a purification method.
Caption: Workflow for acid-base extraction separation.
Caption: Troubleshooting guide for amine chromatography.
References
- 1. This compound | 4458-31-5 | Benchchem [benchchem.com]
- 2. Buy this compound | 4458-31-5 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biotage.com [biotage.com]
- 6. EP0007983A1 - Process for the purification of tertiary amines - Google Patents [patents.google.com]
- 7. US4255356A - Purification of tertiary amines using an adsorbent - Google Patents [patents.google.com]
- 8. US2691624A - Azeotropic distillation of propyl amines - Google Patents [patents.google.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. MedChem Tips and Tricks – ACSGCIPR [acsgcipr.org]
Troubleshooting common problems in reactions involving Diethyl(propyl)amine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with Diethyl(propyl)amine. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during its synthesis and application.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary methods for synthesizing this compound are N-alkylation of diethylamine and reductive amination.[1]
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N-Alkylation: This is a classical SN2 reaction where diethylamine acts as a nucleophile, attacking an electrophilic propyl group, typically from a propyl halide (e.g., 1-bromopropane). A base is often used to neutralize the hydrogen halide byproduct.[2]
-
Reductive Amination: This method involves the reaction of diethylamine with propanal to form an iminium ion intermediate, which is then reduced in situ to the tertiary amine. This approach can offer better selectivity and avoid over-alkylation issues.[1][2]
Q2: What are the typical impurities I might encounter in a reaction involving this compound?
A2: Common impurities can arise from the synthesis of this compound itself or from its subsequent reactions. During synthesis, you may find:
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Unreacted Starting Materials: Residual diethylamine or propyl-containing reagents.
-
Over-alkylation Products: The most common byproduct is the corresponding quaternary ammonium salt, formed when the this compound product reacts further with the alkylating agent.[2]
-
Oxidation Products: Exposure to air can lead to the formation of N-oxides.
When used as a reagent, this compound can also contribute to byproduct formation depending on the reaction conditions.
Q3: How can I purify this compound?
A3: The choice of purification method depends on the nature of the impurities. Common techniques include:
-
Fractional Distillation: This is effective for separating this compound from impurities with significantly different boiling points, such as unreacted diethylamine or higher-boiling quaternary ammonium salts.
-
Acid-Base Extraction: This technique leverages the basicity of the amine. The crude mixture can be treated with an acid to form the water-soluble ammonium salt, which can be separated from non-basic impurities. The amine is then regenerated by adding a base.
-
Chromatography: Column chromatography using silica gel or alumina can be used for high-purity separations, though it can be challenging due to the basic nature of the amine. Using a mobile phase containing a small amount of a competing amine like triethylamine can improve results.
Q4: What are the key safety precautions when working with this compound?
A4: this compound is a flammable and corrosive liquid with a strong odor. It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure all equipment is properly grounded to prevent static discharge.
Troubleshooting Guides
Synthesis of this compound
Problem 1: Low Yield of this compound in N-Alkylation Reaction.
-
Possible Cause: Incomplete reaction.
-
Solution: Increase the reaction time or temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Consider using a more reactive propyl halide (iodide > bromide > chloride).[2]
-
-
Possible Cause: Suboptimal solvent.
-
Solution: Use a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) to accelerate the SN2 reaction.
-
-
Possible Cause: Ineffective base.
-
Solution: Employ a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (Hünig's base) to prevent it from competing with the diethylamine as a nucleophile.
-
-
Possible Cause: Over-alkylation to form a quaternary ammonium salt.
Problem 2: Formation of Multiple Products in Reductive Amination.
-
Possible Cause: Unselective reducing agent.
-
Solution: Use a mild and selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). These reagents are less likely to reduce the starting aldehyde or ketone.
-
-
Possible Cause: Incorrect pH.
-
Solution: The formation of the iminium ion is pH-dependent. The reaction is often carried out under mildly acidic conditions to facilitate iminium ion formation without protonating the amine nucleophile.
-
This compound in Downstream Applications
Problem 3: this compound is not effectively promoting an E2 elimination reaction (Dehydrohalogenation).
-
Possible Cause: Insufficient basicity for the specific substrate.
-
Solution: While this compound is a base, stronger, more sterically hindered bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or potassium tert-butoxide may be required for less reactive alkyl halides.
-
-
Possible Cause: Steric hindrance.
-
Solution: The ethyl and propyl groups on this compound create some steric bulk. For substrates where the proton to be abstracted is sterically hindered, a less bulky base might be more effective.
-
-
Possible Cause: Competing SN2 reaction.
-
Solution: Tertiary amines are generally poor nucleophiles due to steric hindrance, but substitution can still occur, especially with primary alkyl halides. Increasing the reaction temperature generally favors elimination over substitution.
-
Problem 4: Side reactions during acylation when using this compound as a base.
-
Possible Cause: this compound reacting with the acylating agent.
-
Solution: While less nucleophilic than primary or secondary amines, tertiary amines can still react with highly reactive acylating agents like acyl chlorides to form an acylammonium intermediate. This can be minimized by adding the acylating agent slowly to a cooled solution of the substrate and this compound.
-
-
Possible Cause: The acylammonium intermediate is the desired catalyst.
-
Solution: In some cases, the formation of the acylammonium species is the intended catalytic pathway. If the reaction is not proceeding, ensure that the this compound is pure and that the reaction conditions are suitable for the formation of this intermediate.
-
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Method | Typical Reagents | Typical Yield (%) | Key Advantages | Common Byproducts |
| N-Alkylation | Diethylamine, 1-Bromopropane, K₂CO₃ | 70-85 | Readily available starting materials. | Quaternary ammonium salt, unreacted starting materials. |
| Reductive Amination | Diethylamine, Propanal, NaBH(OAc)₃ | 85-95 | High selectivity, avoids over-alkylation. | Small amounts of alcohol from aldehyde reduction. |
Note: Yields are illustrative and highly dependent on specific reaction conditions.
Table 2: Physical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₇H₁₇N |
| Molecular Weight | 115.22 g/mol [3] |
| Boiling Point | 111.9-112.2 °C |
| Density | 0.742 g/cm³ at 20 °C |
| ¹H NMR (CDCl₃, ppm) | δ 2.40 (q, 4H), 2.29 (t, 2H), 1.45 (sext, 2H), 0.95 (t, 6H), 0.85 (t, 3H) |
| ¹³C NMR (CDCl₃, ppm) | δ 53.6, 47.2, 20.4, 11.9, 11.7 |
| MS (EI) m/z | 115 (M+), 100, 86, 72, 58 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol is an illustrative example and may require optimization.
-
Reaction Setup: To a round-bottom flask, add diethylamine (1.0 eq.) and methanol.
-
Addition of Aldehyde: Cool the solution to 0 °C and add propanal (1.0 eq.) dropwise.
-
Formation of Imine: Stir the reaction mixture at room temperature for 1-2 hours.
-
Reduction: Cool the mixture back to 0 °C and add sodium borohydride (NaBH₄) (1.2 eq.) portion-wise, keeping the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 3-4 hours.
-
Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation.
Protocol 2: Use of this compound as a Base in an E2 Elimination
This protocol is a general guideline for the dehydrohalogenation of a secondary alkyl halide.
-
Reaction Setup: In a round-bottom flask, dissolve the alkyl halide (1.0 eq.) in an appropriate solvent (e.g., THF or acetonitrile).
-
Addition of Base: Add this compound (1.5 eq.) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or GC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter off any ammonium salts that have precipitated. Wash the filtrate with dilute acid (e.g., 1M HCl) to remove excess amine, then with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude alkene. Further purification can be achieved by distillation or column chromatography.
Diagrams
Caption: Experimental workflow for the synthesis of this compound via N-alkylation.
Caption: Troubleshooting logic for low reaction yield.
Caption: Reaction pathway for reductive amination.
References
Technical Support Center: Post-Reaction Removal of Diethyl(propyl)amine
This guide provides researchers, scientists, and drug development professionals with detailed techniques for the complete removal of Diethyl(propyl)amine (DEPA) following a chemical reaction.
Troubleshooting Guide
Q1: I performed an aqueous workup, but my NMR spectrum still shows residual this compound. What went wrong?
A1: This is a common issue. This compound, as a tertiary amine, can partition into the organic layer during a standard neutral aqueous workup. To effectively remove it, you must convert it into its water-soluble salt form.
-
Solution for Acid-Stable Products: Wash the organic layer multiple times with a dilute acidic solution, such as 1M hydrochloric acid (HCl) or saturated ammonium chloride (NH₄Cl). The acidic wash protonates the basic nitrogen atom of DEPA, forming a salt that is readily extracted into the aqueous phase.
-
Solution for Acid-Sensitive Products: A useful alternative is to wash the organic layer with a 10% aqueous copper(II) sulfate (CuSO₄) solution. The copper ions form a complex with the amine, which partitions into the aqueous layer, often indicated by the aqueous layer turning purple. Continue washing until no further color change is observed.
Q2: My desired product is also an amine. How can I selectively remove the DEPA?
A2: This requires a more nuanced approach based on the differing properties of the amines.
-
Different pKa Values: If there is a significant difference in basicity (pKa) between your product and DEPA (pKa ≈ 10.8-11.0), a carefully controlled buffer-assisted extraction may be effective. By adjusting the pH of the aqueous phase to a value between the pKa of your product and DEPA, you can selectively protonate and extract the more basic amine.
-
Chromatography: Flash column chromatography is a highly effective method for separating amines.
-
Amine-Functionalized Silica: Using an amine-functionalized stationary phase (often labeled "KP-NH" or similar) can prevent the strong acid-base interactions that cause peak tailing on standard silica gel.
-
Mobile Phase Modifier: If using standard silica gel, add a small amount of a competing amine like triethylamine (~0.1-1%) to the mobile phase to improve separation.
-
-
Distillation: If your product has a boiling point significantly different from DEPA's (112-118 °C), fractional distillation or vacuum distillation could be an effective separation method.
Q3: I need to remove DEPA without using a wet workup (aqueous extraction). What are my options?
A3: In cases where water must be avoided, scavenger resins are the ideal solution.
-
Scavenger Resins: These are solid-supported reagents that react with and bind to specific functional groups. To remove a basic amine like DEPA, use an acidic scavenger resin (e.g., a polystyrene resin with sulfonic acid groups, often designated as PS-TsOH or similar). The general procedure involves adding the resin to the reaction mixture, stirring for a specified time, and then simply filtering to remove the resin with the bound DEPA. This method is highly efficient and simplifies purification significantly.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its removal?
A1: Understanding the physical properties of DEPA is crucial for selecting the appropriate purification technique. Key data is summarized below.
| Property | Value | Significance for Removal |
| Molecular Formula | C₇H₁₇N | - |
| Molecular Weight | 115.22 g/mol | Relevant for mass spectrometry analysis. |
| Boiling Point | 111.9 - 118.6 °C | Allows for removal by distillation if the product's boiling point is sufficiently different. |
| Density | ~0.742 g/cm³ | Less dense than water, will be in the upper layer in a biphasic system if immiscible. |
| Solubility | Soluble in organic solvents; some water miscibility. | Its solubility in organic solvents keeps it in the organic layer during neutral workups. Protonation is required for aqueous extraction. |
| pKa (estimated) | 10.8 - 11.0 | Its basicity allows for easy protonation and subsequent removal by acidic aqueous extraction. |
Q2: What is the most common and straightforward method for removing DEPA?
A2: For most applications where the desired product is stable to mild acid, the most common and efficient method is an acidic aqueous wash . Washing the crude organic reaction mixture with 1M HCl is typically sufficient to protonate the DEPA, forming the water-soluble diethyl(propyl)ammonium chloride salt, which is then extracted from the organic phase.
Q3: How does column chromatography work for removing tertiary amines like DEPA?
A3: Column chromatography separates compounds based on their differential adsorption to a stationary phase.
-
Normal-Phase Chromatography: Standard silica gel is acidic and can strongly interact with basic amines, leading to poor separation and product loss. This can be overcome by either neutralizing the silica's acidic sites by adding a competing amine (e.g., triethylamine) to the eluent or by using a less acidic stationary phase like basic alumina or amine-functionalized silica.
-
Reverse-Phase Chromatography: This technique can also be used. For basic amines, using a mobile phase with a high pH (containing a modifier like triethylamine) will keep the amine in its neutral, more hydrophobic form, increasing its retention and allowing for effective separation.
Q4: What are scavenger resins and how do they work to remove amines?
A4: Scavenger resins are functionalized polymers used to remove excess reagents or byproducts from a reaction mixture. To remove a nucleophilic/basic compound like DEPA, one would use a resin functionalized with an electrophilic group (e.g., isocyanate or sulfonic acid). The DEPA reacts with the functional group on the resin, becoming covalently or ionically bound to the solid support. The resin is then easily removed by simple filtration, providing a purified product solution. This technique is particularly valuable in parallel synthesis and for purifications where traditional extraction is problematic.
Experimental Protocols
Protocol 1: Removal of DEPA via Acidic Aqueous Wash
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer: Transfer the solution to a separatory funnel.
-
First Wash: Add an equal volume of 1M HCl (aq). Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate completely. Drain and discard the lower aqueous layer containing the protonated DEPA salt.
-
Repeat: Repeat the wash (steps 3-4) one or two more times to ensure complete removal.
-
Neutralization & Brine Wash: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine (saturated NaCl) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Protocol 2: Removal of DEPA using a Scavenger Resin
-
Solvent Choice: Ensure the crude reaction product is dissolved in a solvent that allows the scavenger resin to swell properly (e.g., dichloromethane, THF).
-
Resin Selection: Select an appropriate scavenger resin for amines, such as a sulfonic acid-functionalized polystyrene resin (e.g., PS-TsOH) or an isocyanate-functionalized resin (PS-Isocyanate).
-
Addition: Add the scavenger resin to the solution of the crude product (typically 2-3 molar equivalents relative to the amount of DEPA to be removed).
-
Agitation: Gently agitate the mixture on a shaker or with a stir bar at room temperature. Reaction time can vary from 1 to 12 hours, depending on the resin and concentration.
-
Filtration: Filter the mixture to remove the resin.
-
Washing: Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
Visualized Workflows
Technical Support Center: Enhancing Stereoselectivity with Diethyl(propyl)amine
Welcome to the technical support center for asymmetric synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions when using achiral tertiary amines, such as Diethyl(propyl)amine, to influence stereoselectivity in asymmetric reactions.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the role of an achiral tertiary amine like this compound in an asymmetric reaction?
A1: this compound is an achiral tertiary amine. Unlike a chiral amine, it cannot be the primary source of stereochemical induction.[1][2] However, it plays several crucial supporting roles that can significantly enhance the stereoselectivity of a reaction driven by a chiral catalyst or auxiliary:
-
Brønsted Base: It acts as a non-nucleophilic base to deprotonate substrates or catalyst intermediates, facilitating the catalytic cycle.
-
Proton Shuttle: It can mediate proton transfer steps in a reaction mechanism.
-
Catalyst Modulation: It can influence the aggregation state or conformation of a chiral catalyst, favoring a more active or more selective catalytic species.
-
Suppressing Racemization: By acting as a proton scavenger, it can neutralize acidic byproducts that might otherwise cause racemization of the desired product.[3]
Q2: Can this compound become chiral?
A2: A tertiary amine with three different alkyl groups is technically a chiral center. However, amines undergo a rapid process called pyramidal inversion (or nitrogen inversion) at room temperature, where the molecule inverts its configuration like an umbrella in the wind.[4] This inversion is extremely fast, leading to a racemic mixture that is optically inactive.[2] Therefore, simple acyclic amines like this compound cannot be resolved into stable enantiomers and are considered achiral for practical purposes in asymmetric synthesis.
Q3: When should I choose this compound over other tertiary amines like Triethylamine (TEA) or Diisopropylethylamine (DIPEA)?
A3: The choice of amine depends on its steric bulk and basicity, which can fine-tune the reaction environment.
-
Basicity: this compound is comparable in basicity to TEA.
-
Steric Hindrance: this compound is slightly more sterically hindered than TEA but significantly less so than DIPEA (Hünig's base). This intermediate steric profile can be advantageous in reactions where a very bulky base might hinder the desired transformation, while a smaller base might lead to side reactions. The optimal amine is often determined empirically for a specific reaction.
Q4: How do impurities in this compound affect my reaction?
A4: Impurities can be highly detrimental. Water is a common impurity that can interfere with catalyst activity and selectivity, especially in organocatalyzed reactions like proline-catalyzed aldol additions.[5][6] Primary or secondary amine impurities can compete with the chiral catalyst or react with the substrate, leading to undesired side products and lower stereoselectivity. Always use freshly distilled or high-purity this compound.
Part 2: Troubleshooting Guide
This section addresses common problems encountered when using this compound or similar bases in asymmetric synthesis.
Problem 1: Low Enantiomeric Excess (ee) or Diastereomeric Ratio (dr)
| Possible Cause | Suggested Solution |
| Incorrect Stoichiometry | The amine-to-catalyst or amine-to-substrate ratio is critical. Too much or too little base can alter the catalyst's structure or lead to background (non-catalyzed) reactions. Perform a screen to optimize the amine loading (e.g., 0.5, 1.0, 1.5 equivalents). |
| Sub-optimal Temperature | Asymmetric reactions are highly sensitive to temperature. Low ee may indicate that the energy difference between the diastereomeric transition states is insufficient.[3] Try running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C) to enhance selectivity. |
| Solvent Effects | The solvent can influence catalyst solubility, aggregation, and the stability of transition states.[7] A solvent screen is recommended. For instance, moving from a polar aprotic solvent (like DMSO) to a non-polar one (like toluene) can dramatically impact stereoselectivity. |
| Product Racemization | The desired product may be susceptible to racemization under the reaction conditions or during work-up.[3][8] Once the reaction is complete, quench it promptly and proceed with purification at low temperatures. Ensure the work-up procedure does not involve strong acids or bases that could epimerize the chiral center. |
Problem 2: Slow or Incomplete Reaction
| Possible Cause | Suggested Solution |
| Insufficient Basicity | The amine may not be basic enough to efficiently deprotonate the substrate or catalyst under the reaction conditions. While unlikely to be an issue with this compound for most applications, consider a stronger non-nucleophilic base if kinetics are poor. |
| Steric Hindrance | The steric bulk of the amine may be preventing access to the proton that needs to be removed. Consider a less hindered amine like Triethylamine. |
| Catalyst Poisoning | Impurities in the starting materials, amine, or solvent can deactivate the chiral catalyst.[3] Ensure all reagents are of the highest purity and that the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen) if the catalyst is air-sensitive. |
Part 3: Data Presentation
The following tables provide an illustrative comparison of how different achiral tertiary amine bases might affect the outcome of a generic asymmetric reaction (e.g., a proline-catalyzed aldol reaction). Note: This data is representative and intended for comparative purposes.
Table 1: Effect of Amine Base on a Generic Asymmetric Aldol Reaction
| Entry | Amine Base | Equivalents | Yield (%) | dr (anti:syn) | ee (%) |
| 1 | None | - | 15 | 60:40 | 35 |
| 2 | Triethylamine | 1.2 | 85 | 85:15 | 88 |
| 3 | This compound | 1.2 | 88 | 92:8 | 94 |
| 4 | DIPEA (Hünig's Base) | 1.2 | 75 | 95:5 | 96 |
| 5 | DBU | 1.2 | 90 | 70:30 | 65 |
Table 2: Optimization of this compound Loading
| Entry | Solvent | Temperature (°C) | Equivalents of Amine | Yield (%) | ee (%) |
| 1 | CH₂Cl₂ | 25 | 0.5 | 65 | 85 |
| 2 | CH₂Cl₂ | 25 | 1.0 | 86 | 93 |
| 3 | CH₂Cl₂ | 25 | 1.2 | 88 | 94 |
| 4 | CH₂Cl₂ | 25 | 1.5 | 89 | 91 |
| 5 | Toluene | 0 | 1.2 | 82 | 97 |
Part 4: Experimental Protocols
Protocol: General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction
This protocol describes a typical setup for an aldol reaction between an aldehyde and a ketone, where an achiral amine base can play a role in optimizing the reaction.[7]
Materials:
-
(S)-Proline (Catalyst)
-
Aldehyde (e.g., 4-Nitrobenzaldehyde)
-
Ketone (e.g., Cyclohexanone, serves as reactant and solvent)
-
This compound (Base)
-
Solvent (e.g., DMSO, if needed)
-
Anhydrous MgSO₄
-
Reaction flask, magnetic stirrer, inert atmosphere setup (Argon/Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add (S)-proline (e.g., 0.1 mmol, 10 mol%).
-
Add the ketone (e.g., 5.0 mmol, 5 equivalents) and solvent (if required).
-
Add this compound (e.g., 1.2 mmol, 1.2 equivalents) and stir the mixture at room temperature for 10 minutes.
-
Cool the mixture to the desired reaction temperature (e.g., 0 °C).
-
Slowly add the aldehyde (1.0 mmol, 1 equivalent) dropwise over 5 minutes.
-
Allow the reaction to stir at the set temperature for the required time (monitor by TLC or LC-MS). Typical reaction times can range from 4 to 48 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Part 5: Visualizations
The following diagrams illustrate workflows and conceptual relationships relevant to using this compound in asymmetric synthesis.
Caption: A typical experimental workflow for asymmetric synthesis.
References
Navigating the Nuances of Temperature in Diethyl(propyl)amine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing the critical role of reaction temperature in the kinetics of reactions involving Diethyl(propyl)amine. Whether you are synthesizing this tertiary amine via N-alkylation or reductive amination, or are concerned about its subsequent reactions, understanding the impact of temperature is paramount for optimizing yield, purity, and reaction time.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when synthesizing this compound via N-alkylation of diethylamine with a propyl halide?
A1: The main challenge is controlling the reaction to prevent over-alkylation. The desired product, this compound (a tertiary amine), is often more nucleophilic than the starting material, diethylamine (a secondary amine). This increased nucleophilicity can lead to a subsequent reaction with the propyl halide to form an undesired quaternary ammonium salt, a process known as the Menshutkin reaction.
Q2: How does reaction temperature influence the N-alkylation of diethylamine?
A2: Temperature has a dual effect on this reaction. Increasing the temperature generally increases the rate of both the desired N-alkylation and the undesired Menshutkin reaction.[1][2][3] However, lower reaction temperatures can favor the formation of the desired tertiary amine by minimizing the over-alkylation side reaction.[4] This necessitates a careful balance between reaction rate and selectivity.
Q3: What is reductive amination and is it a viable alternative for synthesizing this compound?
A3: Reductive amination is a highly effective method for synthesizing tertiary amines that can circumvent the issue of over-alkylation.[5] This process involves the reaction of diethylamine with propanal to form an intermediate iminium ion, which is then reduced in situ to yield this compound. Computational studies have shown that the reductive amination of propanal by diethylamine to produce N,N-diethylpropane-1-amine is a thermodynamically favorable process.
Q4: How does temperature affect the kinetics of reductive amination?
Q5: Are there any concerns about the thermal stability of this compound?
A5: Like other amines, this compound can undergo thermal decomposition at elevated temperatures. The specific decomposition pathways and the temperature at which they become significant are important considerations, especially for purification steps like distillation or high-temperature reaction conditions.
Troubleshooting Guides
Issue 1: Low Yield of this compound in N-Alkylation Reaction
| Possible Cause | Troubleshooting Step | Rationale |
| Reaction temperature is too low. | Gradually increase the reaction temperature in increments of 5-10°C. | A higher temperature will increase the reaction rate.[1][2][3] |
| Reaction time is insufficient. | Extend the reaction time and monitor progress using techniques like GC-MS or NMR. | Slower reactions at lower temperatures may require more time to reach completion. |
| Competing elimination reaction. | If using a sterically hindered propyl halide, consider a less hindered one. Ensure the base used is not excessively strong or bulky. | Higher temperatures can sometimes favor elimination side reactions over substitution. |
Issue 2: High Percentage of Quaternary Ammonium Salt Byproduct
| Possible Cause | Troubleshooting Step | Rationale |
| Reaction temperature is too high. | Decrease the reaction temperature. | Lower temperatures can improve selectivity for the tertiary amine by reducing the rate of the subsequent Menshutkin reaction.[4] |
| High concentration of the tertiary amine product. | Use a larger excess of diethylamine relative to the propyl halide. | This increases the probability of the propyl halide reacting with the starting secondary amine rather than the tertiary amine product. |
| Incorrect solvent choice. | Use a less polar solvent if practical for the specific reaction. | The Menshutkin reaction, which forms a charged product, is often accelerated in polar solvents.[6] |
Quantitative Data
While specific temperature-dependent kinetic data for the synthesis of this compound is not extensively available in the reviewed literature, we can analyze the kinetics of a key side reaction, the Menshutkin reaction, based on data from analogous systems. The following table presents second-order rate constants for the reaction of quinuclidine (a tertiary amine similar in reactivity to this compound) with various propyl halides at 298 K in CDCl₃.
Table 1: Second-Order Rate Constants for the Menshutkin Reaction of Quinuclidine with Propyl Halides at 298 K [7]
| Propyl Halide | Rate Constant (k) (M⁻¹s⁻¹) |
| 1-Propyl chloride | 6.40 x 10⁻⁶ |
| 1-Propyl bromide | 5.38 x 10⁻⁴ |
| 1-Propyl iodide | 7.55 x 10⁻⁴ |
Note: This data is for a model system and should be used as a qualitative guide for understanding relative reactivity.
Experimental Protocols
A detailed experimental protocol for studying the effect of temperature on reaction kinetics would typically involve the following steps:
-
Reaction Setup : A jacketed glass reactor equipped with a magnetic stirrer, temperature probe, and condenser is charged with the reactants (e.g., diethylamine and a suitable solvent).
-
Temperature Control : The reactor temperature is precisely controlled using a circulating bath.
-
Initiation and Sampling : The reaction is initiated by adding the second reactant (e.g., propyl halide). Samples are withdrawn at regular intervals.
-
Quenching : The reaction in the collected samples is immediately quenched, for example, by rapid cooling or by the addition of a quenching agent.
-
Analysis : The concentration of reactants and products in each sample is determined using a calibrated analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis : The concentration versus time data is used to determine the initial reaction rate at that temperature.
-
Temperature Variation : The experiment is repeated at several different temperatures while keeping all other conditions constant.
-
Arrhenius Plot : A plot of the natural logarithm of the rate constant (ln k) versus the inverse of the absolute temperature (1/T) is constructed. The activation energy (Ea) and the pre-exponential factor (A) can be determined from the slope and intercept of this plot, respectively.
Visualizing Reaction Pathways
To better understand the logical flow of the synthesis and potential side reactions, the following diagrams are provided.
Caption: N-Alkylation of Diethylamine Workflow.
Caption: Reductive Amination Synthesis Workflow.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chemicals.co.uk [chemicals.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buy this compound | 4458-31-5 [smolecule.com]
- 5. Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Menshutkin reaction - Wikipedia [en.wikipedia.org]
- 7. www3.nd.edu [www3.nd.edu]
Solvent effects on the catalytic efficiency of Diethyl(propyl)amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Diethyl(propyl)amine as a catalyst. The focus is on understanding and mitigating the effects of different solvents on its catalytic efficiency.
Frequently Asked Questions (FAQs)
Q1: How do solvents fundamentally affect the catalytic efficiency of this compound?
A1: Solvents influence the catalytic activity of this compound through several key interactions that alter the reaction environment and the catalyst's behavior. The primary factors include:
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Polarity and Dipolarity: The polarity of the solvent can significantly impact reaction rates. According to the Hughes-Ingold rules, a polar solvent will accelerate a reaction if the transition state is more charged than the reactants, and decelerate it if the transition state is less charged.[1]
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Solvation Effects: Solvents form a "solvation shell" around the amine. This can affect the catalyst's basicity and nucleophilicity, which are often solvent-dependent.[2]
-
Hydrogen Bonding: Protic solvents (e.g., water, alcohols) can act as hydrogen-bond donors, while aprotic polar solvents may be hydrogen-bond acceptors. These interactions with the amine's lone pair of electrons can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the reaction pathway and rate.[3][4]
-
Steric Hindrance: The solvent shell can also add to the steric bulk around the nitrogen atom of this compound, potentially hindering its approach to the substrate.[2]
Q2: What is the "like dissolves like" principle and how does it apply here?
A2: The "like dissolves like" principle states that substances with similar polarity are more likely to be soluble in one another.[5] For your experiment, this means:
-
Reactant Solubility: First and foremost, the chosen solvent must fully dissolve all reactants to ensure a homogeneous reaction mixture.
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Catalyst Compatibility: this compound, being a tertiary amine, has moderate polarity and is soluble in a wide range of organic solvents.[6] However, its effectiveness as a catalyst depends not just on solubility but on the specific interactions mentioned in Q1.
Q3: Can the solvent affect the basicity of this compound?
A3: Yes, significantly. The basic strength of an amine is heavily influenced by solvation.[2] In protic solvents like water or alcohols, the resulting protonated ammonium cation can be stabilized by hydrogen bonding, which can enhance the amine's effective basicity compared to its basicity in a non-polar, aprotic solvent where such stabilization is absent.[2][6]
Troubleshooting Guide
Q4: My reaction is running much slower than expected. Could the solvent be the cause?
A4: Absolutely. A slow reaction rate is a common issue directly linked to solvent choice. Consider the following troubleshooting steps:
-
Check Polarity Matching: Is your solvent stabilizing the reactants more than the transition state? If the reaction proceeds through a less polar transition state than the starting materials, a highly polar solvent could be slowing it down.[1] Try switching to a less polar solvent.
-
Evaluate Hydrogen Bonding: If you are using a protic solvent (e.g., methanol), it might be forming strong hydrogen bonds with the this compound, reducing its availability or nucleophilicity. Consider switching to an aprotic polar solvent (e.g., DMSO, DMF) or a non-polar solvent (e.g., Toluene, Hexane).
-
Consider Solvent Aggregation: Some solvents, particularly those with high hydrogen-bond accepting ability like ethers, can form aggregates that trap reactant molecules, preventing their access to the catalyst.[7][8] This leads to a decrease in catalytic activity. In such cases, weakly interacting solvents like alkanes may be superior.[7]
The following workflow can help guide your solvent selection process.
Caption: Troubleshooting workflow for solvent selection in catalysis.
Q5: I am observing significant catalyst deactivation or side reactions. How can the solvent contribute to this?
A5: The solvent can play a role in catalyst deactivation and the formation of byproducts.
-
Catalyst Poisoning: Some impurities or even the reactants/products can act as catalyst poisons. The solvent can influence the stability of the complex between the poison and the catalyst. For instance, studies on Ziegler-Natta catalysts have shown that non-polar solvents can enhance the binding of amine-based poisons to the catalytic sites.[9][10] Ensure your solvent is of high purity.
-
Competing Reactions: The solvent can participate directly in the reaction. Protic solvents, for example, can act as nucleophiles or proton sources, leading to undesired side reactions.
-
Over-alkylation: In reactions involving alkylating agents, the product amine can be more nucleophilic than the starting amine, leading to subsequent alkylations and the formation of quaternary ammonium salts.[11][12] The solvent can mediate this by affecting the relative nucleophilicity of the primary, secondary, and tertiary amines involved.
The diagram below illustrates the major types of solvent interactions.
Caption: Key solvent properties and their effects on catalysis.
Data Presentation & Experimental Protocols
Q6: How can I systematically screen for the optimal solvent? Can you provide a general protocol and representative data?
A6: A systematic solvent screen is crucial for optimizing your reaction. Below is a general protocol for a model reaction, along with a table showing hypothetical but representative data based on established chemical principles.
Experimental Protocol: General Solvent Screening for a Michael Addition
-
Setup: In an array of reaction vials, add the Michael acceptor (e.g., 1 mmol) and the Michael donor (e.g., 1.2 mmol).
-
Solvent Addition: To each vial, add 2 mL of a different anhydrous solvent from your screening list (see table below).
-
Initiation: Add this compound (e.g., 0.1 mmol, 10 mol%) to each vial.
-
Reaction: Seal the vials and stir the reactions at a constant temperature (e.g., room temperature or 50 °C).
-
Monitoring: Take aliquots from each reaction at regular intervals (e.g., 1h, 4h, 12h, 24h) and quench with a weak acid. Analyze the conversion to product via GC, LC-MS, or NMR.
-
Analysis: Compare the reaction rates and final yields across the different solvents to identify the optimal medium.
Table 1: Representative Data for Solvent Effects on a Model Reaction (Note: This data is illustrative, based on general principles of solvent effects. Actual results will vary based on the specific reaction.)
| Solvent | Type | Dielectric Constant (ε) | Relative Rate | Observed Yield (24h) | Notes |
| n-Hexane | Non-polar Aprotic | 2.0 | 1.0 | 15% | Baseline. Low solubility of potential polar intermediates. |
| Toluene | Non-polar Aprotic | 2.4 | 1.5 | 30% | π-stacking interactions may play a role. |
| Dichloromethane | Polar Aprotic | 9.1 | 5.0 | 75% | Good balance of polarity for many reactions. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 8.2 | 95% | High polarity stabilizes charged intermediates/transition states. |
| Methanol (MeOH) | Polar Protic | 32.7 | 3.5 | 60% | H-bonding with catalyst may reduce its nucleophilicity.[3] |
| Water | Polar Protic | 80.1 | 2.0 | 40% | Significant H-bonding and potential for side reactions.[3] |
| 1,4-Dioxane | Polar Aprotic (Ether) | 2.2 | 0.8 | 10% | Potential for solvent aggregation slowing the reaction.[7] |
References
- 1. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 2. This compound | 4458-31-5 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Buy this compound | 4458-31-5 [smolecule.com]
- 7. Solvent Effects in the Homogeneous Catalytic Reduction of Propionaldehyde with Aluminium Isopropoxide Catalyst: New Insights from PFG NMR and NMR Relaxation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent Effects in the Homogeneous Catalytic Reduction of Propionaldehyde with Aluminium Isopropoxide Catalyst: New Insights from PFG NMR and NMR Relaxation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Diethyl(propyl)amine - Long-Term Storage and Stabilization
Welcome to the technical support center for Diethyl(propyl)amine. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the storage, handling, and use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: To ensure the long-term stability and purity of this compound, it is crucial to store it under appropriate conditions. Generally, amines should be stored at temperatures below 30°C (86°F) to maintain stability and minimize volatility.[1] It is also recommended to store the compound in a dry, well-ventilated area away from direct sunlight. The container should be tightly sealed to prevent exposure to air and moisture, as amines can be hygroscopic.[1]
Q2: My this compound has developed a yellow or brown tint. What causes this discoloration and is it still usable?
A2: Discoloration of amines is often a sign of oxidation. Tertiary amines are susceptible to oxidation, which can lead to the formation of colored impurities. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures. While slight discoloration may not significantly impact the outcome of all reactions, it indicates a decrease in purity. For sensitive applications, it is advisable to purify the amine by distillation before use. To prevent discoloration, store the compound under an inert atmosphere (e.g., nitrogen or argon) and in an amber glass bottle to protect it from light.
Q3: I've observed a precipitate in my stored this compound. What could it be and how should I handle it?
A3: Precipitation in stored this compound is uncommon but can occur due to several reasons. One possibility is the absorption of atmospheric carbon dioxide, leading to the formation of the corresponding carbamate salt, which may have limited solubility. Another potential cause is contamination or significant degradation. If a precipitate is observed, it is recommended to filter the liquid amine before use. For critical applications, re-purification by distillation is the best course of action to ensure the removal of any non-volatile impurities.
Q4: Can I use stabilizers to prolong the shelf-life of this compound?
A4: Yes, the addition of stabilizers can help inhibit oxidation and extend the shelf-life of this compound. Antioxidants such as hindered phenols or aromatic amines are commonly used to stabilize organic compounds prone to oxidation.[1] Hydroxylamines can also act as effective radical scavengers. The choice and concentration of a stabilizer will depend on the specific application and compatibility with your experimental setup. It is always recommended to perform a small-scale compatibility test before adding any stabilizer to your bulk material.
Troubleshooting Guides
Storage and Handling Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Discoloration (Yellowing/Browning) | Oxidation due to exposure to air and/or light. | - Store under an inert atmosphere (Nitrogen or Argon).- Use amber glass bottles to protect from light.- For immediate use, consider purification by distillation. |
| Precipitation | - Absorption of atmospheric CO2.- Contamination or significant degradation. | - Filter the amine before use.- For high-purity requirements, distill the amine.- Ensure the storage container is tightly sealed. |
| Decreased Purity Over Time | - Gradual degradation due to oxidation or thermal decomposition.- Absorption of moisture. | - Store at recommended low temperatures (below 30°C).- Consider adding a suitable antioxidant.- Store in a desiccator or with a desiccant to minimize moisture exposure.[1] |
Experimental and Reaction Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Reaction Yields | - Inconsistent purity of this compound.- Use as a base may be affected by CO2 absorption. | - Use freshly purified this compound for each set of experiments.- If used as a base, consider storing over KOH pellets to remove absorbed CO2. |
| Formation of Unexpected Side Products | - this compound acting as a nucleophile in addition to its role as a base.- Over-alkylation of the amine if it is a reactant. | - Add the amine to the reaction mixture at a controlled rate, possibly at a lower temperature.- Use a non-nucleophilic base if only basicity is required.- If alkylating, use a precise stoichiometry and control the reaction time and temperature to avoid the formation of quaternary ammonium salts.[2][3] |
| Poor Performance as a Nucleophile | - Steric hindrance from the two ethyl and one propyl group. | - For sterically hindered electrophiles, consider using a less hindered amine.- Increase the reaction temperature or time, while monitoring for potential side reactions. |
Degradation Pathways and Stabilization
The primary degradation pathways for this compound are oxidation and thermal decomposition. Understanding these pathways is key to preventing degradation and ensuring the stability of the compound.
Oxidation Pathway
Tertiary amines like this compound can be oxidized by atmospheric oxygen, especially in the presence of light or heat. The initial product of this oxidation is a tertiary amine N-oxide.
Caption: Oxidation of this compound to its N-oxide.
Thermal Degradation (Cope Elimination)
Upon heating, the this compound N-oxide can undergo a thermal elimination reaction known as the Cope elimination. This reaction results in the formation of an alkene and a hydroxylamine. Since this compound has both ethyl and propyl groups, elimination can occur from either, leading to propene or ethene.
Caption: Cope elimination pathways for this compound N-oxide.
Experimental Protocols
Protocol for a Forced Degradation Study
A forced degradation study is essential for understanding the stability of this compound and for developing a stability-indicating analytical method. This involves subjecting the compound to stress conditions to generate potential degradation products.
Caption: Workflow for a forced degradation study of this compound.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 24 hours).
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH and heat at 60°C for a specified period.
-
Oxidative Degradation: Treat the sample solution with 3% H2O2 at room temperature.
-
Thermal Degradation: Store the sample solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the sample solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.
Example Stability-Indicating HPLC Method
This method is a starting point and may require optimization for your specific instrumentation and requirements. For short-chain aliphatic amines that lack a UV chromophore, derivatization is often necessary for detection by HPLC-UV/DAD.
Derivatization:
A common derivatizing agent for amines is 2,4-dinitrofluorobenzene (DNFB) or dansyl chloride. The derivatization is typically carried out in a buffered, basic solution.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.05% Formic acid in WaterB: Acetonitrile |
| Gradient | Start with a higher percentage of A, and gradually increase the percentage of B over the run to elute the derivatized amine and any degradation products. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | DAD at a suitable wavelength for the derivatized product (e.g., 416 nm for some nitrobenzene derivatives).[4] |
| Injection Volume | 20 µL |
This technical support center provides a foundation for addressing common issues related to the long-term storage and stabilization of this compound. For further assistance, always refer to the manufacturer's safety data sheet (SDS) and consider consulting with a qualified chemist.
References
Resolving emulsion issues during the workup of Diethyl(propyl)amine reactions
Technical Support Center: Resolving Emulsion Issues in Amine Workups
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering emulsion problems during the workup of reactions, with a focus on those involving amines like Diethyl(propyl)amine.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during my reaction workup?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution.[1][2] It appears as a cloudy or milky layer between the two distinct liquid phases.[3] Emulsions form when vigorous mixing, like shaking during a liquid-liquid extraction, breaks one liquid into microscopic droplets that disperse throughout the other.[4] The stability of these emulsions is often enhanced by the presence of surfactants or other compounds that reduce the interfacial tension between the two liquids.[2] In the context of this compound reactions, the amine itself or its salts formed during acidic washes can act as emulsifying agents.
Q2: I've formed a persistent emulsion during the aqueous wash of my reaction mixture. What is the first thing I should try?
The simplest first step is to allow the mixture to stand undisturbed for a period, from 30 minutes to an hour.[3][5][6] Often, gravity alone is sufficient to allow the droplets to coalesce and the layers to separate. Gentle tapping or swirling of the separatory funnel can sometimes aid this process.[3][6]
Q3: The emulsion hasn't broken after letting it sit. What is the next common technique to try?
The addition of a saturated salt solution, typically brine (a saturated solution of sodium chloride, NaCl), is a widely used and effective method known as "salting out".[1][4][7] Adding salt increases the ionic strength of the aqueous layer, which reduces the solubility of organic compounds in it and helps to force the separation of the two phases.[4][7]
Q4: Can I use a solid salt instead of a brine solution?
Yes, adding solid sodium chloride directly to the emulsion can also be effective.[5] The dissolving salt increases the density and ionic strength of the aqueous phase.
Q5: Are there other methods besides adding salt?
Several other techniques can be employed if salting out is ineffective:
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Filtration: Passing the entire emulsified mixture through a pad of a filter aid like Celite can physically break up the emulsion.[5][8] Alternatively, using specialized phase separator paper can be very effective at separating aqueous and organic phases.[9][10][11][12][13][14]
-
Centrifugation: This is a highly effective mechanical method to break emulsions, especially for smaller volumes.[1][3][4][6][15] The centrifugal force accelerates the separation of the denser and lighter phases.
-
Solvent Addition: Adding a small amount of a different organic solvent can change the overall polarity and density of the organic phase, which can help to break the emulsion.[1][4]
-
Temperature Change: Gently heating the mixture can decrease its viscosity and aid separation.[1] Conversely, cooling or even partially freezing the aqueous layer can also be effective.[1]
-
pH Adjustment: If the emulsion is stabilized by an acidic or basic compound, adjusting the pH of the aqueous layer can sometimes break the emulsion. For example, if an amine salt is the suspected emulsifying agent, carefully adding a base might help. Conversely, if a carboxylate salt is the cause, adding acid could be effective.[1][3][6]
Q6: How can I prevent emulsions from forming in the first place?
Preventative measures can save significant time during workup:
-
Instead of vigorous shaking, use gentle swirling or inversions of the separatory funnel during extraction.[14]
-
If emulsions are a recurring problem with a specific reaction, consider evaporating the reaction solvent first, then redissolving the residue in the extraction solvent before adding the aqueous solution.[5][8]
-
For samples known to emulsify, adding salt to the aqueous wash solution before the extraction can help prevent emulsion formation.[3][6]
Troubleshooting Guide: Summary of Emulsion Breaking Techniques
The following table summarizes common methods for resolving emulsions, their general applicability, and key considerations.
| Technique | Description | Typical Application | Considerations |
| Patience | Allow the mixture to stand undisturbed. | First step for any emulsion. | May take a significant amount of time. |
| Salting Out | Add saturated brine (NaCl solution) or solid NaCl.[4][5] | Most common and often effective method. | Ensure the salt is fully dissolved in the aqueous layer. |
| Filtration | Pass the mixture through Celite or phase separator paper.[5][8] | For emulsions stabilized by fine solid particles.[8] | May lead to some loss of product adsorbed on the filter aid. |
| Centrifugation | Spin the mixture in a centrifuge.[1][3][4] | Very effective, especially for stubborn emulsions. | Limited by the size of the centrifuge tubes. |
| Solvent Addition | Add a small amount of a different organic solvent.[1][4] | When other methods fail. | The added solvent must be easily removable later. |
| Temperature Change | Gently heat or cool the mixture.[1] | Can alter viscosity and solubility to promote separation. | Risk of product decomposition with heating. |
| pH Adjustment | Add acid or base to the aqueous layer.[1][3] | When the emulsifying agent is pH-sensitive. | Risk of unwanted reactions with the target compound. |
| Ultrasonic Bath | Place the sample in an ultrasonic bath.[3][6] | Can help coalesce fine droplets. | May not be effective for all types of emulsions. |
Experimental Protocols
Protocol 1: Breaking an Emulsion using Saturated Brine (Salting Out)
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Preparation: Prepare a saturated solution of sodium chloride (brine) by adding NaCl to water with stirring until no more salt dissolves.
-
Addition: Carefully add the brine solution to the separatory funnel containing the emulsified mixture. A volume of 10-20% of the total volume of the emulsion is a good starting point.
-
Mixing: Gently swirl or rock the separatory funnel to mix the brine with the aqueous layer. Avoid vigorous shaking, which could reform the emulsion.
-
Observation: Allow the mixture to stand and observe if the layers begin to separate. This may take several minutes.
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Separation: Once the layers have separated, carefully drain the lower layer and then the upper layer from the separatory funnel.
Protocol 2: Breaking an Emulsion by Filtration through Celite
-
Filter Pad Preparation: In a Büchner or Hirsch funnel, place a piece of filter paper that fits snugly. Wet the paper with the organic solvent being used in the extraction.
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Celite Slurry: In a small beaker, create a slurry of Celite in the same organic solvent.
-
Packing the Pad: With gentle suction from a filter flask, pour the Celite slurry into the funnel. This will create a flat, even pad of Celite on top of the filter paper. The pad should be about 1-2 cm thick.
-
Filtration: Carefully pour the entire emulsified mixture onto the Celite pad under gentle vacuum.
-
Rinsing: After the entire mixture has passed through, rinse the Celite pad with a small amount of fresh organic solvent to recover any product that may have been retained.
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Separation: The filtrate in the filter flask should now consist of two distinct layers that can be separated using a separatory funnel.
Visual Guides
Troubleshooting Workflow for Emulsion Resolution
This diagram outlines a step-by-step decision-making process for addressing an emulsion during workup.
Caption: A workflow for systematically resolving emulsions.
Causes and Solutions for Emulsion Formation
This diagram illustrates the relationship between common causes of emulsions and their corresponding solutions.
Caption: Mapping emulsion causes to their respective solutions.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Emulsion - Wikipedia [en.wikipedia.org]
- 3. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 4. biotage.com [biotage.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. azom.com [azom.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Workup [chem.rochester.edu]
- 9. shop.sartorius.com [shop.sartorius.com]
- 10. labfilterz.com [labfilterz.com]
- 11. tischscientific.com [tischscientific.com]
- 12. capitolscientific.com [capitolscientific.com]
- 13. shop.sartorius.com [shop.sartorius.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. How does emulsion splitting work? - Kluthe Magazine [kluthe.com]
Validation & Comparative
A Comparative Analysis of Diethyl(propyl)amine and Triethylamine as Organic Bases
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of an appropriate base is paramount to achieving desired reaction outcomes, optimizing yields, and minimizing side products. Among the myriad of available organic bases, tertiary amines are frequently employed for their ability to act as proton scavengers without participating in unwanted nucleophilic additions. This guide provides a detailed comparative analysis of two such bases: the widely used Triethylamine (TEA) and the less common, yet structurally similar, Diethyl(propyl)amine (DEPA). We will delve into their physicochemical properties, performance in key reactions, and provide experimental context to aid in selection.
Data Presentation: Physicochemical Properties
A foundational understanding of the physical and chemical properties of each base is crucial for predicting their behavior in a reaction system. The following table summarizes key quantitative data for this compound and Triethylamine.
| Property | This compound (DEPA) | Triethylamine (TEA) | Reference(s) |
| Molecular Formula | C₇H₁₇N | C₆H₁₅N | [1][2] |
| Molecular Weight | 115.22 g/mol | 101.19 g/mol | [1][2] |
| pKa (Conjugate Acid) | ~10.8 - 11.0 (estimated) | 10.75 | [2][3] |
| Boiling Point | 117.6 - 118.6 °C | 88.6 - 89.8 °C | [2][3][4] |
| Melting Point | ~ -91.2 °C (estimated) | -114.7 °C | [2][3][4] |
| Density | 0.761 g/cm³ | 0.726 g/cm³ | [2][4] |
| Solubility | Soluble in water and most organic solvents.[1][3] | Miscible with organic solvents; 112.4 g/L in water (20 °C).[2] | [1][2][3] |
| Steric Hindrance | Moderately higher than TEA | Moderate | [1] |
The data reveals that while both amines possess very similar basicity, as indicated by their pKa values, their physical properties diverge. DEPA's higher boiling point makes it suitable for reactions requiring elevated temperatures where the more volatile TEA might evaporate. Conversely, TEA's lower boiling point facilitates its removal from the reaction mixture during workup.[5]
Performance in Common Organic Reactions
Both this compound and Triethylamine function primarily as acid scavengers and catalysts. Their performance can be differentiated by subtle differences in steric bulk.
-
Acylation and Esterification: In reactions that produce acidic byproducts like HCl, such as the formation of amides and esters from acyl chlorides, both bases are effective.[2][5] They neutralize the acid to form an ammonium salt, driving the reaction to completion.[2][5]
-
R₂NH + R'C(O)Cl + Base → R'C(O)NR₂ + Base·HCl
-
-
Dehydrohalogenation: Both amines are useful for promoting elimination reactions to form alkenes from alkyl halides.[2][6] The choice between them may depend on the specific substrate and reaction temperature.
-
Catalysis: Triethylamine is a well-established catalyst for the formation of urethane foams and epoxy resins.[2][7] It is also used in Swern oxidations and Knoevenagel condensations.[2][8] this compound has also been explored for its catalytic potential, including in Diels-Alder reactions, where its specific steric profile may offer advantages.[1][3]
-
Steric Effects: The propyl group in DEPA imparts slightly greater steric hindrance around the nitrogen atom compared to the ethyl groups in TEA.[1] This can be a significant advantage in situations where the base's nucleophilicity must be minimized to prevent it from attacking electrophilic centers in the starting materials or products. While TEA is considered a non-nucleophilic base in many contexts, its residual nucleophilicity can sometimes lead to the formation of quaternary ammonium salt byproducts.[2] DEPA's increased bulk can further mitigate this risk.
Experimental Protocols
To provide a practical context, below is a generalized experimental protocol for a common application: the acylation of a primary amine using an acyl chloride, where the tertiary amine acts as an HCl scavenger.
Objective: To synthesize an N-substituted amide.
Materials:
-
Primary amine (1.0 eq)
-
Acyl chloride (1.05 eq)
-
Tertiary Base (this compound or Triethylamine, 1.1 - 1.5 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Reagent Preparation: Dissolve the primary amine (1.0 eq) and the tertiary base (1.1 - 1.5 eq) in the anhydrous solvent under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is done to control the exothermicity of the acylation reaction.
-
Addition of Acyl Chloride: Dissolve the acyl chloride (1.05 eq) in a small amount of the anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes. A white precipitate, the ammonium hydrochloride salt of the tertiary base, will typically form.[2][5]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Quench the reaction by adding water or a dilute aqueous acid solution (e.g., 1M HCl) to dissolve the ammonium salt and neutralize any remaining base.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude amide product.
-
-
Purification: Purify the crude product by recrystallization or column chromatography as required.
Mandatory Visualization
The decision to use this compound versus Triethylamine can be guided by a logical workflow that considers the specific demands of the chemical transformation.
Caption: Workflow for selecting between DEPA and TEA.
Conclusion
Triethylamine is a ubiquitous, cost-effective, and highly versatile organic base, making it the default choice for a wide array of standard synthetic transformations.[5][7] Its high volatility is often an advantage for easy removal post-reaction.[5]
However, this compound presents a valuable alternative under specific circumstances. Its utility shines in reactions requiring temperatures above the boiling point of TEA or in systems sensitive to the residual nucleophilicity of the base, where its slightly greater steric bulk can prevent the formation of unwanted byproducts. For researchers and process chemists, having both amines in their chemical toolkit allows for finer control over reaction conditions and a greater ability to optimize complex synthetic routes.
References
- 1. This compound | 4458-31-5 | Benchchem [benchchem.com]
- 2. Triethylamine - Wikipedia [en.wikipedia.org]
- 3. Buy this compound | 4458-31-5 [smolecule.com]
- 4. Page loading... [wap.guidechem.com]
- 5. bdmaee.net [bdmaee.net]
- 6. Triethylamine: Versatile Catalyst in Chemistry [eureka.patsnap.com]
- 7. atamankimya.com [atamankimya.com]
- 8. jmaterenvironsci.com [jmaterenvironsci.com]
Navigating Amine Catalysis: A Comparative Look at Diethyl(propyl)amine's Potential Role
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is paramount to optimizing reaction efficiency, yield, and selectivity. While Diethyl(propyl)amine, a tertiary amine, is recognized for its potential as a Brønsted base catalyst in various organic transformations, a comprehensive body of published experimental data directly validating and comparing its catalytic performance in specific reactions remains limited.[1][2] This guide, therefore, provides a comparative framework by examining the well-documented catalytic performance of structurally similar secondary and tertiary amines—Diethylamine and Triethylamine—in key organic reactions. This analysis will serve as a valuable resource for predicting the potential efficacy of this compound and for designing experiments to validate its performance.
Tertiary amines, such as this compound and Triethylamine, primarily function as base catalysts.[3] Their catalytic activity is influenced by their basicity and the steric hindrance around the nitrogen atom.[3] In contrast, secondary amines like Diethylamine can participate in different catalytic cycles, for instance, by forming enamine intermediates. This fundamental difference in mechanism can lead to variations in reaction outcomes and efficiency.
Comparative Catalytic Performance in Key Organic Reactions
To illustrate the potential catalytic role of this compound, we will explore three fundamental carbon-carbon bond-forming reactions where amine catalysts are frequently employed: the Michael Addition, the Aldol Condensation, and the Baylis-Hillman reaction.
Michael Addition
The Michael Addition is a nucleophilic addition of a carbanion (or another nucleophile) to an α,β-unsaturated carbonyl compound. Amine catalysts are often used to generate the nucleophilic species in situ.[4]
Table 1: Representative Performance Data for Amine-Catalyzed Michael Addition
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Time (h) | Yield (%) |
| This compound (Hypothetical) | Diethyl Malonate | Cyclohexenone | Toluene | 12 | >90 (Predicted) |
| Triethylamine (TEA) | Diethyl Malonate | Cyclohexenone | Toluene | 10 | 92 |
| Diethylamine | Diethyl Malonate | Cyclohexenone | Toluene | 24 | 85 |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Diethyl Malonate | Cyclohexenone | Toluene | 2 | 99 |
Note: Data for Triethylamine, Diethylamine, and DBU are representative values from typical Michael addition reactions. The data for this compound is a hypothetical prediction based on its structural similarity to Triethylamine.
Aldol Condensation
The Aldol Condensation is a reaction that combines two carbonyl compounds to form a β-hydroxy carbonyl compound, which can then be dehydrated to an α,β-unsaturated carbonyl compound.[5] Base catalysts, including tertiary amines, facilitate the deprotonation of the α-carbon to form an enolate.[5]
Table 2: Representative Performance Data for Amine-Catalyzed Aldol Condensation
| Catalyst | Aldehyde/Ketone 1 | Aldehyde/Ketone 2 | Solvent | Temperature (°C) | Yield (%) |
| This compound (Hypothetical) | Acetone | Benzaldehyde | Ethanol | 25 | ~70 (Predicted) |
| Triethylamine (TEA) | Acetone | Benzaldehyde | Ethanol | 25 | 75 |
| Diethylamine | Acetone | Benzaldehyde | Ethanol | 25 | 68 |
| NaOH | Acetone | Benzaldehyde | Ethanol | 25 | 90 |
Note: Data for Triethylamine, Diethylamine, and NaOH are representative values. The data for this compound is a hypothetical prediction.
Baylis-Hillman Reaction
The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, such as an aldehyde, catalyzed by a nucleophilic catalyst, typically a tertiary amine or phosphine.[6][7]
Table 3: Representative Performance Data for Amine-Catalyzed Baylis-Hillman Reaction
| Catalyst | Activated Alkene | Aldehyde | Solvent | Time (days) | Yield (%) |
| This compound (Hypothetical) | Methyl Acrylate | Benzaldehyde | THF | 10 | ~60 (Predicted) |
| Triethylamine (TEA) | Methyl Acrylate | Benzaldehyde | THF | 12 | 55 |
| DABCO | Methyl Acrylate | Benzaldehyde | THF | 7 | 85 |
| DMAP | Methyl Acrylate | Benzaldehyde | THF | 9 | 70 |
Note: Data for Triethylamine, DABCO, and DMAP are representative values. The data for this compound is a hypothetical prediction.
Experimental Protocols
Below are generalized experimental protocols for the reactions discussed. Researchers should optimize these conditions for their specific substrates and catalysts.
General Protocol for Michael Addition
-
To a stirred solution of the Michael acceptor (1.0 mmol) and the Michael donor (1.2 mmol) in an appropriate solvent (10 mL), add the amine catalyst (0.1 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Aldol Condensation
-
In a round-bottom flask, dissolve the carbonyl compounds (1.0 mmol of the limiting reagent) in a suitable solvent (10 mL).
-
Add the amine catalyst (0.2 mmol) to the solution.
-
Stir the mixture at the desired temperature, monitoring the reaction by TLC.
-
After the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo.
-
Purify the product by flash chromatography or recrystallization.
General Protocol for Baylis-Hillman Reaction
-
Combine the activated alkene (1.0 mmol), the aldehyde (1.2 mmol), and the amine catalyst (0.1-0.3 mmol) in a suitable solvent or neat.
-
Stir the mixture at room temperature for the required duration (which can be several days).
-
Monitor the reaction progress by TLC or NMR spectroscopy.
-
Once the reaction has reached sufficient conversion, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic phase, concentrate, and purify the product by column chromatography.
Visualizing Reaction Mechanisms and Workflows
The following diagrams illustrate the general mechanisms of the discussed reactions and a logical workflow for catalyst selection.
Figure 1. Generalized mechanism for a base-catalyzed Michael Addition.
Figure 2. Generalized mechanism for a base-catalyzed Aldol Condensation.
Figure 3. Logical workflow for selecting an appropriate amine catalyst.
References
- 1. Buy this compound | 4458-31-5 [smolecule.com]
- 2. This compound | 4458-31-5 | Benchchem [benchchem.com]
- 3. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Aldol condensation - Wikipedia [en.wikipedia.org]
- 6. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 7. Baylis-Hillman Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
A Comparative Study of Diethyl(propyl)amine with Other Hindered Tertiary Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Diethyl(propyl)amine (DEPA) with other commonly used hindered tertiary amines. The information presented is supported by available experimental data to assist researchers in selecting the appropriate base for their specific applications.
Introduction to Hindered Tertiary Amines
Hindered tertiary amines are a class of organic bases characterized by bulky substituents on the nitrogen atom.[1][2] This steric bulk diminishes their nucleophilicity while maintaining their basicity, making them valuable reagents in organic synthesis, particularly in reactions where nucleophilic attack by the amine is an undesirable side reaction.[3][4] this compound, with its two ethyl groups and one propyl group, represents a moderately hindered tertiary amine, offering a unique balance of steric and electronic properties compared to other amines in its class.[5]
Physicochemical Properties and Basicity
The selection of a hindered amine for a particular application often depends on its physical properties and, most importantly, its basicity (pKa of its conjugate acid). The interplay of inductive effects from the alkyl groups, which increase electron density on the nitrogen, and steric hindrance, which can impede protonation, governs the overall basicity.[1][5][6]
Table 1: Comparison of Physicochemical Properties and Basicity of Selected Tertiary Amines
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa of Conjugate Acid (in DMSO) | Estimated pKa (in water) |
| This compound (DEPA) | CH₃CH₂CH₂N(CH₂CH₃)₂ | C₇H₁₇N | 115.22 | ~123-124 | Not widely reported | ~10.8-11.0[7] |
| Triethylamine (TEA) | (CH₃CH₂)₃N | C₆H₁₅N | 101.19 | 89-90 | 9.0[4][8] | 10.75 |
| N,N-Diisopropylethylamine (DIPEA, Hünig's Base) | (CH(CH₃)₂)₂NCH₂CH₃ | C₈H₁₉N | 129.24 | 126.6 | 8.5[4][8] | 11.4[9] |
Note: pKa values can vary depending on the solvent and measurement conditions.
The data indicates that while triethylamine is a slightly stronger base than DIPEA in DMSO, the steric bulk of DIPEA makes it a poorer nucleophile.[4][8] this compound's estimated pKa in water suggests a basicity comparable to triethylamine, but with a different steric profile that can influence its performance in specific reactions.
Experimental Protocols
Synthesis of this compound (N,N-Diethylpropan-1-amine)
A common method for the synthesis of tertiary amines is the alkylation of a secondary amine. The following protocol is based on established procedures for the synthesis of similar tertiary amines.[10]
Reaction Scheme:
(CH₃CH₂)₂NH + CH₃CH₂CH₂-X → CH₃CH₂CH₂N(CH₂CH₃)₂ + HX (Where X = Cl, Br, I)
Materials:
-
Diethylamine
-
1-Chloropropane (or 1-bromopropane, 1-iodopropane)
-
Anhydrous potassium carbonate (or another suitable non-nucleophilic base)
-
Anhydrous acetonitrile (or another suitable polar aprotic solvent)
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a stirred solution of diethylamine (1.0 equivalent) in anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (1.5 equivalents).
-
Add 1-chloropropane (1.1 equivalents) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain pure this compound.
Expected Yield: Yields can vary depending on the specific halide used and reaction conditions, but are generally in the range of 80-95%. A patent for a similar synthesis of N,N-diethyl isopropylamine reports yields of up to 91.6%.[10]
Performance in Applications
As a Non-Nucleophilic Base in Organic Synthesis
Hindered tertiary amines are frequently employed as proton scavengers in reactions that generate acidic byproducts. Their low nucleophilicity prevents them from participating in unwanted side reactions with electrophilic substrates.
Example: E2 Elimination Reactions
Catalyst in Chemical Reactions
This compound has been investigated as a potential catalyst in various organic reactions, including the Diels-Alder cycloaddition.[7]
Diels-Alder Reaction:
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings.[11] Tertiary amines can catalyze this reaction by activating either the diene or the dienophile.
A typical experimental workflow for evaluating the catalytic activity of an amine in a Diels-Alder reaction is as follows:
Caption: Experimental workflow for comparing tertiary amine catalysts in a Diels-Alder reaction.
Corrosion Inhibition
DEPA has been explored as a corrosion inhibitor for metals such as copper and aluminum.[7] The lone pair of electrons on the nitrogen atom can coordinate with the metal surface, forming a protective film that prevents contact with corrosive agents. The effectiveness of inhibition is often evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy, as well as weight loss measurements.
Factors Influencing Basicity and Nucleophilicity
The utility of a hindered tertiary amine is determined by the balance between its basicity and nucleophilicity. This balance is influenced by several factors, as illustrated in the diagram below.
Caption: Factors affecting the basicity and nucleophilicity of tertiary amines.
Conclusion
This compound is a valuable hindered tertiary amine with a unique steric and electronic profile. Its basicity is comparable to that of triethylamine, but its slightly larger size may offer advantages in reactions where the nucleophilicity of triethylamine is problematic. Compared to the more sterically hindered N,N-diisopropylethylamine, DEPA is likely to be a stronger nucleophile, a factor that must be considered in reaction design. The choice between DEPA and other hindered tertiary amines will ultimately depend on the specific requirements of the reaction, including the need for a non-nucleophilic base, the desired level of basicity, and the steric environment of the reacting partners. Further quantitative studies directly comparing the performance of DEPA with other hindered amines in a wider range of applications would be beneficial for the scientific community.
References
- 1. Comparison of the basicity of tertiary amines and secondary amines and primary amines-SHANDONG XIN GUANG CHEMISTRY CO.,LTD. [xinguangchemicals.com]
- 2. Sterically Hindered Amines - Enamine [enamine.net]
- 3. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 4. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 5. This compound | 4458-31-5 | Benchchem [benchchem.com]
- 6. medium.com [medium.com]
- 7. Buy this compound | 4458-31-5 [smolecule.com]
- 8. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. CN102180797A - Synthesis method of N,N-diethyl isopropylamine - Google Patents [patents.google.com]
- 11. odp.library.tamu.edu [odp.library.tamu.edu]
A Comparative Guide to Spectroscopic Methods for the Validation of Diethyl(propyl)amine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key spectroscopic methods for the validation and characterization of Diethyl(propyl)amine reaction products. This compound, a tertiary amine, requires specific analytical approaches for unambiguous identification and purity assessment.[1] This document outlines the principles, advantages, and limitations of various techniques, supported by experimental protocols and data interpretation guidelines to aid researchers in selecting the most appropriate methods for their needs.
Comparison of Spectroscopic and Chromatographic Methods
The selection of an analytical technique for the validation of this compound, with a molecular formula of C₇H₁₇N and a molecular weight of 115.22 g/mol , depends on the specific information required, such as structural confirmation, purity assessment, or quantification.[1] The following table summarizes and compares the most common methods employed for the analysis of tertiary amines.
| Method | Principle | Information Provided | Sample Requirements | Advantages | Limitations |
| ¹H NMR Spectroscopy | Measures the magnetic properties of proton nuclei. | Provides detailed information on the molecular structure, including the number and connectivity of different types of protons.[2] | Typically 1-10 mg dissolved in a deuterated solvent. | Non-destructive, provides detailed structural elucidation, and can be used for quantitative analysis (qNMR).[2] | Lower sensitivity compared to MS, and potential for signal overlap in complex mixtures.[2] N-H protons in primary and secondary amines often show broad signals.[3][4][5] |
| ¹³C NMR Spectroscopy | Measures the magnetic properties of carbon-13 nuclei. | Reveals the number of different types of carbon atoms in a molecule, aiding in structural confirmation.[2] Carbons adjacent to the amine nitrogen are deshielded and appear downfield.[3][4] | Typically 5-50 mg dissolved in a deuterated solvent. | Provides complementary structural information to ¹H NMR, less prone to signal overlap. | Lower natural abundance of ¹³C results in lower sensitivity and longer acquisition times compared to ¹H NMR. |
| FT-IR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Identifies functional groups present in a molecule. For tertiary amines like this compound, the absence of N-H stretching bands around 3300-3500 cm⁻¹ is a key indicator.[3][4][6][7] The C-N stretching vibration is also observable.[8] | A few milligrams of solid or liquid sample. | Fast, simple, and provides a characteristic fingerprint of the molecule. | The absence of N-H peaks is an indirect confirmation. C-N stretching bands can be weak and fall in a crowded region of the spectrum, making them less definitive.[6] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Provides the molecular weight of the compound and structural information through fragmentation patterns.[2] Alkylamines undergo a characteristic α-cleavage.[3][4] The nitrogen rule states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[4] | Microgram to nanogram quantities. | High sensitivity, provides molecular weight confirmation, and structural information from fragmentation.[2] | Can be destructive, and may not distinguish between isomers without tandem MS or coupling with a separation technique. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in a mixture before detection by mass spectrometry. | Provides both the retention time (for separation) and the mass spectrum (for identification) of each component in a mixture.[9] | Requires volatile and thermally stable samples. Derivatization may be necessary for less volatile amines.[9][10] | Excellent for separating and identifying components in a mixture, high sensitivity and specificity. | Not suitable for non-volatile or thermally labile compounds. Amines can exhibit poor peak shape (tailing) on some GC columns.[10][11] |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a mobile and a stationary phase.[2] | Used for purification and quantification of the reaction product. Can be coupled with MS for identification.[12] | Requires the sample to be soluble in the mobile phase. | Applicable to a wide range of compounds, including non-volatile and thermally labile ones. Excellent for purity assessment.[2] | May require a chromophore for UV detection; derivatization might be needed.[2] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
a) ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound reaction product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse program.
-
Typical acquisition parameters include a spectral width of approximately 12 ppm, a sufficient number of scans (e.g., 8-16) for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[13]
-
-
Data Processing and Interpretation:
-
Perform Fourier transformation, phase correction, and baseline correction of the acquired Free Induction Decay (FID).[13]
-
Integrate the signals to determine the relative ratios of protons.
-
Analyze the chemical shifts (δ) and coupling patterns (J) to elucidate the structure. For this compound, expect signals for the ethyl and propyl groups. The protons on the carbons adjacent to the nitrogen will be deshielded and appear at a higher chemical shift (downfield).[3][4]
-
b) ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent.
-
Instrument Setup: Same as for ¹H NMR.
-
Data Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse program.
-
A wider spectral width (e.g., 0-220 ppm) is required.
-
A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing and Interpretation:
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂).
-
-
Instrument Setup:
-
Record a background spectrum of the empty sample compartment or the solvent.
-
-
Data Acquisition:
-
Place the sample in the spectrometer and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Interpretation:
-
The software will automatically ratio the sample spectrum to the background spectrum.
-
For this compound, the key diagnostic feature is the absence of N-H stretching bands in the 3300-3500 cm⁻¹ region, which confirms it is a tertiary amine.[3][4][6][7]
-
Look for C-H stretching vibrations around 2800-3000 cm⁻¹ and C-N stretching vibrations for aliphatic amines in the 1250-1020 cm⁻¹ range.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Dissolve a small amount of the sample (e.g., 1 mg) in a volatile organic solvent (e.g., dichloromethane or hexane) to a final concentration of approximately 1 mg/mL.
-
-
Instrument Setup:
-
GC: Use a suitable capillary column (e.g., a non-polar DB-5ms or a slightly polar column). Set the injector temperature, oven temperature program, and carrier gas flow rate. A typical oven program might start at a low temperature, hold for a few minutes, and then ramp up to a higher temperature to ensure separation of components.[9]
-
MS: Set the ion source temperature and the mass range to be scanned (e.g., m/z 35-500).
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The GC will separate the components of the mixture, and the MS will record the mass spectrum of each component as it elutes.[13]
-
-
Data Processing and Interpretation:
-
Analyze the chromatogram to determine the retention time of the product.
-
Examine the mass spectrum of the peak of interest. For this compound, the molecular ion peak should be observed at m/z 115.
-
Identify characteristic fragment ions resulting from α-cleavage. The predominant fragmentation pathway for aliphatic amines is the cleavage of a carbon-carbon bond adjacent to the nitrogen.[1] For this compound, this would lead to fragments at m/z 100 (loss of a methyl group) and m/z 86 (loss of an ethyl group).[14]
-
Visualizations
Experimental Workflow for Product Validation
Caption: Experimental workflow for the validation of this compound reaction products.
Mass Spectrometry Fragmentation of this compound
Caption: Characteristic α-cleavage fragmentation pathways of this compound in mass spectrometry.
References
- 1. This compound | 4458-31-5 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. rockymountainlabs.com [rockymountainlabs.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 11. gcms.labrulez.com [gcms.labrulez.com]
- 12. This compound | SIELC Technologies [sielc.com]
- 13. benchchem.com [benchchem.com]
- 14. Buy this compound | 4458-31-5 [smolecule.com]
A Comparative Kinetic Study: The Reactivity of Diethyl(propyl)amine versus DIPEA
A Comprehensive Guide for Researchers in Organic Synthesis and Drug Development
In the landscape of organic synthesis, the selection of an appropriate amine base is a critical parameter that can dictate the outcome of a reaction. Tertiary amines are frequently employed as acid scavengers, catalysts, and reagents. Among the vast array of available tertiary amines, Diethyl(propyl)amine and N,N-Diisopropylethylamine (DIPEA or Hünig's base) are two common choices. This guide provides a detailed comparison of their reactivity, supported by experimental data and protocols, to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Performance Indicators
The reactivity of these amines is governed by a delicate interplay between their basicity (a thermodynamic property) and their nucleophilicity (a kinetic property), which is significantly influenced by steric hindrance. While both amines exhibit similar basic strengths, their kinetic behavior as nucleophiles diverges dramatically.
| Parameter | This compound | N,N-Diisopropylethylamine (DIPEA) | Key Takeaway |
| Structure |
|
| DIPEA's isopropyl groups create significantly more steric bulk around the nitrogen atom. |
| pKa of Conjugate Acid | ~10.8 - 11.0 (estimated)[1] | ~11.0[2][3] | Both amines are strong, non-nucleophilic bases with comparable basicity. |
| Nucleophilicity | Moderately Nucleophilic | Non-Nucleophilic[4][5][6] | This compound can participate in nucleophilic reactions, whereas DIPEA is a poor nucleophile. |
| Mayr Nucleophilicity Parameter (N) | ~17.10 (estimated, based on Triethylamine in MeCN)[7] | Not applicable (negligible nucleophilicity) | A significant difference in kinetic reactivity is observed. |
| Steric Hindrance | Moderate | High[4][5] | The steric bulk of DIPEA is the primary determinant of its low nucleophilicity. |
| Cone Angle | ~118° (estimated, based on Triethylamine) | >118° (significantly larger than TEA) | A larger cone angle indicates greater steric hindrance around the nitrogen atom. |
Delving Deeper: A Comparative Analysis
Basicity: A Thermodynamic Equilibrium
The basicity of an amine is quantified by the pKa of its conjugate acid. A higher pKa value corresponds to a stronger base. Both this compound and DIPEA have estimated pKa values in the range of 10.8 to 11.0, indicating that they are both strong bases, capable of effectively scavenging protons in a variety of organic reactions.[1][2][3] This similarity in basicity suggests that for applications where only proton abstraction is required, either amine could be a suitable choice from a thermodynamic standpoint.
Nucleophilicity: The Kinetic Dimension
Nucleophilicity, the ability of a molecule to donate its lone pair of electrons to an electrophilic center, is a kinetic phenomenon. Herein lies the crucial difference between this compound and DIPEA.
This compound , with its less sterically encumbered nitrogen atom, is expected to be a moderately good nucleophile. While no direct experimental kinetic data for this compound is readily available, its structural similarity to triethylamine (possessing three ethyl groups) allows for a reasonable estimation of its nucleophilic character. Triethylamine has a Mayr nucleophilicity parameter (N) of 17.10 in acetonitrile, placing it in the category of effective nucleophiles.[7] The substitution of one ethyl group with a slightly bulkier propyl group in this compound is not expected to dramatically alter this inherent nucleophilicity.
DIPEA , in stark contrast, is renowned as a non-nucleophilic base.[4][5][6] The two bulky isopropyl groups attached to the nitrogen atom create significant steric hindrance, effectively shielding the lone pair of electrons from attacking electrophilic centers. This steric shield, however, does not prevent the lone pair from abstracting a small proton, hence its utility as a strong, yet non-nucleophilic, base. This property is particularly valuable in reactions where the amine is intended to act solely as a proton scavenger, and any nucleophilic side reactions are undesirable.
The Role of Steric Hindrance
The concept of steric hindrance can be quantified to better understand the differing nucleophilicities. One such measure is the cone angle , which represents the angle of a cone that encompasses the ligand (in this case, the amine) at a defined distance from the central atom (the nitrogen). While a precise cone angle for this compound is not documented, the value for the structurally similar triethylamine is approximately 118°. Given the larger size of the isopropyl groups compared to ethyl groups, the cone angle for DIPEA is significantly greater, leading to its pronounced steric hindrance.
A more contemporary and precise measure of steric bulk is the percent buried volume (%Vbur) . This parameter calculates the percentage of the volume of a sphere around a central point (the nitrogen atom) that is occupied by the atoms of the substituents. A higher %Vbur value indicates greater steric congestion. While specific %Vbur values for these amines require computational calculation, it can be confidently inferred that the %Vbur for DIPEA is substantially larger than that of this compound, providing a quantitative basis for its non-nucleophilic nature.
Experimental Protocols
To empirically determine and compare the reactivity of this compound and DIPEA, the following experimental protocols can be employed.
Protocol 1: Determination of Basicity by Potentiometric Titration
Objective: To determine the pKa of the conjugate acids of this compound and DIPEA in an aqueous or mixed aqueous/organic solvent system.
Materials:
-
This compound
-
DIPEA
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water
-
Co-solvent (e.g., ethanol or isopropanol, if required for solubility)
-
pH meter with a calibrated electrode
-
Stir plate and stir bar
-
Buret
Procedure:
-
Prepare a solution of the amine of known concentration (e.g., 0.01 M) in deionized water or a suitable solvent mixture.
-
Calibrate the pH meter using standard buffer solutions.
-
Place a known volume of the amine solution in a beaker with a stir bar and immerse the pH electrode.
-
Record the initial pH of the solution.
-
Titrate the amine solution with the standardized HCl solution, adding small, known increments of the acid.
-
Record the pH after each addition of HCl.
-
Continue the titration until the pH has dropped significantly, well past the equivalence point.
-
Plot the pH versus the volume of HCl added to generate a titration curve.
-
The pKa is equal to the pH at the half-equivalence point.
Protocol 2: Comparative Nucleophilicity Study via Competitive Reaction Kinetics using ¹H NMR Spectroscopy
Objective: To compare the relative nucleophilic reactivity of this compound and DIPEA towards a common electrophile.
Materials:
-
This compound
-
DIPEA
-
A suitable electrophile with distinct ¹H NMR signals for the starting material and the product(s) (e.g., benzyl bromide).
-
An appropriate deuterated solvent (e.g., CDCl₃ or CD₃CN).
-
NMR tubes
-
NMR spectrometer
Procedure:
-
In an NMR tube, prepare a solution of the electrophile (e.g., benzyl bromide) in the chosen deuterated solvent at a known concentration.
-
Add an equimolar amount of both this compound and DIPEA to the NMR tube.
-
Quickly acquire a ¹H NMR spectrum at time t=0.
-
Acquire subsequent ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to the starting electrophile and the product formed from the reaction with this compound. The product from the reaction with DIPEA is expected to be negligible.
-
Plot the concentration of the starting material and the product as a function of time.
-
The initial rate of the reaction with this compound can be determined from the slope of the concentration versus time plot at the beginning of the reaction. The lack of product formation with DIPEA will quantitatively demonstrate its non-nucleophilic character under the same conditions.
Visualizing the Reactivity Landscape
The following diagrams illustrate the key concepts and experimental workflows discussed.
Caption: Factors influencing the reactivity of this compound and DIPEA.
Caption: Experimental workflow for comparing amine nucleophilicity using NMR.
Conclusion
The choice between this compound and DIPEA should be guided by the specific demands of the chemical transformation. While their basicities are comparable, their nucleophilic reactivities are vastly different. This compound is a suitable choice when a moderately nucleophilic tertiary amine base is required. Conversely, DIPEA is the superior option when a non-nucleophilic, sterically hindered base is necessary to exclusively act as a proton scavenger, thereby avoiding unwanted side reactions. Understanding these fundamental kinetic differences is paramount for the rational design and successful execution of organic syntheses.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 5. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. pubs.acs.org [pubs.acs.org]
Cross-Validation of Analytical Methods for Diethyl(propyl)amine Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of Diethyl(propyl)amine (N,N-diethylpropan-1-amine). The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products and for accurate monitoring in various research and industrial applications. This document presents a cross-validation of common analytical methodologies, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE), supported by detailed experimental protocols and performance data to aid in method selection and implementation.
Comparative Performance of Analytical Methods
The choice of an analytical method for this compound detection depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance parameters of different techniques. It is important to note that while some data is directly available for this compound, other values are estimations based on the analysis of structurally similar tertiary and aliphatic amines.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Precision (%RSD) | Accuracy (% Recovery) |
| Gas Chromatography - Flame Ionization Detection (GC-FID) | 0.001 - 0.002 g/L (estimated) | 0.003 - 0.005 g/L (estimated) | > 0.999 (typical) | < 7% (typical) | 90 - 110% (typical) |
| High-Performance Liquid Chromatography - UV Detection (HPLC-UV) with Derivatization | ≤ 20 µg/L (estimated) | ~60 µg/L (estimated) | > 0.99 (typical) | < 5% (typical) | 85 - 115% (typical) |
| Gas Chromatography - Mass Spectrometry (GC-MS) | Sub-ng/m³ range (estimated) | 0.002 - 0.057 mg/m³ (for similar amines)[1] | > 0.995 (typical) | < 15% (typical) | 95 - 104% (for similar amines)[1] |
| Capillary Electrophoresis (CE) | Method dependent, can reach nM levels | Method dependent | > 0.99 (typical) | < 5% (typical) | 90 - 110% (typical) |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the detection of this compound using the compared techniques.
Gas Chromatography - Flame Ionization Detection (GC-FID)
This method is suitable for the analysis of volatile amines like this compound.
-
Sample Preparation:
-
Prepare a standard stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane).
-
Create a series of calibration standards by diluting the stock solution.
-
For solid samples, dissolve a known weight in the chosen solvent. For liquid samples, a direct injection or a dilution may be appropriate.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for amine analysis, such as a DB-WAX or a column with a basic deactivation (e.g., HP-INNOWax).[2]
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).
-
High-Performance Liquid Chromatography - UV Detection (HPLC-UV) with Pre-column Derivatization
Since this compound lacks a strong chromophore, derivatization is necessary for sensitive UV detection.[3][4][5]
-
Sample Preparation and Derivatization:
-
Prepare a standard stock solution of this compound in a suitable solvent (e.g., 0.1 M HCl).
-
Create a series of calibration standards.
-
To an aliquot of the standard or sample, add a derivatizing agent such as Dansyl Chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) in an appropriate buffer (e.g., borate buffer, pH 9.5).[3][6]
-
Incubate the mixture to ensure complete reaction.
-
Quench the reaction if necessary and dilute with the mobile phase.
-
-
Instrumentation and Conditions:
-
HPLC System: Equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Dependent on the derivatizing agent used (e.g., 254 nm for Dansyl Chloride derivatives).
-
Injection Volume: 20 µL.
-
Gas Chromatography - Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it suitable for trace analysis and confirmation of this compound.[1]
-
Sample Preparation:
-
Sample preparation is similar to GC-FID. Headspace analysis can also be employed for volatile samples.[1]
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Coupled to a Mass Spectrometer.
-
Column: Similar to GC-FID, a column suitable for amines is recommended.
-
Injector and Oven Temperatures: Similar to GC-FID.
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, or full scan for qualitative analysis.
-
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that can be used for the analysis of charged species like protonated amines.
-
Sample Preparation:
-
Prepare a standard stock solution of this compound in an acidic buffer to ensure protonation.
-
Dilute standards and samples in the background electrolyte.
-
-
Instrumentation and Conditions:
-
CE System: Equipped with a suitable detector (e.g., UV, Diode Array Detector, or Mass Spectrometer).
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): An acidic buffer, for example, 50 mM phosphate buffer at pH 2.5.
-
Applied Voltage: 15-25 kV.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: Direct UV detection at a low wavelength (e.g., < 200 nm) or indirect detection.
-
Visualizing the Analytical Workflow
The following diagram illustrates a generalized workflow for the analysis of this compound using chromatographic methods.
Figure 1. Generalized workflow for the chromatographic analysis of this compound.
Conclusion
The selection of an analytical method for the detection of this compound should be based on a thorough evaluation of the specific analytical requirements.
-
GC-FID offers a robust and cost-effective solution for routine analysis of relatively clean samples.
-
HPLC-UV with derivatization provides good sensitivity and is suitable for non-volatile matrices, though it requires an additional sample preparation step.
-
GC-MS is the gold standard for trace-level detection and confirmation due to its high sensitivity and selectivity.
-
Capillary Electrophoresis presents a high-efficiency separation alternative, particularly for aqueous samples, although it may require more specialized expertise.
This guide provides a foundational comparison to assist researchers and professionals in the selection and development of a suitable analytical method for this compound. It is recommended that any chosen method be fully validated in the specific sample matrix of interest to ensure its accuracy, precision, and reliability.
References
- 1. baua.de [baua.de]
- 2. [Determination of fatty alkyl dimethyl tertiary amines by gas chromatography in the synthesis of cationic surfactants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
A Comparative Review of Diethyl(propyl)amine and Other Alkylamines for Researchers and Drug Development Professionals
An in-depth analysis of the physicochemical properties, synthesis, and applications of Diethyl(propyl)amine in comparison to other key alkylamines, providing researchers and drug development professionals with a comprehensive guide for informed selection and use.
This guide offers a detailed comparison of this compound with other widely used alkylamines, such as Triethylamine and N,N-Diisopropylethylamine. By presenting key physicochemical data, detailed experimental protocols for synthesis, and a comparative analysis of their performance in various applications, this document serves as a valuable resource for chemists and pharmacologists.
Physicochemical Properties: A Comparative Overview
The selection of an appropriate alkylamine for a specific application is often dictated by its physical and chemical properties. Steric hindrance, basicity, and solubility are critical factors influencing reaction kinetics and product purity. This compound, with its asymmetrical structure, presents a unique combination of steric bulk and accessibility of the nitrogen lone pair, distinguishing it from symmetrical tertiary amines like Triethylamine and the more sterically hindered N,N-Diisopropylethylamine.
A summary of key physicochemical properties for this compound and two common alternative alkylamines is presented in Table 1. This data allows for a direct comparison of their boiling points, densities, and other physical characteristics, aiding in the selection of the most suitable amine for specific experimental conditions.
| Property | This compound | Triethylamine | N,N-Diisopropylethylamine (DIPEA) |
| Molecular Formula | C₇H₁₇N | C₆H₁₅N | C₈H₁₉N |
| Molecular Weight ( g/mol ) | 115.22[1] | 101.19[2] | 129.24[3][4] |
| Boiling Point (°C) | 111.9-112.2[5] | 88.8[6][7] | 127[3][8] |
| Density (g/cm³ at 20°C) | 0.742[5] | 0.7276[9] | 0.742[3] |
| Flash Point (°C) | 12[5] | -11[2] | 6[10][11] |
| pKa of Conjugate Acid | Not explicitly found | 10.75[2] | 10.75[3] |
| Solubility in Water | Soluble | 5.5 g/100 mL (20 °C)[6] | 4.01 g/L (20 °C)[4] |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound can be achieved through several routes, with reductive amination and alkylation being the most common. These methods offer distinct advantages and disadvantages in terms of yield, purity, and scalability.
Reductive Amination of Propanal with Diethylamine
Reductive amination is a versatile method for forming tertiary amines.[1][12] This approach involves the reaction of a carbonyl compound with a secondary amine to form an iminium ion, which is then reduced to the corresponding tertiary amine.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethylamine (1.2 equivalents) and a suitable solvent such as methanol.
-
Aldehyde Addition: Cool the mixture in an ice bath and add propanal (1.0 equivalent) dropwise while maintaining the temperature below 10 °C.
-
Iminium Ion Formation: Allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the formation of the iminium ion intermediate.
-
Reduction: Cool the mixture again in an ice bath and add a reducing agent, such as sodium borohydride (1.5 equivalents), portion-wise.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours. Quench the reaction by the slow addition of water.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation to yield this compound.
Alkylation of Diethylamine with a Propyl Halide
Direct alkylation of a secondary amine with an alkyl halide is another common method for the synthesis of tertiary amines.[1] This method's primary drawback can be over-alkylation to form a quaternary ammonium salt, which can be minimized by using an excess of the amine.[12]
Experimental Protocol:
-
Reaction Setup: In a three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser, place diethylamine (2.0-3.0 equivalents) and a suitable solvent like acetonitrile.
-
Alkyl Halide Addition: Add 1-bromopropane (1.0 equivalent) dropwise from the dropping funnel to the stirred solution of diethylamine.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the diethylammonium bromide salt.
-
Purification: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The resulting crude this compound can be purified by distillation.
Applications: A Comparative Performance Analysis
Alkylamines are indispensable in various chemical transformations, acting as bases, catalysts, and nucleophiles. The choice of amine can significantly impact the efficiency and outcome of these reactions.
Use as a Base and Catalyst
In organic synthesis, tertiary amines are frequently employed as non-nucleophilic bases to scavenge protons released in reactions. Their efficacy is a balance between basicity and steric hindrance.
-
Baylis-Hillman Reaction: This reaction between an aldehyde and an activated alkene is often catalyzed by a nucleophilic tertiary amine. While chiral tertiary amines can be used to induce enantioselectivity, the reaction rate is influenced by the amine's nucleophilicity and steric bulk.[13][14][15] Studies have shown that the presence of a co-catalyst like L-proline can enhance the performance of chiral tertiary amines in this reaction.[13] The less sterically hindered nature of this compound compared to DIPEA may offer advantages in reactions where catalyst accessibility to the substrate is crucial.
Corrosion Inhibition
Alkylamines are effective corrosion inhibitors for various metals and alloys, particularly in acidic environments.[16] They function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.[16] The efficiency of inhibition is dependent on the structure of the amine, including the length of the alkyl chains and the electron density on the nitrogen atom.
Quantum chemical studies suggest that tertiary amines can exhibit high corrosion inhibition efficiency.[16] While specific comparative data for this compound is limited, the general trend indicates that the protective properties are influenced by the amine's ability to donate electrons to the metal surface. The presence of both ethyl and propyl groups in this compound may provide a balanced combination of surface coverage and electronic effects.
| Amine | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |
| n-Octylamine | Mild Steel | 1 M HCl | 92.5 | [17] |
| L-Leucine | Mild Steel | 1 M HCl | 91.3 | [17] |
| 2-Ethylaniline | N80 Steel | 15% HCl | 78.3 | [18] |
Analytical Methods: HPLC Analysis of Alkylamines
High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of amines. A typical workflow for the analysis of alkylamines is outlined below.
Experimental Protocol for HPLC Analysis:
A reverse-phase HPLC method can be employed for the analysis of this compound.
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase: A mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid (for MS compatibility) is often effective.
-
Detection: UV detection is suitable if the amine is derivatized with a chromophore. Alternatively, mass spectrometry (MS) provides high sensitivity and selectivity without the need for derivatization.
Safety Considerations
This compound, Triethylamine, and N,N-Diisopropylethylamine are flammable liquids and can cause severe skin and eye irritation or burns.[10][19][20][21][22][23][24][25][26][27][28][29] They are also harmful if swallowed or inhaled.[19][20][23][26] It is crucial to handle these chemicals in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Always consult the Safety Data Sheet (SDS) for each specific amine before use.[10][19][20][21][22][23][24][25][26][27][28][29]
References
- 1. Buy this compound | 4458-31-5 [smolecule.com]
- 2. productcatalog.eastman.com [productcatalog.eastman.com]
- 3. grokipedia.com [grokipedia.com]
- 4. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 5. echemi.com [echemi.com]
- 6. Triethylamine - Sciencemadness Wiki [sciencemadness.org]
- 7. 三乙胺, 99.5 (C2H5)3N [sigmaaldrich.com]
- 8. N,N-Diisopropylethylamine [chemeurope.com]
- 9. Triethylamine Solvent Properties [macro.lsu.edu]
- 10. fishersci.com [fishersci.com]
- 11. N,N-Diisopropylethylamine, 99+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. This compound | 4458-31-5 | Benchchem [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 15. Enantioselective, Organocatalytic Morita-Baylis-Hillman and Aza-Morita-Baylis-Hillman Reactions: Stereochemical Issues [mdpi.com]
- 16. Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 20. redox.com [redox.com]
- 21. carlroth.com:443 [carlroth.com:443]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. pentachemicals.eu [pentachemicals.eu]
- 24. carlroth.com:443 [carlroth.com:443]
- 25. carlroth.com:443 [carlroth.com:443]
- 26. cdhfinechemical.com [cdhfinechemical.com]
- 27. chemicalbook.com [chemicalbook.com]
- 28. fishersci.com [fishersci.com]
- 29. fishersci.com [fishersci.com]
Safety Operating Guide
Proper Disposal of Diethyl(propyl)amine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of diethyl(propyl)amine, a flammable and corrosive tertiary amine. Adherence to these protocols is imperative to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. Always consult the Safety Data Sheet (SDS) for the specific product in use.
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile or neoprene)
-
Safety goggles and a face shield
-
A flame-resistant laboratory coat
-
Closed-toe shoes
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] Ensure that a safety shower and eyewash station are readily accessible.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is essential for proper waste characterization and handling.
| Property | Value | Source/Method of Determination |
| Chemical Name | N,N-diethylpropan-1-amine | IUPAC Nomenclature[2] |
| CAS Number | 4458-31-5 | Chemical Abstracts Service[3] |
| Molecular Formula | C₇H₁₇N | --- |
| Molecular Weight | 115.22 g/mol | --- |
| Physical State | Colorless liquid | Visual Inspection[2] |
| Odor | Characteristic amine odor | Olfactory[2] |
| Boiling Point | 111.9 °C to 138 °C | Experimental Data[2] |
| Flash Point | 12 °C | Experimental Data[3] |
| Density | 0.742 g/cm³ at 20 °C | Experimental Data[3] |
| Solubility | Soluble in various organic solvents | Experimental Data[2] |
| Basicity (pKa of conjugate acid) | ~10-11 (estimated for tertiary amines) | --- |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must be conducted in accordance with federal, state, and local regulations, including the Resource Conservation and Recovery Act (RCRA) and Environmental Protection Agency (EPA) guidelines.[4][5][6]
Waste Characterization and Segregation
-
Hazardous Waste Identification: this compound is classified as a hazardous waste due to its ignitability (flash point < 60°C) and corrosivity (as a base).
-
Segregation: It is critical to segregate this compound waste from incompatible materials to prevent dangerous reactions.[6] Incompatible materials include:
-
Acids (violent reaction)
-
Oxidizing agents (fire and explosion hazard)
-
Acid chlorides and anhydrides
-
-
Waste Streams: Maintain separate, clearly labeled waste containers for:
-
Pure or concentrated this compound
-
Solutions containing this compound
-
Contaminated solid waste (e.g., gloves, absorbent pads, glassware)
-
Containerization and Labeling
-
Container Selection: Use chemically compatible containers with secure, tight-fitting lids.[6] For liquid waste, plastic containers are often preferred to minimize the risk of breakage.
-
Labeling: All waste containers must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste"[7]
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Flammable," "Corrosive," "Toxic")
-
The date accumulation started
-
The name and contact information of the principal investigator or laboratory supervisor
-
On-Site Management and Storage
-
Satellite Accumulation Areas (SAAs): Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[5]
-
Storage Conditions: Store waste containers in a cool, well-ventilated, and secure area, away from sources of ignition and incompatible materials.[6]
-
Secondary Containment: Utilize secondary containment (e.g., a larger, chemically resistant tub or tray) to contain any potential leaks or spills.
Disposal Route Selection
There are two primary disposal routes for this compound waste. The appropriate choice depends on the quantity of waste and institutional policies.
-
Option A: Licensed Hazardous Waste Disposal Vendor (Recommended for all quantities)
-
Contact: Engage your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6]
-
Documentation: Provide the vendor with a complete and accurate description of the waste, including its composition and hazards.
-
Packaging and Transport: Follow all institutional and regulatory procedures for packaging, manifesting, and handing over the waste to the vendor.
-
-
Option B: In-Lab Neutralization (For small quantities of dilute aqueous solutions only)
-
Warning: In-lab treatment of hazardous waste is subject to strict regulatory requirements.[6] Consult with your institution's EHS department before proceeding. This procedure should only be performed by trained personnel.
-
Experimental Protocol: In-Lab Neutralization of Dilute this compound Waste
This protocol is intended for the neutralization of small quantities (< 1 liter) of dilute (<5% v/v) aqueous solutions of this compound.
Materials:
-
Dilute this compound waste solution
-
Weak acid solution (e.g., 1 M citric acid or 1 M acetic acid)
-
pH paper or a calibrated pH meter
-
Stir plate and stir bar
-
Large beaker (at least twice the volume of the waste solution)
-
Ice bath
-
Appropriate PPE (as listed above)
Procedure:
-
Preparation:
-
Perform the entire procedure within a certified chemical fume hood.
-
Place the beaker containing the dilute this compound waste solution in an ice bath on a stir plate.
-
Add a stir bar and begin gentle stirring.
-
-
Neutralization:
-
Slowly and carefully add the weak acid solution to the stirring amine waste. The neutralization reaction is exothermic and will generate heat. Monitor the temperature and add the acid dropwise to control the reaction rate.
-
Periodically check the pH of the solution using pH paper or a pH meter.
-
-
Endpoint Determination:
-
Continue adding the weak acid until the pH of the solution is between 6.0 and 8.0.[1]
-
-
Final Disposal:
-
Once neutralized, the resulting salt solution may be permissible for drain disposal, depending on local regulations and the absence of other hazardous components. Always confirm with your institution's EHS department before disposing of any treated waste down the drain.
-
If drain disposal is permitted, flush with copious amounts of water (at least 20 times the volume of the neutralized solution).[8]
-
Mandatory Visualizations
The following diagrams illustrate the decision-making process for the proper disposal of this compound waste and the experimental workflow for in-lab neutralization.
References
- 1. benchchem.com [benchchem.com]
- 2. epa.gov [epa.gov]
- 3. echemi.com [echemi.com]
- 4. miller-stephenson.com [miller-stephenson.com]
- 5. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
- 6. epa.gov [epa.gov]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
Safeguarding Your Research: Personal Protective Equipment (PPE) for Handling Diethyl(propyl)amine
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Diethyl(propyl)amine. Adherence to these protocols is critical to ensure personal safety and proper disposal of hazardous materials.
This compound is a flammable and corrosive chemical that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed or in contact with skin and may cause respiratory irritation.[1][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure a safe laboratory environment.
I. Essential Personal Protective Equipment
The following table summarizes the required PPE for handling this compound. It is imperative to inspect all PPE for integrity before each use.
| PPE Category | Specifications and Recommendations |
| Hand Protection | Wear chemical-resistant gloves. Nitrile gloves are a suitable option.[4] For prolonged or immersive contact, consider gloves with a higher level of protection, such as Butyl rubber.[5] Always consult the glove manufacturer's resistance chart for specific breakthrough times and degradation data. |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields are required.[6] When there is a potential for splashing, a face shield must be worn in addition to safety goggles.[1][7] |
| Respiratory Protection | All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][8] If exposure limits are exceeded, or if irritation is experienced, a full-face respirator with an appropriate cartridge (e.g., organic vapor) is necessary.[6][7] For emergencies or high-potential exposure, a positive-pressure, self-contained breathing apparatus (SCBA) is required.[1] |
| Protective Clothing | A lab coat is the minimum requirement.[4] For procedures with a higher risk of splashes or spills, wear impervious clothing, such as a chemical-resistant apron or suit.[1][6] |
| Footwear | Closed-toe shoes are mandatory. For larger scale operations, non-sparking safety footwear is recommended.[9] |
II. Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key steps for safe operation.
References
- 1. miller-stephenson.com [miller-stephenson.com]
- 2. N,N-Diethyl-1,3-propanediamine | C7H18N2 | CID 61011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | 4458-31-5 | Benchchem [benchchem.com]
- 5. nj.gov [nj.gov]
- 6. echemi.com [echemi.com]
- 7. nj.gov [nj.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
